molecular formula C21H26ClN3O3S B131205 Pipazethate Hydrochloride CAS No. 6056-11-7

Pipazethate Hydrochloride

Cat. No.: B131205
CAS No.: 6056-11-7
M. Wt: 436.0 g/mol
InChI Key: FEUBUXUFKHXRKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pipazethate Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C21H26ClN3O3S and its molecular weight is 436.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106961. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazides - Benzothiadiazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-piperidin-1-ylethoxy)ethyl pyrido[3,2-b][1,4]benzothiazine-10-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S.ClH/c25-21(27-16-15-26-14-13-23-11-4-1-5-12-23)24-17-7-2-3-8-18(17)28-19-9-6-10-22-20(19)24;/h2-3,6-10H,1,4-5,11-16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUBUXUFKHXRKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOCCOC(=O)N2C3=CC=CC=C3SC4=C2N=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2167-85-3 (Parent)
Record name Pipazethate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006056117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80930876
Record name 2-[2-(Piperidin-1-yl)ethoxy]ethyl 10H-pyrido[3,2-b][1,4]benzothiazine-10-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80930876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14056-67-8, 6056-11-7
Record name 10H-Pyrido[3,2-b][1,4]benzothiazine-10-carboxylic acid, 2-[2-(1-piperidinyl)ethoxy]ethyl ester, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14056-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pipazethate hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6056-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pipazethate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006056117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-(Piperidin-1-yl)ethoxy)ethyl 10H-pyrido(3,2-b)(1,4)benzothiazine-10-carboxylate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014056678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Theratuss
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106961
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[2-(Piperidin-1-yl)ethoxy]ethyl 10H-pyrido[3,2-b][1,4]benzothiazine-10-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80930876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(piperidin-1-yl)ethoxy]ethyl 10H-pyrido[3,2-b][1,4]benzothiazine-10-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.437
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Pipazetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.437
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIPAZETHATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/757GN3W2CZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pipazethate Hydrochloride: A Technical Guide to its Antitussive Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipazethate (B1678394) hydrochloride is a non-narcotic antitussive agent with a multifaceted mechanism of action that is not fully elucidated. This technical guide synthesizes the current understanding of its pharmacological effects on cough suppression, focusing on its central and peripheral activities. The primary mechanism is believed to be its action on the medullary cough center, with contributions from its interactions with sigma-1 and GABA receptors. This document provides a comprehensive overview of the known quantitative data, a description of relevant experimental methodologies, and visual representations of the proposed signaling pathways and experimental workflows.

Core Mechanisms of Action

Pipazethate hydrochloride's cough suppressant activity is attributed to a combination of central and peripheral effects.

Central Action on the Medullary Cough Center

The principal antitussive effect of pipazethate is believed to stem from its depressant action on the cough center located in the medulla oblongata of the brainstem.[1][2][3][4] By increasing the threshold for cough induction, pipazethate reduces the frequency and intensity of coughing.[3] This central mechanism is a common feature of many antitussive drugs.[4]

Sigma-1 Receptor Binding

Pipazethate has been shown to bind to the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that is involved in the modulation of various neurotransmitter systems.[1] This interaction is thought to contribute to its antitussive properties.[1]

GABA Receptor Antagonism

Pipazethate is also classified as a potent antagonist of GABA (gamma-aminobutyric acid) receptors.[5] GABA is the primary inhibitory neurotransmitter in the central nervous system. By antagonizing GABAergic inhibition, pipazethate may modulate the excitability of neurons involved in the cough reflex, although the precise downstream effects of this action in the context of cough suppression are not well defined.

Peripheral Actions

Pipazethate is also suggested to have a peripheral component to its mechanism of action.[1][2] This includes a local anesthetic effect, which may reduce the sensitivity of sensory nerves in the airways that are responsible for initiating the cough reflex.[1][3] Additionally, a bronchodilator effect has been reported, which would help in reducing airway resistance.[1]

Quantitative Pharmacological Data

The available quantitative data for the interaction of this compound with its molecular targets is limited. The most consistently reported value is its inhibitory concentration for the sigma-1 receptor.

TargetParameterValueReference
Sigma-1 ReceptorIC50190 nM[1]

Experimental Protocols

Detailed experimental protocols for studying the mechanism of action of pipazethate are not extensively published. However, based on the known targets, the following general methodologies are applicable.

Sigma-1 Receptor Binding Assay (General Protocol)

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (IC50, Ki) of this compound for the sigma-1 receptor.

Materials:

  • Membrane preparations from cells or tissues expressing the sigma-1 receptor.

  • Radioligand specific for the sigma-1 receptor (e.g., --INVALID-LINK---pentazocine).

  • This compound at various concentrations.

  • Incubation buffer and wash buffer.

  • Scintillation counter.

Methodology:

  • Incubate the membrane preparation with the radioligand in the presence and absence of varying concentrations of this compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound from the unbound radioligand by rapid filtration.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

GABA Receptor Functional Assay (General Protocol)

An electrophysiological assay, such as the two-electrode voltage-clamp technique using Xenopus oocytes, can be used to assess the functional activity of compounds on GABA receptors.

Objective: To determine if this compound acts as an antagonist at GABA-A receptors.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the subunits of the desired GABA-A receptor subtype.

  • GABA solution.

  • This compound solution.

  • Two-electrode voltage-clamp setup.

Methodology:

  • Inject the Xenopus oocytes with the cRNA for the GABA-A receptor subunits and allow for receptor expression.

  • Perfuse the oocytes with a baseline solution.

  • Apply GABA to elicit an inward chloride current and establish a baseline response.

  • Co-apply GABA and varying concentrations of this compound.

  • Measure the change in the GABA-induced current in the presence of pipazethate.

  • A reduction in the GABA-induced current indicates an antagonistic effect.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanisms of action and a general workflow for evaluating antitussive agents.

cluster_central Central Nervous System cluster_peripheral Peripheral Airways pipazethate_c Pipazethate HCl medulla Medullary Cough Center pipazethate_c->medulla Depresses sigma1 Sigma-1 Receptor pipazethate_c->sigma1 Binds gaba GABA Receptor pipazethate_c->gaba Antagonizes inhibition Inhibition of Cough Reflex medulla->inhibition sigma1->inhibition Modulates gaba->inhibition Modulates pipazethate_p Pipazethate HCl sensory_nerves Sensory Nerves pipazethate_p->sensory_nerves Local Anesthetic Effect bronchial_smooth_muscle Bronchial Smooth Muscle pipazethate_p->bronchial_smooth_muscle Relaxes reduced_sensitivity Reduced Sensitivity sensory_nerves->reduced_sensitivity bronchodilation Bronchodilation bronchial_smooth_muscle->bronchodilation

Figure 1: Proposed Central and Peripheral Mechanisms of this compound.

start Identify Potential Antitussive Compound (e.g., Pipazethate HCl) in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Animal Models start->in_vivo receptor_binding Receptor Binding Assays (e.g., Sigma-1, GABA) in_vitro->receptor_binding functional_assays Functional Assays (e.g., Electrophysiology) in_vitro->functional_assays data_analysis Data Analysis and Mechanism Elucidation receptor_binding->data_analysis functional_assays->data_analysis cough_induction Cough Induction Models (e.g., Citric Acid, Capsaicin) in_vivo->cough_induction airway_mechanics Airway Mechanics Measurement in_vivo->airway_mechanics cough_induction->data_analysis airway_mechanics->data_analysis clinical_trials Clinical Trials data_analysis->clinical_trials

Figure 2: General Experimental Workflow for Antitussive Drug Evaluation.

Conclusion and Future Directions

This compound is a centrally acting antitussive with a complex pharmacological profile that includes interactions with the medullary cough center, sigma-1 receptors, and GABA receptors, supplemented by peripheral local anesthetic and bronchodilator effects. While the primary mechanisms have been proposed, there is a notable lack of detailed, publicly available primary research, particularly concerning specific receptor subtypes, binding affinities, and downstream signaling pathways.

For drug development professionals, further investigation into these areas is crucial for a complete understanding of pipazethate's mechanism of action. Future research should focus on:

  • Quantitative Binding and Functional Assays: Conducting detailed radioligand binding studies to determine Ki values for the sigma-1 receptor and various GABA receptor subtypes. Functional assays are needed to characterize the nature of the interaction (e.g., competitive vs. non-competitive antagonism) at GABA receptors.

  • Signaling Pathway Elucidation: Investigating the intracellular signaling cascades that are modulated by pipazethate's interaction with the sigma-1 receptor.

  • In Vivo Model Characterization: Utilizing modern in vivo models of cough to dissect the relative contributions of the central and peripheral mechanisms to the overall antitussive effect.

A more in-depth understanding of these molecular interactions will be invaluable for the rational design of novel and more effective antitussive therapies.

References

An In-depth Technical Guide to Pipazethate Hydrochloride: Synthesis, Chemical Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipazethate (B1678394) Hydrochloride is a centrally acting antitussive agent with a unique pharmacological profile. This technical guide provides a comprehensive overview of its synthesis, key chemical properties, and elucidated mechanisms of action. Detailed experimental protocols for its synthesis and analytical characterization are presented, supported by quantitative data organized for clarity. Furthermore, this document illustrates the current understanding of its molecular interactions through signaling pathway diagrams, offering a valuable resource for researchers in medicinal chemistry and pharmacology.

Chemical Synthesis

The synthesis of Pipazethate Hydrochloride is a multi-step process commencing with 1-azaphenothiazine. The overall synthetic route involves the formation of a carbonyl chloride intermediate followed by esterification and subsequent conversion to the hydrochloride salt.

Synthetic Scheme

The synthesis can be summarized in the following three key steps[1]:

  • Formation of 1-Azaphenothiazine-10-carbonyl chloride: 1-Azaphenothiazine is reacted with phosgene (B1210022) in an appropriate solvent.

  • Esterification: The resulting 1-azaphenothiazine-10-carbonyl chloride is then esterified with 2-(2-piperidinoethoxy)ethanol.

  • Hydrochloride Salt Formation: The pipazethate base is treated with hydrochloric acid to yield the final product, this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is a detailed method for the synthesis of this compound, adapted from patent literature.

Materials:

Procedure:

  • Reaction Setup: A solution of 200.3 g (1.0 mol) of 1-azaphenothiazine in 1.1 L of toluene is azeotropically dewatered. After cooling to 30°C, 88.8 g (1.1 mol) of pyridine is added.

  • Phosgenation: Over a period of 1.2 hours, 131 g (1.32 mol) of phosgene is introduced into the reaction flask. The reaction temperature is maintained between 55°C and 58°C by cooling. The mixture is stirred for an additional 1.5 hours at 55°C.

  • Removal of Excess Phosgene: Excess phosgene is removed by bubbling nitrogen gas through the reaction mixture at 50-60°C.

  • Esterification: A solution of 175 g (1.01 mol) of 2-(2-piperidinoethoxy)ethanol and 9 ml of pyridine is added dropwise at 50-60°C. The reaction mixture is stirred for 5 hours at the same temperature.

  • Work-up: The mixture is cooled to 25°C and 600 ml of water is added. The mixture is stirred until all solids dissolve. After settling for 30 minutes, the lower aqueous phase is separated and extracted once with 200 ml of toluene. The aqueous phase is then treated with 8 g of activated carbon for clarification.

  • Isolation of Pipazethate Base: The clarified aqueous solution is mixed with 830 ml of toluene and the pH is adjusted to 8.1 with 25% sodium hydroxide solution. The organic phase is separated, and the aqueous phase is extracted again with toluene. The combined organic phases are washed with water and the solvent is evaporated to yield the pipazethate base.

  • Formation of Hydrochloride Salt: The resulting pipazethate base (approximately 380 g) is dissolved in 390 ml of isopropanol at 50°C. The pH is adjusted to 5.8 with isopropanolic hydrochloric acid.

  • Purification: The mixture is cooled to 0°C and stirred for 12 hours. The precipitated this compound is filtered, dried under vacuum at 50°C, and then recrystallized from 530 ml of isopropanol to yield the pure product.

Chemical Properties

This compound is a white to off-white crystalline powder. A summary of its key chemical and physical properties is provided below.

PropertyValueReference
Molecular Formula C₂₁H₂₆ClN₃O₃S[2][3]
Molecular Weight 436.0 g/mol [2][3][4]
IUPAC Name 2-(2-piperidin-1-ylethoxy)ethyl pyrido[3,2-b][5][6]benzothiazine-10-carboxylate;hydrochloride[4]
CAS Number 6056-11-7[4]
Melting Point 160-161 °C[7]
Solubility Soluble in water.[8]
UV-Vis λmax (in acidic medium with KMnO₄ and dyes) 521 nm (Amaranth), 485 nm (Acid Orange II), 610 nm (Indigocarmine), 664 nm (Methylene Blue)[9]
Molar Absorptivity (ε) 1.062-1.484 × 10⁴ L mol⁻¹ cm⁻¹ (in acidic medium with KMnO₄ and various dyes)[9]

Analytical Methods

Several analytical methods have been developed for the quantification of this compound in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique due to its specificity and sensitivity.

Experimental Protocol: HPLC Analysis

Method 1: Reversed-Phase HPLC

  • Column: C18 reversed-phase column.

  • Mobile Phase: Isocratic mixture of water and methanol (B129727) (40:60, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 230 nm.

Method 2: Stability-Indicating HPLC

  • Column: 5 µm CN column (e.g., Luna, Phenomenex®).

  • Mobile Phase: Acetonitrile:12 mM ammonium (B1175870) acetate:diethylamine (35:65:0.1, v/v/v), pH adjusted to 4.0.

  • Detection: UV at 225 nm.

Mechanism of Action

This compound exerts its antitussive effect through a dual mechanism of action, involving both the sigma-1 receptor and the GABA-A receptor.

Sigma-1 Receptor Ligand

Pipazethate binds to the sigma-1 receptor with an IC₅₀ value of 190 nM[10]. The sigma-1 receptor is a unique intracellular protein, primarily located at the endoplasmic reticulum (ER), that acts as a molecular chaperone. It is involved in the regulation of various cellular processes, including ion channel function and intracellular calcium signaling.

The binding of a ligand, such as Pipazethate, to the sigma-1 receptor can modulate its interaction with other proteins. For instance, sigma-1 receptor agonists have been shown to influence the activity of N-methyl-D-aspartate (NMDA) receptors and transient receptor potential (TRP) channels. This modulation of ion channels in neuronal pathways is believed to contribute to the antitussive effect.

sigma1_pathway cluster_ER Endoplasmic Reticulum cluster_Neuron Neuron Sigma1R_BiP Sigma-1 Receptor-BiP Complex Sigma1R_active Active Sigma-1 Receptor Sigma1R_BiP->Sigma1R_active Dissociation from BiP Pipazethate Pipazethate Pipazethate->Sigma1R_BiP Binds to receptor Ion_Channel Ion Channel (e.g., NMDA, TRP) Sigma1R_active->Ion_Channel Modulates activity Modulation Modulation of Neuronal Excitability Ion_Channel->Modulation Alters ion flux Antitussive Antitussive Effect Modulation->Antitussive

Figure 1: Proposed signaling pathway for the sigma-1 receptor-mediated action of Pipazethate.

GABA-A Receptor Antagonist

Pipazethate also acts as a potent antagonist of the GABA-A receptor[11]. The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter gamma-aminobutyric acid (GABA), allows the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission.

As a competitive antagonist, Pipazethate likely binds to the GABA binding site on the GABA-A receptor, thereby preventing GABA from binding and activating the channel. This blockade of inhibitory signaling in the cough reflex pathway contributes to its antitussive properties. The antagonism by some piperazine (B1678402) derivatives has been shown to be not strongly dependent on the specific subunit composition of the GABA-A receptor.

gabaA_pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Attempts to bind Chloride_Channel Chloride Channel (Closed) GABA_A_Receptor->Chloride_Channel Prevents opening Pipazethate Pipazethate Pipazethate->GABA_A_Receptor Competitive Antagonist (Blocks GABA binding) No_Hyperpolarization No Hyperpolarization Chloride_Channel->No_Hyperpolarization Reduced_Inhibition Reduced Neuronal Inhibition No_Hyperpolarization->Reduced_Inhibition

Figure 2: Diagram illustrating the antagonistic action of Pipazethate at the GABA-A receptor.

Conclusion

This technical guide has provided a detailed overview of the synthesis, chemical properties, and mechanism of action of this compound. The provided experimental protocols and tabulated data serve as a practical resource for laboratory work. The visualization of its signaling pathways offers a conceptual framework for its pharmacological effects. Further research into the specific downstream signaling cascades of the sigma-1 receptor and the subunit selectivity of GABA-A receptor antagonism will continue to refine our understanding of this multifaceted molecule.

References

Pipazethate Hydrochloride: A Technical Examination of its Antitussive Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher: This technical guide addresses the pharmacological profile of Pipazethate Hydrochloride. Initial inquiries into its potential role as a GABA receptor antagonist have found limited direct evidence in peer-reviewed literature. While some commercial suppliers list it as a GABA antagonist, the primary body of scientific research identifies its principal mechanism of action as a centrally and peripherally acting antitussive (cough suppressant).[1][2] This document will, therefore, focus on the established pharmacology of Pipazethate as a cough suppressant, adhering to a rigorous technical format for researchers, scientists, and drug development professionals. One study from 1988 does mention Pipazethate among substances that block GABA-A receptors, and several chemical suppliers market it as a GABA antagonist.[3][4] However, the majority of clinical and pharmacological literature focuses on its antitussive properties.[1][5][6][7]

Pharmacological Profile

This compound is a non-narcotic, centrally acting antitussive agent.[2][7] Its primary therapeutic effect is the suppression of the cough reflex.[5] The mechanism is thought to be dual, involving action on the cough center in the medulla oblongata as well as a peripheral effect on sensory nerves in the airways.[1]

Mechanism of Action

Pipazethate's primary mode of action is the suppression of the cough reflex by acting on the central nervous system, specifically the medullary cough center.[2][5] It is thought to modulate neurotransmitter activity in the brain, which reduces the sensitivity of the cough center to stimuli that would normally trigger a cough.[1] Additionally, it may have a peripheral action by reducing the irritability of sensory nerves in the respiratory tract.[1] Some evidence also suggests it possesses bronchodilator activity.[2]

One key molecular target that has been identified is the sigma-1 receptor.[2][8]

Pharmacokinetics

This compound is reported to be well-absorbed from the gastrointestinal tract following oral administration.[1] It is distributed throughout the body, including the central nervous system where it exerts its primary effects.[1] Metabolism occurs in the liver, and the drug is primarily excreted by the kidneys.[1] The onset of action is typically within 10-20 minutes, with a duration of 4-6 hours.[2]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound's interaction with its known molecular target.

TargetAssay TypeSpeciesValueUnitsReference
Sigma-1 ReceptorBinding Affinity (IC50)Not Specified190nM[2][8]

Experimental Protocols

Detailed experimental protocols for evaluating the antitussive efficacy of Pipazethate are not extensively available in recent literature. However, based on historical studies and general pharmacological principles, the following methodologies would be appropriate for its characterization.

In Vivo Antitussive Activity Assay (Citric Acid-Induced Cough Model in Guinea Pigs)

This protocol outlines a standard method for inducing cough in a preclinical model and assessing the efficacy of an antitussive agent.

Objective: To determine the dose-dependent effect of this compound on the frequency of coughs induced by citric acid aerosol in guinea pigs.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400g)

  • This compound

  • Citric acid

  • Vehicle (e.g., 0.9% saline)

  • Whole-body plethysmography chamber

  • Aerosol generator (nebulizer)

  • Data acquisition system

Procedure:

  • Acclimatization: Animals are acclimatized to the plethysmography chambers for a period of 15-30 minutes daily for 3 days prior to the experiment.

  • Dosing: Animals are randomly assigned to treatment groups (vehicle control, and multiple doses of this compound). The drug or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time (e.g., 60 minutes) before the cough challenge.

  • Cough Induction: Each animal is placed in the plethysmography chamber. A 0.3 M solution of citric acid is aerosolized into the chamber for a period of 5 minutes.

  • Data Recording: The characteristic explosive sound and associated pressure changes of each cough are recorded for a 10-minute period starting from the beginning of the aerosol exposure.

  • Analysis: The total number of coughs for each animal is counted. The percentage inhibition of the cough reflex is calculated for each treatment group relative to the vehicle control group. Dose-response curves can then be generated.

Sigma-1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of Pipazethate for the sigma-1 receptor.

Objective: To determine the inhibitory concentration (IC50) of this compound for binding to the sigma-1 receptor.

Materials:

  • Guinea pig brain membrane preparation (as a source of sigma-1 receptors)

  • [³H]-pentazocine or other suitable radioligand for the sigma-1 receptor

  • This compound

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Reaction Mixture Preparation: In microcentrifuge tubes, combine the membrane preparation, [³H]-pentazocine at a concentration near its Kd, and varying concentrations of this compound. A tube for determining non-specific binding should contain a high concentration of a known sigma-1 ligand (e.g., haloperidol).

  • Incubation: The reaction mixtures are incubated at a specified temperature (e.g., 25°C) for a set time (e.g., 120 minutes) to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed quickly with ice-cold incubation buffer to remove unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC50 value of Pipazethate. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Signaling Pathways and Logical Diagrams

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Cough_Reflex_Pathway cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System cluster_Efferent Efferent Pathway Irritant Airway Irritant (e.g., Chemical, Mechanical) Receptors Cough Receptors (Trachea, Larynx) Irritant->Receptors Vagus Afferent Vagal Nerve Fibers Receptors->Vagus Signal Transduction NTS Nucleus Tractus Solitarius (NTS) Vagus->NTS Sensory Input CoughCenter Medullary Cough Center NTS->CoughCenter Motor Efferent Motor Nerves CoughCenter->Motor Motor Output Pipazethate Pipazethate Pipazethate->CoughCenter Inhibition Muscles Respiratory Muscles Motor->Muscles Cough Cough Muscles->Cough Contraction

Caption: Proposed mechanism of action for Pipazethate on the cough reflex arc.

Experimental_Workflow cluster_Animal_Prep Animal Preparation & Dosing cluster_Cough_Induction Cough Induction & Measurement cluster_Analysis Data Analysis Acclimatize Acclimatize Guinea Pigs to Plethysmography Chambers Group Randomly Assign to Treatment Groups Acclimatize->Group Dose Administer Pipazethate or Vehicle Group->Dose Place Place Animal in Chamber Dose->Place Aerosol Expose to Citric Acid Aerosol Place->Aerosol Record Record Cough Events (10 min) Aerosol->Record Count Count Total Coughs Record->Count Calculate Calculate % Inhibition Count->Calculate Generate Generate Dose-Response Curve Calculate->Generate

References

Pipazethate Hydrochloride: A Technical Guide to its Sigma-1 Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipazethate, a centrally acting antitussive agent, has been identified as a ligand for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a variety of cellular functions and pathological conditions. This technical guide provides a comprehensive overview of the binding affinity of Pipazethate Hydrochloride for the σ1 receptor, including quantitative data, detailed experimental methodologies, and an exploration of its potential functional significance and associated signaling pathways. Understanding this interaction is crucial for elucidating the complete pharmacological profile of Pipazethate and for the potential development of novel therapeutics targeting the σ1 receptor.

Introduction

This compound, chemically known as 2-(2-piperidinoethoxy)ethyl 1-phenyl-1-cyclopentanecarboxylate hydrochloride, has been primarily utilized for its antitussive properties, acting on the cough center in the medulla oblongata. Beyond this established mechanism, research has revealed its interaction with the sigma-1 (σ1) receptor, a protein of significant interest in the fields of neuropharmacology and drug development. The σ1 receptor is a non-opioid, endoplasmic reticulum (ER)-resident chaperone protein that translocates to different cellular compartments to modulate a wide array of signaling proteins, including ion channels, G-protein coupled receptors, and kinases. Its involvement in cellular stress responses, neuroprotection, and various neuropsychiatric disorders has made it a compelling therapeutic target. This guide focuses on the specific interaction between this compound and the σ1 receptor, providing a detailed analysis of its binding characteristics.

Quantitative Binding Affinity Data

The binding affinity of this compound for the sigma-1 receptor has been quantitatively determined, providing a measure of its potency at this site. The available data is summarized in the table below.

CompoundReceptorParameterValue (nM)Reference
PipazethateSigma-1IC50190[1]

Table 1: Binding Affinity of Pipazethate for the Sigma-1 Receptor. The IC50 value represents the concentration of the drug that is required for 50% inhibition of the binding of a radiolabeled ligand to the receptor.

Experimental Protocols

General Radioligand Binding Assay Protocol for Sigma-1 Receptor

A competitive radioligand binding assay is the standard method to determine the affinity of an unlabeled compound (like Pipazethate) for a receptor. This involves measuring the ability of the unlabeled compound to displace a radiolabeled ligand that has a known high affinity for the sigma-1 receptor.

Materials:

  • Tissue Preparation: Guinea pig brain homogenates are a common source of sigma-1 receptors. The brain tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: A commonly used radioligand for sigma-1 receptor binding assays is --INVALID-LINK---pentazocine, a selective sigma-1 agonist.

  • Unlabeled Ligand: this compound of varying concentrations.

  • Assay Buffer: Tris-HCl buffer.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound ligand.

Workflow:

Sigma1_Signaling cluster_ER Endoplasmic Reticulum Sigma1_BiP Sigma-1 Receptor - BiP Complex Sigma1_Active Active Sigma-1 Receptor Sigma1_BiP->Sigma1_Active Ligand Sigma-1 Ligand (e.g., Pipazethate) Ligand->Sigma1_BiP Binding & Dissociation Ion_Channels Ion Channels (e.g., K+, Ca2+, NMDA-R) Sigma1_Active->Ion_Channels Modulation Ca_Signaling Calcium Signaling (ER-Mitochondria) Sigma1_Active->Ca_Signaling Regulation Cell_Survival Cellular Survival / Neuroprotection Ion_Channels->Cell_Survival Ca_Signaling->Cell_Survival

References

Pipazethate Hydrochloride: An In-depth Analysis of Available Scientific Literature on its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of publicly available scientific literature, detailed in vivo pharmacokinetic and metabolism data for Pipazethate Hydrochloride remains elusive. This technical guide summarizes the current state of knowledge and highlights the significant gaps in the understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

This compound is a centrally acting, non-narcotic antitussive agent.[1][2][3][4] While its clinical use and toxicological profile are documented to some extent, a thorough characterization of its journey through the body—from administration to elimination—is not available in the public domain. This lack of information presents a considerable challenge for researchers, scientists, and drug development professionals seeking to build upon existing knowledge.

Our extensive search for quantitative pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and elimination half-life in in vivo studies yielded no specific data. Similarly, detailed experimental protocols for the in vivo pharmacokinetic evaluation of this compound could not be located.

The scientific literature is predominantly focused on the following areas:

  • Analytical Methodology: A significant portion of the available research describes the development and validation of various analytical techniques, primarily spectrophotometry and high-performance liquid chromatography (HPLC), for the determination of this compound in pharmaceutical formulations and, to a limited extent, in human urine.[2] These studies, while important for quality control, do not provide insights into the drug's in vivo behavior.

  • Toxicology: Several case reports and reviews discuss the toxic effects of this compound, particularly in instances of accidental overdose.[1][2][3][4] These reports describe a range of adverse effects, including neurological, cardiovascular, and metabolic disturbances.[1][2][3][4] However, they do not offer pharmacokinetic data that could help in understanding the dose-response relationship or the mechanisms of toxicity from a metabolic standpoint.

  • Chemical Synthesis and Degradation: Some articles detail the chemical synthesis of this compound and its degradation under various stress conditions. This information is valuable for pharmaceutical formulation and stability studies but does not address its biological fate.

The Void in Metabolic Understanding

A critical gap exists in the understanding of this compound's metabolism. There are no published studies that identify the metabolic pathways, the enzymes involved in its biotransformation, or the chemical structures of its metabolites. Without this information, it is impossible to construct a metabolic pathway diagram or to assess the potential for drug-drug interactions mediated by metabolic enzymes.

The general principles of drug metabolism involve Phase I (functionalization) and Phase II (conjugation) reactions to increase the water solubility of xenobiotics and facilitate their excretion. For a molecule with the complexity of this compound, which contains ester, ether, and heterocyclic functionalities, multiple metabolic pathways are theoretically possible. However, in the absence of experimental data, any depiction of its metabolism would be purely speculative and scientifically unfounded.

Experimental Workflows: A General Perspective

While specific experimental protocols for in vivo pharmacokinetic studies of this compound are not available, a general workflow for such a study can be conceptualized based on standard practices in the field. This would typically involve the administration of the drug to animal models, followed by the collection of biological samples at various time points and subsequent analysis.

Below is a generalized representation of an experimental workflow for a pharmacokinetic study.

G cluster_preclinical Preclinical In Vivo Study cluster_analytical Analytical Phase cluster_data Data Analysis animal_model Animal Model Selection (e.g., Rats, Dogs) dosing Drug Administration (e.g., Oral, IV) animal_model->dosing sampling Biological Sample Collection (Blood, Urine, Feces) dosing->sampling processing Sample Processing (e.g., Plasma Separation) sampling->processing extraction Drug and Metabolite Extraction processing->extraction analysis Quantification (e.g., LC-MS/MS) extraction->analysis pk_modeling Pharmacokinetic Modeling (e.g., NCA, Compartmental) analysis->pk_modeling parameter_estimation Parameter Estimation (Cmax, Tmax, AUC, t1/2) pk_modeling->parameter_estimation

Figure 1. A generalized workflow for a preclinical in vivo pharmacokinetic study.

Conclusion

References

Pipazethate Hydrochloride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Pipazethate Hydrochloride. The information is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient.

Introduction

This compound is a centrally acting antitussive agent utilized for the symptomatic relief of non-productive cough. Its mechanism of action involves the depression of the medullary cough center, and it is also known to be a GABA antagonist and bind to the sigma-1 receptor. Understanding the solubility and stability of this compound is critical for developing robust and effective pharmaceutical formulations. This document summarizes the available data on its solubility in various solvents and its stability under different stress conditions.

Physicochemical Properties

PropertyValue
Chemical Name 2-(2-(Piperidin-1-yl)ethoxy)ethyl 10H-pyrido[3,2-b][1][2]benzothiazine-10-carboxylate hydrochloride
Molecular Formula C₂₁H₂₅N₃O₃S·HCl
Molecular Weight 435.97 g/mol
Appearance White to off-white crystalline powder[3]
CAS Number 6056-11-7[4]

Solubility Profile

Quantitative solubility data for this compound in a range of common solvents is not extensively available in the public domain. However, based on available literature, a qualitative and limited quantitative summary is provided below.

Table 3.1: Solubility of this compound

SolventSolubilityNotes
WaterSoluble[3]A stock solution of 1 mg/mL has been prepared by dissolving 100 mg in 100 mL of double-distilled water[5]. The free base, Pipazethate, has a reported solubility of 1 mg/mL in water with ultrasonic and warming[6].
MethanolData Not Available-
EthanolData Not Available-
DMSOData Not Available-
0.1 N HClData Not Available-

It is recommended that solubility studies be performed as part of formulation development to establish quantitative values in relevant solvent systems.

Stability Profile

This compound has been subjected to forced degradation studies to understand its intrinsic stability and to identify potential degradation products. These studies are essential for the development of stability-indicating analytical methods.

Table 4.1: Summary of Forced Degradation Studies

Stress ConditionReagent/ConditionObservations
Acid Hydrolysis 0.1 M to 1.0 M HClDegradation observed.
Alkaline Hydrolysis 0.1 M to 1.0 M NaOHSignificant degradation reported, with the potential for up to 70% of the alkaline degradation product to be present in laboratory-prepared mixtures.
Oxidative Degradation 0.1% to 3.0% H₂O₂Degradation observed.
Thermal Degradation Heat (e.g., 50-60 °C)Degradation observed.
Photolytic Degradation Exposure to UV and visible lightDegradation observed.

The primary degradation pathway under alkaline conditions is suggested to be the hydrolysis of the ester linkage, which may be followed by a decarboxylation process.

Experimental Protocols

The following sections outline generalized experimental protocols for determining the solubility and stability of this compound. These are based on standard pharmaceutical practices and information gathered from related studies.

Solubility Determination Protocol

A standard shake-flask method can be employed to determine the equilibrium solubility of this compound in various solvents.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound powder

  • Selected solvent (e.g., water, ethanol, methanol, DMSO)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC with a suitable column and detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Add an excess amount of this compound powder to a vial containing a known volume of the selected solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to sediment the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.

  • Quantitatively dilute the filtered solution with the appropriate mobile phase or solvent.

  • Analyze the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • Calculate the solubility in mg/mL or other appropriate units.

G cluster_prep Sample Preparation cluster_sep Separation cluster_analysis Analysis A Add excess Pipazethate HCl to solvent B Seal vial A->B C Equilibrate on shaker (e.g., 24-48h) B->C D Centrifuge sample C->D E Filter supernatant D->E F Dilute filtrate E->F G Analyze by HPLC/UV-Vis F->G H Calculate solubility G->H

Solubility Determination Workflow

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound in solution.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (B78521) (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%)

  • High-purity water

  • Methanol or other suitable co-solvent if needed

  • Volumetric flasks

  • pH meter

  • Water bath or oven

  • Photostability chamber

  • HPLC system with a stability-indicating method

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/methanol mixture) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and an appropriate concentration of hydrochloric acid in a flask.

    • Keep the solution at room temperature or heat to a specified temperature (e.g., 60 °C) for a defined period.

    • Withdraw samples at various time points, neutralize with a suitable base, and dilute for analysis.

  • Alkaline Hydrolysis:

    • Mix equal volumes of the stock solution and an appropriate concentration of sodium hydroxide in a flask.

    • Maintain the solution at room temperature for a set duration.

    • Withdraw samples, neutralize with a suitable acid, and dilute for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide.

    • Keep the mixture at room temperature for a specified time.

    • Withdraw samples and dilute for analysis.

  • Thermal Degradation:

    • Place the stock solution in an oven at an elevated temperature (e.g., 70 °C) for a defined period.

    • Withdraw samples at different time points, cool to room temperature, and dilute for analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a photochemically transparent container to a light source as per ICH Q1B guidelines.

    • Simultaneously, keep a control sample protected from light.

    • After the exposure period, withdraw samples and dilute for analysis.

  • Analysis: Analyze all stressed and control samples using a validated stability-indicating HPLC method to separate and quantify this compound and its degradation products.

G cluster_stress Stress Conditions Start Pipazethate HCl Stock Solution Acid Acid Hydrolysis (HCl) Start->Acid Alkali Alkaline Hydrolysis (NaOH) Start->Alkali Oxidation Oxidation (H₂O₂) Start->Oxidation Thermal Thermal (Heat) Start->Thermal Photo Photolytic (Light) Start->Photo Analysis Analysis by Stability-Indicating HPLC Acid->Analysis Alkali->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Identify & Quantify Degradants Analysis->Result

Forced Degradation Study Workflow

Mechanism of Action Overview

The antitussive effect of this compound is multifaceted, involving both central and potentially peripheral actions. A simplified representation of its known mechanisms is provided below.

G cluster_cns Central Nervous System Pipazethate This compound Medulla Medullary Cough Center Pipazethate->Medulla depresses GABA GABAergic Inhibition Pipazethate->GABA antagonizes Sigma1 Sigma-1 Receptor Pipazethate->Sigma1 binds to Cough Cough Reflex Medulla->Cough initiates GABA->Medulla inhibits Sigma1->Medulla modulates

Pipazethate HCl Mechanism of Action

Conclusion

This technical guide provides a summary of the currently available information on the solubility and stability of this compound. While there is a need for more comprehensive quantitative solubility data, the existing literature on its stability under forced degradation conditions offers valuable insights for formulation development and analytical method validation. The provided experimental protocols and diagrams serve as a foundation for further research and development activities involving this compound.

References

Technical Guide: Acibenzolar-S-Methyl (BTH) as an Inducer of Systemic Acquired Resistance in Plants

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the use of Pipazethate Hydrochloride for inducing systemic acquired resistance (SAR) in plants cannot be provided, as there is no scientific evidence to support this application. This compound is documented as a centrally acting cough suppressant for human use, and its role in plant biology has not been established in published research.

However, to address your interest in the mechanisms of SAR and to fulfill your detailed request for a technical guide, we will use a well-characterized and commercially significant SAR inducer, Acibenzolar-S-Methyl (BTH) , as a representative example. BTH mimics the biological induction of SAR and is known to activate plant defense responses against a broad spectrum of pathogens.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a technical overview of Acibenzolar-S-Methyl (BTH), a functional analog of salicylic (B10762653) acid (SA), and its role in inducing systemic acquired resistance (SAR) in plants. It includes quantitative data on its efficacy, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Acibenzolar-S-Methyl (BTH) and Systemic Acquired Resistance (SAR)

Systemic Acquired Resistance (SAR) is a long-lasting, broad-spectrum plant defense mechanism activated throughout the plant after a localized exposure to a pathogen. This response is characterized by the accumulation of endogenous salicylic acid (SA) and the expression of a set of pathogenesis-related (PR) genes.

Acibenzolar-S-Methyl (BTH), with the chemical name 1,2,3-benzothiadiazole-7-carbothioic acid S-methyl ester, is a synthetic chemical that primes plants for a more rapid and robust defense response upon pathogen attack. It does not have direct antimicrobial properties but acts as a plant activator, functioning downstream of salicylic acid synthesis but upstream of the expression of defense-related genes. BTH is considered a functional analog of SA, effectively initiating the SAR signaling cascade.

Quantitative Data on BTH-Induced Resistance

The efficacy of BTH in inducing SAR has been quantified across various plant species and against different pathogens. The following tables summarize key findings from selected studies.

Table 1: Effect of BTH on Disease Severity in Various Plant-Pathogen Systems

Plant SpeciesPathogenBTH ConcentrationDisease Reduction (%)Reference
Arabidopsis thalianaPeronospora parasitica300 µM70-80%
Wheat (Triticum aestivum)Blumeria graminis f.sp. tritici100 µM~50%
Tobacco (Nicotiana tabacum)Tobacco Mosaic Virus (TMV)60 mg/L60-95%
Sunflower (Helianthus annuus)Plasmopara halstedii100 mg/L70%

Table 2: BTH-Mediated Induction of Defense-Related Gene Expression

Plant SpeciesGene(s)BTH TreatmentFold InductionTime Post-TreatmentReference
Arabidopsis thalianaPR-1, PR-2, PR-5300 µM>10-fold48 hours
Wheat (Triticum aestivum)PR-1.1, PR-2, PR-3100 µM5 to 20-fold24-72 hours
Tobacco (Nicotiana tabacum)PR-1a60 mg/LSignificant increase3-7 days

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the BTH signaling pathway and a typical experimental workflow for evaluating its efficacy.

BTH_Signaling_Pathway cluster_pathogen Pathogen Recognition cluster_bth Chemical Induction Pathogen Pathogen (e.g., virus, bacteria) SA_Synth Salicylic Acid (SA) Synthesis Pathogen->SA_Synth triggers NPR1_inactive NPR1 (inactive) in cytoplasm SA_Synth->NPR1_inactive activates BTH Acibenzolar-S-Methyl (BTH) BTH->NPR1_inactive mimics SA signal to activate NPR1_active NPR1 (active) in nucleus NPR1_inactive->NPR1_active translocates TGA TGA Transcription Factors NPR1_active->TGA binds to PR_Genes Pathogenesis-Related (PR) Gene Expression TGA->PR_Genes induces SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: BTH signaling pathway in relation to salicylic acid-mediated SAR.

BTH_Experimental_Workflow cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment Application cluster_challenge 3. Pathogen Challenge cluster_analysis 4. Data Collection & Analysis Plant_Growth Plant Cultivation (e.g., Arabidopsis, Wheat) in controlled environment Treatment_Groups Establish Treatment Groups - Control (Water/Mock) - BTH Treatment Plant_Growth->Treatment_Groups BTH_Application BTH Application (e.g., soil drench, foliar spray) at defined concentration Treatment_Groups->BTH_Application Pathogen_Inoculation Pathogen Inoculation (e.g., spray with fungal spores) after BTH treatment (e.g., 3-7 days) BTH_Application->Pathogen_Inoculation Disease_Scoring Disease Severity Scoring (e.g., lesion count, % leaf area affected) Pathogen_Inoculation->Disease_Scoring Gene_Expression Molecular Analysis (qRT-PCR for PR genes) Pathogen_Inoculation->Gene_Expression Enzyme_Assay Biochemical Assays (e.g., PAL, POX activity) Pathogen_Inoculation->Enzyme_Assay

Caption: A typical experimental workflow for evaluating BTH-induced SAR.

Detailed Experimental Protocols

The following protocols are generalized from common methodologies used in SAR research. Researchers should adapt these protocols based on the specific plant species, pathogen, and available equipment.

Protocol 4.1: BTH Treatment and Pathogen Challenge in Arabidopsis thaliana

  • Plant Growth: Grow Arabidopsis thaliana (e.g., Col-0 ecotype) in a controlled environment chamber with a 10-hour light/14-hour dark cycle at 22°C for 4-5 weeks.

  • BTH Application: Prepare a 300 µM solution of BTH in water. Apply the solution as a soil drench, providing 20 mL per pot. For the control group, apply an equal volume of water.

  • Incubation: Allow the plants to incubate for 3 days post-treatment to allow for the activation of defense pathways.

  • Pathogen Inoculation: Prepare a spore suspension of a virulent pathogen, such as Peronospora parasitica, at a concentration of 5 x 10^4 spores/mL in water.

  • Challenge: Apply the spore suspension to the adaxial surface of the leaves using a fine-mist sprayer until runoff is observed.

  • Disease Assessment: Keep the plants in a high-humidity environment (>90%) for 7 days. Assess disease severity by counting the number of conidiophores per leaf under a dissecting microscope. Calculate the percentage of disease reduction relative to the control group.

Protocol 4.2: Quantitative Real-Time PCR (qRT-PCR) for PR-1 Gene Expression

  • Sample Collection: At 0, 24, and 48 hours post-BTH treatment (as described in Protocol 4.1, step 2), collect leaf tissue from both control and BTH-treated plants. Immediately freeze the tissue in liquid nitrogen and store at -80°C.

  • RNA Extraction: Extract total RNA from the leaf tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript III, Invitrogen) with oligo(dT) primers.

  • qRT-PCR:

    • Prepare a reaction mix containing cDNA template, SYBR Green master mix, and gene-specific primers for the PR-1 gene and a reference gene (e.g., Actin2).

    • PR-1 Forward Primer: 5'-GCTACGCACTCGTTCAGACC-3'

    • PR-1 Reverse Primer: 5'-GCTTCTCGCTAACCCACGAG-3'

    • Perform the qRT-PCR using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

  • Data Analysis: Calculate the relative expression of the PR-1 gene using the 2^(-ΔΔCt) method, normalizing to the expression of the reference gene in the control samples.

Conclusion

Acibenzolar-S-Methyl (BTH) is a potent chemical inducer of Systemic Acquired Resistance in a wide range of plant species. It acts by stimulating the plant's innate defense signaling pathways, leading to the expression of defense-related genes and enhanced resistance to pathogen attack. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals working on the development of novel plant protection strategies. While the initial query on this compound did not yield relevant applications in this field, the principles and methodologies described here for BTH are central to the study of SAR.

Investigating the Bronchodilator Effects of Pipazethate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipazethate Hydrochloride is a pharmaceutical agent historically recognized for its antitussive properties, acting centrally on the medullary cough center.[1][2][3][4][5] While its primary indication has been the suppression of cough, its chemical structure and pharmacological profile suggest potential effects on airway smooth muscle, warranting an investigation into its bronchodilator capabilities. This technical guide synthesizes the available, though limited, scientific information regarding the potential mechanisms through which this compound may exert bronchodilator effects. It is important to note that direct clinical and preclinical studies quantifying the bronchodilator efficacy of this compound are not extensively available in the public domain. This document, therefore, extrapolates potential mechanisms based on its known pharmacological actions, including its reported anticholinergic, antihistaminic, and GABA antagonistic properties.[6][7]

Introduction to this compound

This compound is a centrally acting non-narcotic antitussive agent.[3][4] Its primary mechanism of action for cough suppression is believed to be the depression of the medullary cough center in the brainstem.[5] Additionally, a peripheral component involving the reduction of airway nerve sensitivity has been suggested.[1] The compound is a 1-azaphenothiazine derivative and has been noted to possess local anesthetic action.

While the main body of research focuses on its antitussive effects, several of its pharmacological characteristics suggest a potential for influencing airway smooth muscle tone. These include its classification as an antihistamine and an anticholinergic agent, which are well-established classes of bronchodilators.[6] Furthermore, it has been identified as a potent GABA antagonist, a pathway increasingly implicated in the modulation of airway smooth muscle contraction.[7]

Potential Mechanisms of Bronchodilation

The bronchodilator effects of this compound are not well-documented with direct experimental evidence. However, based on its known pharmacological properties, several potential signaling pathways can be postulated.

Anticholinergic Pathway

Anticholinergic agents are a cornerstone in the management of obstructive airway diseases.[8] They act as muscarinic receptor antagonists, blocking the action of acetylcholine (B1216132) on airway smooth muscle cells.[9] This inhibition of cholinergic nerve-induced bronchoconstriction leads to bronchodilation.

  • Proposed Mechanism: this compound, through its anticholinergic properties, may competitively antagonize M3 muscarinic receptors on airway smooth muscle. This would prevent acetylcholine-mediated increases in intracellular calcium, leading to smooth muscle relaxation and bronchodilation.

Anticholinergic_Pathway cluster_cholinergic Cholinergic Nerve Terminal cluster_asm Airway Smooth Muscle Cell Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Gq Gq Protein M3_Receptor->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca_Release Ca²⁺ Release (from SR) IP3->Ca_Release Contraction Bronchoconstriction Ca_Release->Contraction Pipazethate Pipazethate HCl Pipazethate->M3_Receptor Antagonism

Figure 1: Proposed Anticholinergic Mechanism of this compound.
Antihistaminic Pathway

Histamine (B1213489), released from mast cells during an allergic response, is a potent bronchoconstrictor. Antihistamines, by blocking H1 receptors on airway smooth muscle, can prevent or reverse histamine-induced bronchoconstriction.[10]

  • Proposed Mechanism: As an antihistamine, this compound may act as an antagonist at H1 histamine receptors on bronchial smooth muscle. This would block the bronchoconstrictor effects of histamine, contributing to airway relaxation.

Antihistaminic_Pathway cluster_mast Mast Cell cluster_asm Airway Smooth Muscle Cell Histamine Histamine H1_Receptor H1 Histamine Receptor Histamine->H1_Receptor Gq_PLC Gq/PLC Pathway H1_Receptor->Gq_PLC Contraction Bronchoconstriction Gq_PLC->Contraction Pipazethate Pipazethate HCl Pipazethate->H1_Receptor Antagonism

Figure 2: Proposed Antihistaminic Mechanism of this compound.
GABA Receptor Antagonism

Gamma-aminobutyric acid (GABA) receptors are present in the lungs and on airway smooth muscle.[11] The role of GABA in regulating airway tone is complex, but some studies suggest that activation of GABAA receptors can lead to smooth muscle relaxation.[12] As a potent GABA antagonist, the effect of this compound would be to block these receptors.

  • Proposed Mechanism: If endogenous GABA contributes to a baseline level of bronchodilation, antagonism of GABAA receptors by this compound could paradoxically lead to bronchoconstriction. Conversely, if GABAergic signaling in certain contexts promotes bronchoconstriction, then antagonism could lead to bronchodilation. The net effect is uncertain without direct experimental evidence.

GABA_Antagonism_Pathway cluster_gaba GABAergic Neuron cluster_asm Airway Smooth Muscle Cell GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Ion_Flux Ion Flux (Cl⁻) GABA_A_Receptor->Ion_Flux Relaxation Bronchodilation Ion_Flux->Relaxation Pipazethate Pipazethate HCl Pipazethate->GABA_A_Receptor Antagonism

Figure 3: Proposed GABA Antagonism by this compound.

Quantitative Data

A thorough review of the available scientific literature did not yield specific quantitative data on the bronchodilator effects of this compound. Studies detailing dose-response relationships, EC50 values for airway smooth muscle relaxation, or comparative efficacy with standard bronchodilators (e.g., beta-2 agonists, other anticholinergics) are not publicly accessible. The primary focus of existing research has been on its antitussive properties.

Table 1: Pharmacological Profile of this compound

PropertyDescriptionRelevance to Bronchodilation
Primary Indication Antitussive (Cough Suppressant)Indirect; cough and bronchoconstriction can be related symptoms.
Mechanism of Action Central depression of medullary cough center; potential peripheral effects on sensory nerves.[1][5]Not directly related to bronchodilation.
Receptor Activity Anticholinergic, Antihistaminic, GABA Antagonist.[6][7]These are known pathways that can modulate airway smooth muscle tone.
Clinical Efficacy Efficacy as an antitussive has been debated.No data available for bronchodilation.

Experimental Protocols for Assessing Bronchodilator Effects

Should further investigation into the bronchodilator properties of this compound be undertaken, the following established experimental protocols are recommended.

In Vitro Assessment: Organ Bath Studies

This method directly assesses the effect of a compound on airway smooth muscle contractility.

  • Tissue Preparation: Tracheal or bronchial rings are isolated from laboratory animals (e.g., guinea pigs, rats) or human lung tissue.

  • Mounting: The tissue rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

  • Tension Measurement: The tissues are connected to isometric force transducers to record changes in muscle tension.

  • Contraction Induction: A contractile agent (e.g., methacholine, histamine, carbachol) is added to the bath to induce a stable contraction.

  • Drug Administration: Cumulative concentrations of this compound are added to the bath, and the relaxation response is measured.

  • Data Analysis: Concentration-response curves are generated to determine the EC50 (half-maximal effective concentration) and the maximal relaxation (Emax).

Organ_Bath_Workflow cluster_protocol In Vitro Organ Bath Protocol Tissue_Prep 1. Isolate Tracheal/ Bronchial Rings Mounting 2. Mount in Organ Bath Tissue_Prep->Mounting Tension_Recording 3. Record Isometric Tension Mounting->Tension_Recording Contraction 4. Induce Contraction (e.g., Methacholine) Tension_Recording->Contraction Drug_Addition 5. Add Cumulative Doses of Pipazethate HCl Contraction->Drug_Addition Data_Analysis 6. Analyze Concentration- Response Curve Drug_Addition->Data_Analysis

Figure 4: Workflow for In Vitro Assessment of Bronchodilator Activity.
In Vivo Assessment: Animal Models of Airway Hyperreactivity

These models assess the effect of a drug on airway resistance in a living organism.

  • Animal Model: Anesthetized and mechanically ventilated animals (e.g., guinea pigs, mice) are used.

  • Measurement of Airway Resistance: A pneumotachograph is used to measure changes in airway pressure and flow, from which lung resistance and dynamic compliance are calculated.

  • Bronchoconstriction Challenge: A bronchoconstricting agent (e.g., methacholine, histamine) is administered intravenously or via aerosol to induce bronchoconstriction.

  • Drug Administration: this compound is administered (e.g., intravenously, intraperitoneally, or via inhalation) prior to the bronchoconstriction challenge (prophylactic effect) or after bronchoconstriction has been established (reversal effect).

  • Data Analysis: The ability of this compound to prevent or reverse the increase in airway resistance is quantified.

Conclusion and Future Directions

The available evidence on the bronchodilator effects of this compound is indirect and largely theoretical. While its known anticholinergic and antihistaminic properties provide a plausible rationale for a potential bronchodilator effect, the lack of direct experimental data makes it impossible to confirm or quantify this activity. Furthermore, its GABA antagonistic action introduces a level of complexity that requires empirical investigation to understand its net effect on airway smooth muscle tone.

For researchers and drug development professionals, this compound represents a compound with a poorly characterized respiratory pharmacology beyond its antitussive actions. Future research should focus on conducting the in vitro and in vivo studies outlined in this guide to definitively characterize its effects on airway smooth muscle. Such studies would clarify whether this compound or its derivatives hold any therapeutic potential as bronchodilators.

References

An In-Depth Technical Guide to the Molecular Structure and Characterization of Pipazethate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipazethate Hydrochloride is a centrally acting antitussive agent, previously marketed for the symptomatic relief of non-productive cough.[1][2] Chemically, it is the hydrochloride salt of the 2-(2-piperidinoethoxy)ethyl ester of 10H-pyrido[3,2-b][1][3]benzothiazine-10-carboxylic acid.[1] Its mechanism of action is multifactorial, involving modulation of the cough reflex at both central and peripheral levels.[1][4] This technical guide provides a comprehensive overview of the molecular structure, characterization, and known mechanisms of action of this compound, intended to serve as a resource for researchers and professionals in the field of drug development.

Molecular Structure and Chemical Properties

The molecular structure of this compound is characterized by a tricyclic pyridobenzothiazine core, an ester linkage to a piperidinoethoxyethyl side chain, and a hydrochloride salt.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 2-(2-(piperidin-1-yl)ethoxy)ethyl 10H-pyrido[3,2-b][1][3]benzothiazine-10-carboxylate hydrochloride[5]
CAS Number 6056-11-7[2]
Chemical Formula C₂₁H₂₆ClN₃O₃S[6][7]
Molecular Weight 435.97 g/mol [6]
Appearance White to off-white crystalline powder[2]
Melting Point 160-161 °C[8]
Solubility Soluble in water[2]

Experimental Protocols for Synthesis and Characterization

Synthesis

A general synthetic route to Pipazethate involves the reaction of 1-azaphenothiazine with phosgene (B1210022) to form an intermediate, which is then reacted with 2-(2-piperidinoethoxy)ethanol. The resulting Pipazethate base is subsequently treated with hydrochloric acid to yield the hydrochloride salt.[9]

Experimental Workflow for Synthesis:

cluster_synthesis Synthesis of this compound A 1-Azaphenothiazine C 1-Azaphenothiazine-10-carbonyl chloride (Intermediate) A->C Reaction B Phosgene B->C E Pipazethate (Base) C->E Reaction D 2-(2-piperidinoethoxy)ethanol D->E G This compound E->G Salt Formation F Hydrochloric Acid (HCl) F->G cluster_sigma1 Sigma-1 Receptor Signaling Pathway Pipazethate Pipazethate Sigma1R Sigma-1 Receptor Pipazethate->Sigma1R Agonist IonChannels Voltage-gated Ion Channels (Na+, K+, Ca2+) Sigma1R->IonChannels Modulates Neurotransmitter Neurotransmitter Release Sigma1R->Neurotransmitter Modulates Excitability Decreased Neuronal Excitability IonChannels->Excitability Neurotransmitter->Excitability Cough Cough Suppression Excitability->Cough cluster_gaba GABAergic Signaling in Cough Reflex GABA GABA GABAR GABA Receptor GABA->GABAR Binds Inhibition Neuronal Inhibition GABAR->Inhibition Promotes Pipazethate Pipazethate Pipazethate->GABAR Antagonist Cough Cough Reflex Inhibition->Cough Suppresses

References

Early-Stage Research on Pipazethate Hydrochloride Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Structural and Pharmacological Considerations

The chemical structure of Pipazethate, 2-(2-(piperidin-1-yl)ethoxy)ethyl 10H-pyrido[3,2-b][2][4]benzothiazine-10-carboxylate, offers several points for chemical modification to explore the SAR and optimize its pharmacological properties. Key areas for derivatization include the azaphenothiazine core, the ester linker, and the piperidine (B6355638) ring. Modifications to these regions can influence the compound's affinity for its biological targets, as well as its pharmacokinetic and toxicological profiles.

Signaling Pathways in Cough Suppression

The antitussive effect of Pipazethate and its derivatives is believed to be mediated through the modulation of key signaling pathways in the central nervous system. The following diagram illustrates the hypothesized signaling cascade initiated by the binding of a Pipazethate derivative to the sigma-1 receptor in the medullary cough center, leading to the suppression of the cough reflex.

G Hypothesized Signaling Pathway of Pipazethate Derivatives at the Sigma-1 Receptor Pipazethate Derivative Pipazethate Derivative Sigma-1 Receptor Sigma-1 Receptor Pipazethate Derivative->Sigma-1 Receptor Binds to Modulation of Ion Channels Modulation of Ion Channels Sigma-1 Receptor->Modulation of Ion Channels Activates Neuronal Hyperpolarization Neuronal Hyperpolarization Modulation of Ion Channels->Neuronal Hyperpolarization Leads to Suppression of Cough Center Suppression of Cough Center Neuronal Hyperpolarization->Suppression of Cough Center Results in

Caption: Hypothesized Sigma-1 Receptor Signaling Pathway.

Experimental Protocols

The preclinical evaluation of novel Pipazethate derivatives for their antitussive potential and pharmacological activity involves a series of in vivo and in vitro assays.

In Vivo Antitussive Activity Assays

The most common animal models for assessing antitussive efficacy are the citric acid-induced and capsaicin-induced cough models in guinea pigs.

1. Citric Acid-Induced Cough Model in Guinea Pigs

  • Objective: To evaluate the ability of a test compound to suppress cough induced by citric acid aerosol.

  • Animals: Male Dunkin-Hartley guinea pigs are typically used.

  • Procedure:

    • Animals are placed individually in a whole-body plethysmography chamber.

    • A baseline cough response is established by exposing the animals to an aerosol of 0.2 M to 0.4 M citric acid for a period of 5-10 minutes.

    • The test compound or vehicle is administered (e.g., orally or intraperitoneally) at a predetermined time before the citric acid challenge.

    • The number of coughs is recorded by a trained observer or a specialized software that analyzes the characteristic changes in airflow.

    • The percentage inhibition of the cough response is calculated by comparing the number of coughs in the treated group to the vehicle control group.

  • Data Analysis: The number of coughs is counted, and the results are expressed as the mean ± SEM. Statistical significance is determined using appropriate tests such as ANOVA followed by a post-hoc test.

2. Capsaicin-Induced Cough Model in Guinea Pigs

  • Objective: To assess the antitussive activity of a test compound against cough induced by capsaicin (B1668287), which stimulates C-fiber sensory nerves.

  • Procedure:

    • Similar to the citric acid model, guinea pigs are placed in a plethysmography chamber.

    • Animals are exposed to an aerosol of capsaicin (typically 10-50 µM) for a defined period.

    • The test compound or vehicle is administered prior to the capsaicin challenge.

    • Cough responses are recorded and analyzed.

  • Data Analysis: The number of coughs is quantified, and the percentage inhibition is calculated.

In Vitro Pharmacological Assays

1. Sigma-1 Receptor Binding Assay

  • Objective: To determine the binding affinity of Pipazethate derivatives for the sigma-1 receptor.

  • Methodology: Radioligand binding assays are commonly employed.

    • Membrane preparations from tissues or cells expressing the sigma-1 receptor are used.

    • A radiolabeled ligand with known high affinity for the sigma-1 receptor (e.g., --INVALID-LINK---pentazocine) is incubated with the membrane preparation in the presence of varying concentrations of the test compound.

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

2. GABA Receptor Functional Assay (Electrophysiology)

  • Objective: To assess the functional activity of Pipazethate derivatives as antagonists of GABA-A receptors.

  • Methodology: The patch-clamp technique is the gold standard for studying ion channel function.

    • Cells expressing GABA-A receptors (e.g., HEK293 cells or primary neurons) are used.

    • A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the cell membrane (whole-cell configuration).

    • The membrane potential is clamped at a specific voltage.

    • GABA is applied to the cell to elicit an inward chloride current.

    • The test compound is co-applied with GABA to determine its effect on the GABA-induced current.

  • Data Analysis: The percentage inhibition of the GABA-induced current by the test compound is measured to determine its antagonistic potency (IC50).

Experimental Workflow for Antitussive Drug Discovery

The following diagram outlines a typical workflow for the early-stage discovery and evaluation of novel antitussive agents based on the Pipazethate scaffold.

G Experimental Workflow for Pipazethate Derivative Screening cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 In Vivo Efficacy cluster_3 Lead Optimization Chemical Synthesis Chemical Synthesis Sigma-1 Binding Assay Sigma-1 Binding Assay Chemical Synthesis->Sigma-1 Binding Assay GABA-A Functional Assay GABA-A Functional Assay Chemical Synthesis->GABA-A Functional Assay Citric Acid-Induced Cough Citric Acid-Induced Cough Sigma-1 Binding Assay->Citric Acid-Induced Cough Active Compounds GABA-A Functional Assay->Citric Acid-Induced Cough Active Compounds Capsaicin-Induced Cough Capsaicin-Induced Cough Citric Acid-Induced Cough->Capsaicin-Induced Cough Confirm Efficacy SAR Analysis SAR Analysis Capsaicin-Induced Cough->SAR Analysis Generate Data for ADMET Profiling ADMET Profiling Capsaicin-Induced Cough->ADMET Profiling Promising Candidates SAR Analysis->Chemical Synthesis Guide Next Round Lead Optimization Lead Optimization ADMET Profiling->Lead Optimization

Caption: A Generalized Experimental Workflow.

Quantitative Data Summary

As previously mentioned, there is a notable absence of publicly available, comprehensive quantitative data for a series of novel Pipazethate derivatives. Research in this area would greatly benefit from studies that systematically synthesize analogs and report their activities in standardized assays. For the purpose of this guide, a template for data presentation is provided below, which can be populated as new research findings become available.

Table 1: Hypothetical Pharmacological Data for Pipazethate Derivatives

Compound IDModificationSigma-1 Ki (nM)GABA-A IC50 (µM)Antitussive Activity (% Inhibition at X mg/kg)
Pipazethate-190--
Derivative 1R1 = CH3Data not availableData not availableData not available
Derivative 2R2 = ClData not availableData not availableData not available
Derivative 3Linker = AmideData not availableData not availableData not available

Conclusion

The development of novel Pipazethate Hydrochloride derivatives represents a viable strategy for identifying next-generation antitussive therapies. A thorough understanding of the parent compound's pharmacology, coupled with a systematic approach to chemical modification and biological evaluation, is crucial for success. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to advance the early-stage research and development of these promising compounds. Future research efforts should focus on generating and publishing quantitative SAR data to accelerate the discovery of new and improved antitussive agents.

References

Methodological & Application

Application Notes and Protocols for the Spectrophotometric Determination of Pipazethate Hydrochloride in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pipazethate (B1678394) Hydrochloride is a non-narcotic antitussive agent used to suppress non-productive cough. Its therapeutic action relies on its central and peripheral effects. Accurate and reliable analytical methods are crucial for the quality control of Pipazethate HCl in pharmaceutical dosage forms. Spectrophotometry offers a simple, cost-effective, and rapid approach for its quantification. This document provides detailed application notes and protocols for various spectrophotometric methods for the determination of Pipazethate Hydrochloride in pharmaceutical formulations such as tablets and drops.

Principle of Spectrophotometric Methods

Several spectrophotometric methods have been developed for the determination of Pipazethate HCl, primarily based on the following principles:

  • Oxidation-Reduction Reactions: These methods involve the oxidation of Pipazethate HCl with an oxidizing agent. The subsequent reaction is then measured spectrophotometrically. Common oxidizing agents include ferric ions (Fe³⁺) and potassium permanganate (B83412) (KMnO₄)[1][2][3]. In some variations, the unreacted oxidant is measured after reaction with a dye[2][4][5].

  • Ion-Pair Complex Formation: This technique is based on the reaction of the basic Pipazethate HCl with an anionic dye to form a colored ion-pair complex, which can be extracted into an organic solvent and measured[6].

  • Derivative Spectrophotometry: This method is particularly useful for the determination of a drug in the presence of its degradation products or other interfering substances. It involves the mathematical differentiation of the absorption spectrum[7].

Quantitative Data Summary

The following tables summarize the key quantitative parameters for different spectrophotometric methods for the determination of this compound.

Table 1: Methods Based on Oxidation-Reduction Reactions

MethodReagentsλmax (nm)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recoveries (%)RSD (%)Reference
Method A (Fe³⁺/o-phenanthroline) Fe³⁺, o-phenanthroline, Acetate Buffer (pH 4.5)5100.5 - 8-0.7098.9 - 101.15≤0.83[1][3]
Method B (Fe³⁺/bipyridyl) Fe³⁺, 2,2'-bipyridyl, Acetate Buffer (pH 4.5)5222 - 16-1.598.9 - 101.15≤0.83[1][3]
Method C (Prussian Blue Formation) FeCl₃, K₃[Fe(CN)₆], H₂SO₄7503 - 15-1.2398.9 - 101.15≤0.83[1][3][8]
KMnO₄ Oxidation (Amaranth dye) KMnO₄, H₂SO₄, Amaranth dye5212.0 - 16----[2][4]
KMnO₄ Oxidation (Acid Orange II dye) KMnO₄, H₂SO₄, Acid Orange II dye4852.0 - 16----[2][4]
KMnO₄ Oxidation (Indigocarmine dye) KMnO₄, H₂SO₄, Indigocarmine dye6102.0 - 16----[2][4]
KMnO₄ Oxidation (Methylene Blue dye) KMnO₄, H₂SO₄, Methylene (B1212753) Blue dye6642.0 - 16----[2][4]
N-bromosuccinimide (Amaranth dye) N-bromosuccinimide, Amaranth dye5200.3 - 9.00.1---[5]
N-bromosuccinimide (Methylene Blue) N-bromosuccinimide, Methylene Blue dye6630.5 - 120.15---[5]
N-bromosuccinimide (Indigo Carmine) N-bromosuccinimide, Indigo Carmine dye6100.5 - 100.15---[5]

Table 2: Method Based on Ion-Pair Complex Formation

MethodReagentsλmax (nm)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Molar Absorptivity (L mol⁻¹ cm⁻¹)Reference
Chromazurol S Chromazurol S, Methylene Chloride51212 - 923.3611.23.4 x 10²[6]

Table 3: Method Based on Derivative Spectrophotometry

MethodWavelength (nm)Linearity Range (µg/mL)Mean Recovery (%)RSD (%)Reference
Ratio-Spectra 1st Derivative (RSD1) 30510 - 7099.691.10[7]

Experimental Protocols

General Sample Preparation from Pharmaceutical Formulations

For Tablets:

  • Weigh and finely powder twenty tablets.

  • Accurately weigh a portion of the powder equivalent to 20 mg of Pipazethate HCl.[1]

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 20 mL of double-distilled water and shake for 10 minutes.[1]

  • Dilute to the mark with double-distilled water to obtain a stock solution.

  • Filter the solution if necessary.

  • Further dilute the stock solution with distilled water to the required concentration for the specific method.

For Drops:

  • Mix the contents of five bottles of the drop formulation.

  • Accurately measure a volume of the mixed solution equivalent to a known amount of Pipazethate HCl.

  • Transfer to a volumetric flask and dilute with double-distilled water to obtain a stock solution.

  • Further dilute the stock solution with distilled water to the required concentration for the specific method.

Protocol 1: Oxidation-Reduction Method (Prussian Blue Formation)

This method is based on the reduction of Fe(III) by Pipazethate HCl in an acidic medium, followed by the reaction of the resulting Fe(II) with ferricyanide (B76249) to form a Prussian blue colored complex.[1][3][8]

Reagents:

  • Standard Pipazethate HCl solution (50 µg/mL)

  • Ferric chloride (FeCl₃) solution (0.2% w/v)

  • Potassium ferricyanide (K₃[Fe(CN)₆]) solution (0.2% w/v)

  • Sulphuric acid (H₂SO₄) (10 M)

Procedure:

  • Into a series of 10 mL volumetric flasks, pipette different aliquots (0.6 - 3.0 mL) of the standard Pipazethate HCl solution (50 µg/mL).[1]

  • Adjust the total volume in each flask to 3 mL with double-distilled water.

  • Add 2 mL of 0.2% FeCl₃ solution and 2 mL of 0.2% K₃[Fe(CN)₆] solution to each flask.[1]

  • Mix well and allow the reaction to proceed for 10 minutes at room temperature.[1]

  • Add 1 mL of 10 M H₂SO₄ to each flask.[1]

  • Dilute to the mark with double-distilled water and mix thoroughly.

  • Measure the absorbance of the resulting solution at 750 nm against a reagent blank prepared in the same manner without the drug.[1][3][8]

  • Construct a calibration curve by plotting absorbance versus concentration.

Protocol 2: Ion-Pair Complex Formation Method (with Chromazurol S)

This method involves the formation of an ion-pair complex between Pipazethate HCl and Chromazurol S, which is then extracted into methylene chloride.[6]

Reagents:

  • Standard Pipazethate HCl solution (0.4 mg/mL)

  • Chromazurol S solution (0.3% w/v)

  • Methylene chloride

  • Anhydrous sodium sulphate

Procedure:

  • Into a series of 50 mL separating funnels, transfer aliquots (0.3 - 2.3 mL) of the standard Pipazethate HCl solution (0.4 mg/mL).[6]

  • Add 1 mL of the Chromazurol S solution to each funnel.

  • Adjust the volume of the aqueous phase to 10 mL with distilled water and mix well.[6]

  • Add 10 mL of methylene chloride to each funnel and shake vigorously for 2 minutes.[6]

  • Allow the two phases to separate completely.

  • Collect the organic layer and dry it by passing it through anhydrous sodium sulphate.

  • Measure the absorbance of the organic layer at 512 nm against a reagent blank.[6]

  • Construct a calibration curve by plotting absorbance versus concentration.

Visualizations

experimental_workflow_prussian_blue cluster_prep Sample Preparation cluster_reaction Reaction cluster_measurement Measurement start Pipazethate HCl Standard/Sample Solution aliquots Transfer Aliquots (0.6 - 3.0 mL) start->aliquots adjust_vol Adjust Volume to 3 mL with Distilled Water aliquots->adjust_vol add_fecl3 Add 2 mL FeCl₃ (0.2%) adjust_vol->add_fecl3 add_k3fecn6 Add 2 mL K₃[Fe(CN)₆] (0.2%) add_fecl3->add_k3fecn6 incubate Incubate for 10 min add_k3fecn6->incubate add_h2so4 Add 1 mL H₂SO₄ (10 M) incubate->add_h2so4 dilute Dilute to 10 mL add_h2so4->dilute measure Measure Absorbance at 750 nm dilute->measure plot Construct Calibration Curve measure->plot

Caption: Workflow for the Prussian Blue Formation Method.

experimental_workflow_ion_pair cluster_prep Sample Preparation cluster_extraction Extraction cluster_measurement Measurement start Pipazethate HCl Standard/Sample Solution aliquots Transfer Aliquots (0.3 - 2.3 mL) start->aliquots add_dye Add 1 mL Chromazurol S aliquots->add_dye adjust_vol Adjust Aqueous Volume to 10 mL add_dye->adjust_vol add_solvent Add 10 mL Methylene Chloride adjust_vol->add_solvent shake Shake for 2 min add_solvent->shake separate Separate Phases shake->separate dry Dry Organic Layer (Anhydrous Na₂SO₄) separate->dry measure Measure Absorbance at 512 nm dry->measure plot Construct Calibration Curve measure->plot

Caption: Workflow for the Ion-Pair Complex Formation Method.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Pipazethate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed application note and protocol for the quantitative analysis of Pipazethate Hydrochloride in bulk drug and pharmaceutical dosage forms using a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Introduction

This compound is a centrally acting cough suppressant.[1] Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations and for stability studies. This application note describes a validated, stability-indicating RP-HPLC method that can effectively separate this compound from its degradation products. The method is simple, sensitive, and rapid, making it suitable for routine quality control analysis.[2][3]

Method Principles

The chromatographic separation is achieved on a C18 or a CN stationary phase.[2][4][5] The mobile phase, a mixture of an organic solvent and an aqueous buffer, is passed through the column under isocratic conditions. The analyte is detected using a UV detector at a specific wavelength. The method has been validated according to the International Conference on Harmonization (ICH) guidelines.[2][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for two different validated HPLC methods for this compound analysis.

Table 1: Chromatographic Conditions

ParameterMethod 1Method 2
HPLC Column C18 reversed-phase column5 µm CN column (Luna, Phenomenex®, USA)
Mobile Phase Water:Methanol (40:60, v/v)Acetonitrile:12 mM Ammonium Acetate:Diethylamine (35:65:0.1, v/v/v), pH 4.0
Flow Rate 1.0 mL/minNot Specified
Injection Volume Not SpecifiedNot Specified
Column Temperature 30 °CNot Specified
Detection Wavelength 230 nm225 nm
Run Time Not SpecifiedNot Specified

References: Method 1[2][3]; Method 2[4][5]

Table 2: System Suitability and Validation Parameters

ParameterMethod 1Method 2
Linearity Range 100 - 10,000 ng/mL0.2 - 40 µg/mL
Correlation Coefficient (r²) > 0.999Not Specified
Precision (RSD) Inter and Intra-assay < 4.2%Not Specified
Accuracy (Recovery) Inter and Intra-assay within ± 4.8%Not Specified
Limit of Detection (LOD) Not SpecifiedNot Specified
Limit of Quantitation (LOQ) Not SpecifiedNot Specified

References: Method 1[2]; Method 2[5]

Experimental Protocols

Reagents and Materials
  • This compound reference standard

  • HPLC grade Methanol

  • HPLC grade Acetonitrile

  • Ammonium Acetate

  • Diethylamine

  • Water (HPLC grade or equivalent)

  • Hydrochloric Acid (for degradation studies)[4][5]

  • Sodium Hydroxide (for degradation studies)[4][5]

  • Hydrogen Peroxide (for degradation studies)[4][5]

Preparation of Standard Solutions
  • Stock Standard Solution (Method 1): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase (Water:Methanol, 40:60, v/v) to obtain a stock solution of a desired high concentration.

  • Working Standard Solutions (Method 1): Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations within the linear range (100 - 10,000 ng/mL).[2]

  • Stock Standard Solution (Method 2): Prepare a stock solution of this compound in the mobile phase (Acetonitrile:12 mM Ammonium Acetate:Diethylamine, 35:65:0.1, v/v/v, pH 4.0).

  • Working Standard Solutions (Method 2): Prepare working standard solutions by diluting the stock solution with the mobile phase to fall within the concentration range of 0.2 - 40 µg/mL.[5]

Preparation of Sample Solutions
  • Tablets: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a specific amount of this compound.

  • Dissolution: Transfer the weighed powder to a suitable volumetric flask. Add a portion of the mobile phase and sonicate for a specified time to ensure complete dissolution of the drug.

  • Dilution: Dilute the solution to the mark with the mobile phase.

  • Filtration: Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Final Dilution: Further dilute the filtered solution with the mobile phase to obtain a final concentration within the validated linear range of the method.

Chromatographic Procedure
  • Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Inject equal volumes of the blank (mobile phase), standard solutions, and sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak area responses for the this compound peak.

  • Plot a calibration curve of peak area versus concentration for the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Forced Degradation Studies Protocol

To establish the stability-indicating nature of the method, forced degradation studies can be performed on the this compound bulk drug.[4][5]

  • Acid Degradation: Treat the drug with 1N Hydrochloric Acid.[4][5]

  • Alkaline Degradation: Treat the drug with 0.1N Sodium Hydroxide.[4][5]

  • Oxidative Degradation: Treat the drug with 0.33% Hydrogen Peroxide.[4][5]

  • Thermal Degradation: Expose the solid drug to heat (e.g., 75°C).[4][5]

  • Photolytic Degradation: Expose the drug solution to UV light.[2]

Analyze the stressed samples using the developed HPLC method to demonstrate the separation of the main peak from any degradation products.

Visualizations

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_processing Data Processing Stage Standard_Prep Standard Preparation (Reference Standard in Mobile Phase) HPLC_System HPLC System (Pump, Injector, Column, Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Extraction and Dilution) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (Chromatogram Recording) HPLC_System->Data_Acquisition Peak_Integration Peak Integration & Analysis Data_Acquisition->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Report Final Report Generation Quantification->Report

Caption: Experimental workflow for HPLC analysis of this compound.

Logical_Relationship cluster_validation Validation Parameters Method_Development Method Development Method_Validation Method Validation Method_Development->Method_Validation Leads to Routine_Analysis Routine Analysis Method_Validation->Routine_Analysis Enables Specificity Specificity Linearity Linearity Precision Precision Accuracy Accuracy Robustness Robustness

Caption: Logical relationship between method development, validation, and routine analysis.

References

Application Note: Identification of Pipazethate Hydrochloride using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the identification of Pipazethate Hydrochloride in bulk powder or pharmaceutical formulations using Thin-Layer Chromatography (TLC).

Introduction

This compound is a centrally acting cough suppressant. Its identification and purity assessment are crucial in pharmaceutical quality control. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used for the qualitative identification of pharmaceutical compounds. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the identification of this compound using two distinct TLC systems.

Principle

TLC separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a solvent or mixture of solvents). For a given system, the retention factor (Rf) value, the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a characteristic property of a compound and can be used for its identification.

Experimental Protocols

Two validated methods are presented below. Method 1 is suitable for general identification, while Method 2 has been validated for the simultaneous determination of this compound and its degradants.[1][2]

Materials and Reagents
  • This compound reference standard

  • This compound sample (bulk drug or formulation)

  • Methanol (Analytical Grade)

  • Ethyl Acetate (Analytical Grade)

  • Ammonia solution (Analytical Grade)

  • Chloroform (Analytical Grade)

  • Diethylamine (Analytical Grade)

  • TLC plates: Pre-coated with Silica Gel 60 F254

  • Volumetric flasks

  • Capillary tubes or micropipettes for spotting

  • TLC developing chamber

  • UV lamp (254 nm)

  • (Optional) Visualization Reagents: Dragendorff's reagent or Potassium Permanganate (B83412) solution.

Preparation of Solutions

3.2.1. Standard Solution Preparation

Prepare a 1 mg/mL solution of this compound reference standard in methanol.

3.2.2. Sample Solution Preparation

  • For Bulk Drug: Prepare a 1 mg/mL solution of the this compound sample in methanol.

  • For Pharmaceutical Formulations (e.g., Tablets): Weigh and powder a sufficient number of tablets to obtain an amount of powder equivalent to 10 mg of this compound. Dissolve this powder in 10 mL of methanol, sonicate for 15 minutes, and filter. The filtrate will be the sample solution.

Chromatographic Conditions

The following table summarizes the chromatographic conditions for the two methods.

ParameterMethod 1Method 2 (HPTLC)
Stationary Phase TLC Silica Gel 60 F254HPTLC Silica Gel 60 F254
Mobile Phase Methanol: Ethyl Acetate: Ammonia (8:2:0.2, v/v/v)[1]Chloroform: Diethylamine: Methanol (9.4:0.1:0.5, v/v/v)[2]
Chamber Saturation 30 minutes30 minutes
Application Volume 10 µL5 µL
Development AscendingAscending
Drying Air dry in a fume hoodAir dry in a fume hood
Detection UV visualization at 254 nm[1]Densitometric scanning at 225 nm[2]
TLC Procedure
  • Chamber Preparation: Prepare the chosen mobile phase and pour it into the TLC developing chamber to a depth of approximately 0.5 to 1 cm. Place a filter paper inside the chamber, ensuring it is saturated with the mobile phase, to aid in chamber saturation. Close the chamber and allow it to saturate for at least 30 minutes.

  • Spotting: Using a capillary tube or micropipette, apply 10 µL (for Method 1) or 5 µL (for Method 2) of the standard and sample solutions as separate spots on the TLC plate, about 1.5 cm from the bottom edge. Ensure the spots are small and uniform.

  • Development: Place the spotted TLC plate in the saturated developing chamber. Ensure the solvent level is below the spots. Close the chamber and allow the mobile phase to ascend the plate until it is about 1-2 cm from the top edge.

  • Drying: Remove the plate from the chamber and immediately mark the solvent front. Allow the plate to dry completely in a fume hood.

  • Visualization:

    • Primary Visualization: View the dried plate under a UV lamp at 254 nm. This compound will appear as a dark spot against a fluorescent background.

    • Secondary Visualization (Optional): The plate can be further visualized by spraying with a suitable reagent like Dragendorff's reagent (for nitrogenous compounds) or a potassium permanganate solution.

Identification

The this compound in the sample is identified by comparing the Rf value and the color of the spot with that of the reference standard. The Rf value is calculated as follows:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rf values of the spot from the sample solution should correspond to the Rf value of the spot from the standard solution.

Data Presentation

The results of the TLC analysis can be summarized in the following table:

SampleMigration Distance of Spot (cm)Migration Distance of Solvent Front (cm)Rf ValueAppearance under UV (254 nm)
Standard
Sample

Experimental Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_tlc TLC Procedure cluster_analysis Analysis prep_mobile Prepare Mobile Phase saturate_chamber Saturate TLC Chamber prep_mobile->saturate_chamber prep_solutions Prepare Standard & Sample Solutions spot_plate Spot Plate with Solutions prep_solutions->spot_plate develop_plate Develop Plate saturate_chamber->develop_plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize_uv Visualize under UV Light dry_plate->visualize_uv calculate_rf Calculate Rf Values visualize_uv->calculate_rf compare Compare Sample and Standard calculate_rf->compare result Identification compare->result

Caption: Workflow for this compound Identification by TLC.

References

Application Notes and Protocols for the Validated Analytical Quantification of Pipazethate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the validated quantification of Pipazethate Hydrochloride in bulk and pharmaceutical dosage forms. The methods described are based on established spectrophotometric and high-performance liquid chromatography (HPLC) techniques, ensuring accuracy, precision, and reliability for researchers, scientists, and drug development professionals.

Spectrophotometric Method

This section outlines a simple and sensitive spectrophotometric method for the determination of this compound. The method is based on the oxidation of the drug by a known excess of potassium permanganate (B83412) in an acidic medium, followed by the estimation of unreacted permanganate.[1]

Experimental Protocol

1.1. Instrumentation:

  • A UV-Visible spectrophotometer with 1 cm matched quartz cells.

1.2. Reagents and Solutions:

  • This compound Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of distilled water.

  • Sulfuric Acid (2.0 M): Prepare by diluting concentrated sulfuric acid with distilled water.

  • Potassium Permanganate (5.0 x 10⁻⁴ M): Prepare by dissolving the appropriate amount of KMnO₄ in distilled water.

  • Dye Solution (5.0 x 10⁻⁴ M): Prepare a solution of either Amaranth, Acid Orange II, Indigocarmine, or Methylene Blue in distilled water.[1]

1.3. Procedure:

  • Transfer 1.0 mL of the this compound standard solution (100 µg/mL) into a 10 mL calibrated flask.

  • Add 0.5 mL of 2.0 M sulfuric acid.

  • Add 2.0 mL of 5.0 x 10⁻⁴ M potassium permanganate solution.

  • Heat the mixture in a water bath at 60 ± 2°C for 5 minutes.[1]

  • Cool the mixture to room temperature.

  • Add 1.0 mL of the selected 5.0 x 10⁻⁴ M dye solution.[1]

  • Dilute the solution to 10 mL with distilled water.

  • Measure the absorbance at the respective λmax for each dye against a reagent blank prepared in the same manner without the drug.

    • Amaranth: 521 nm[1]

    • Acid Orange II: 485 nm[1]

    • Indigocarmine: 610 nm[1]

    • Methylene Blue: 664 nm[1]

1.4. For Pharmaceutical Formulations (Tablets):

  • Weigh and finely powder twenty tablets.

  • Accurately weigh a portion of the powder equivalent to 20 mg of this compound and dissolve it in 20 mL of double-distilled water.[2]

  • Transfer the solution to a 100 mL volumetric flask, shake for 10 minutes, and dilute to the mark with double-distilled water.[2]

  • Filter the solution and proceed with the general procedure described above.

Quantitative Data Summary
ParameterMethod A (Amaranth)Method B (Acid Orange II)Method C (Indigocarmine)Method D (Methylene Blue)
λmax (nm)521[1]485[1]610[1]664[1]
Beer's Law Range (µg/mL)2.0 - 16[1]2.0 - 162.0 - 162.0 - 16
Molar Absorptivity (L mol⁻¹ cm⁻¹)1.484 x 10⁴1.062 x 10⁴1.255 x 10⁴1.398 x 10⁴
Sandell Sensitivity (ng cm⁻²)29.3641.0334.7231.17
Correlation Coefficient (r)≥ 0.9993[1]≥ 0.9993≥ 0.9993≥ 0.9993

Experimental Workflow

Spectrophotometric_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_measurement Measurement start Pipazethate HCl (Bulk or Tablet Powder) dissolve Dissolve in Water start->dissolve filter Filter (for tablets) dissolve->filter dilute Dilute to 100 µg/mL filter->dilute aliquot Take 1.0 mL Aliquot dilute->aliquot add_acid Add H₂SO₄ aliquot->add_acid add_kmno4 Add KMnO₄ add_acid->add_kmno4 heat Heat at 60°C add_kmno4->heat cool Cool to RT heat->cool add_dye Add Dye Solution cool->add_dye dilute_final Dilute to 10 mL add_dye->dilute_final measure Measure Absorbance at λmax dilute_final->measure

Caption: Workflow for Spectrophotometric Quantification.

High-Performance Liquid Chromatography (HPLC) Method

This section details a stability-indicating reversed-phase HPLC method for the simultaneous determination of this compound and its degradation products.[3][4]

Experimental Protocol

2.1. Instrumentation:

  • HPLC system with a UV detector.

  • C18 reversed-phase column (e.g., 5 µm particle size).

2.2. Chromatographic Conditions:

  • Mobile Phase: Methanol: 1% Ammonium Sulphate (pH 5.7) (80:20, v/v).[3]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 230 nm.[5]

  • Column Temperature: 30°C.[5]

  • Injection Volume: 20 µL.

2.3. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 5-200 µg/mL.[3]

2.4. Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject 20 µL of each working standard solution and record the peak area.

  • Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • For the assay of pharmaceutical formulations, prepare a sample solution with a known concentration and inject it into the HPLC system.

  • Determine the concentration of this compound in the sample from the calibration curve.

Quantitative Data Summary
ParameterValue
Linearity Range (µg/mL)5 - 200[3]
Mean Percentage Recovery100.67 ± 0.91%[3]
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantitation (LOQ)1 µg/mL

Note: LOD and LOQ values are representative and may vary based on the specific instrument and conditions.

Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Pipazethate HCl (Bulk or Formulation) dissolve Dissolve in Mobile Phase start->dissolve dilute Prepare Working Standards & Sample Solutions dissolve->dilute inject Inject 20 µL dilute->inject equilibrate Equilibrate System equilibrate->inject separate Isocratic Separation on C18 Column inject->separate detect UV Detection at 230 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify

Caption: Workflow for HPLC Quantification.

Method Validation

Both the spectrophotometric and HPLC methods have been validated according to the International Conference on Harmonization (ICH) guidelines. The validation parameters demonstrate that the methods are accurate, precise, specific, and linear over the specified concentration ranges.[6][7]

Logical Relationship of Validation Parameters

Validation_Parameters cluster_precision Precision Levels method Analytical Method specificity Specificity/ Selectivity method->specificity linearity Linearity method->linearity robustness Robustness method->robustness accuracy Accuracy linearity->accuracy precision Precision linearity->precision lod Limit of Detection (LOD) linearity->lod loq Limit of Quantitation (LOQ) linearity->loq repeatability Repeatability (Intra-day) precision->repeatability intermediate Intermediate Precision (Inter-day) precision->intermediate reproducibility Reproducibility (Inter-laboratory) precision->reproducibility

Caption: Interrelationship of Analytical Method Validation Parameters.

References

Application Notes and Protocols for Investigating Pipazethate Hydrochloride in In-Vitro Cough Reflex Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipazethate hydrochloride is a non-narcotic antitussive agent recognized for its efficacy in suppressing cough.[1][2][3][4] Its mechanism of action is understood to be multifactorial, involving both central and peripheral pathways.[1][3] Centrally, it acts on the medullary cough center to suppress the cough reflex.[1][3][5] Peripherally, it is believed to reduce the excitability of sensory nerves in the airways and may possess a local anesthetic effect.[1][3] Molecularly, Pipazethate has been suggested to interact with sigma-1 receptors and act as a GABA antagonist.[6][7]

These application notes provide detailed protocols for investigating the effects of this compound in established in-vitro models of the cough reflex. The described methodologies are designed to enable researchers to dissect the peripheral and potential cellular mechanisms of action of this compound. The protocols will focus on two key aspects of its proposed peripheral action: the modulation of airway sensory nerve activity and its interaction with GABAergic signaling.

Data Presentation

The following tables summarize hypothetical, yet plausible, quantitative data that could be generated from the described experimental protocols. These are intended to serve as a guide for data representation and interpretation.

Table 1: Effect of this compound on Capsaicin-Induced Depolarization of Isolated Guinea Pig Vagal Sensory Neurons

Concentration of Pipazethate HClPeak Depolarization Amplitude (% of Control)EC50 of Capsaicin (B1668287) (µM)
Vehicle (Control)100 ± 5.20.5 ± 0.08
1 µM82 ± 4.51.2 ± 0.15
10 µM55 ± 6.13.5 ± 0.42
100 µM28 ± 3.98.1 ± 0.95

Table 2: Inhibition of GABA-A Receptor-Mediated Current by this compound in a HEK293 Cell-Based Assay

Concentration of Pipazethate HClGABA (10 µM) Evoked Current (% of Control)IC50 (µM)
Vehicle (Control)100 ± 7.3-
0.1 µM91 ± 6.8
1 µM68 ± 5.54.5 ± 0.6
10 µM35 ± 4.9
100 µM12 ± 3.1

Experimental Protocols

Protocol 1: Investigating the Effect of this compound on Airway Sensory Nerve Activity

This protocol describes an in-vitro electrophysiology assay to assess the inhibitory effect of this compound on the activation of vagal sensory neurons, a key component of the peripheral cough reflex.

Objective: To determine if this compound can inhibit the depolarization of isolated guinea pig nodose ganglion neurons induced by the tussive agent capsaicin.

Materials:

  • Adult male Dunkin-Hartley guinea pigs (250-350 g)

  • Collagenase/dispase enzyme solution

  • Neurobasal-A medium supplemented with B27, L-glutamine, and penicillin/streptomycin

  • Poly-D-lysine and laminin-coated culture dishes

  • This compound

  • Capsaicin

  • Hanks' Balanced Salt Solution (HBSS)

  • Electrophysiology rig with patch-clamp amplifier and data acquisition system

Methodology:

  • Nodose Ganglion Neuron Culture:

    • Humanely euthanize the guinea pig in accordance with institutional guidelines.

    • Aseptically dissect the nodose ganglia.

    • Treat the ganglia with an enzyme solution (e.g., collagenase/dispase) to dissociate the neurons.

    • Plate the dissociated neurons on poly-D-lysine and laminin-coated dishes.

    • Culture the neurons in supplemented Neurobasal-A medium for 24-48 hours before recording.

  • Electrophysiological Recording:

    • Transfer a culture dish to the stage of an inverted microscope integrated with the electrophysiology setup.

    • Continuously perfuse the neurons with HBSS.

    • Establish a whole-cell patch-clamp recording from a single neuron.

    • Record baseline membrane potential and firing activity.

  • Drug Application:

    • Prepare stock solutions of this compound and capsaicin.

    • Apply capsaicin (e.g., 1 µM) via the perfusion system to induce neuronal depolarization and action potential firing.

    • After a washout period, pre-incubate the neuron with varying concentrations of this compound (e.g., 1, 10, 100 µM) for a defined period.

    • While in the presence of this compound, re-apply capsaicin and record the neuronal response.

  • Data Analysis:

    • Measure the peak depolarization amplitude and the frequency of action potentials in response to capsaicin in the absence and presence of this compound.

    • Calculate the percentage inhibition of the capsaicin-induced response by this compound.

    • Construct a concentration-response curve and determine the IC50 value for this compound.

experimental_workflow_sensory_nerve cluster_preparation Neuron Preparation cluster_recording Electrophysiology cluster_treatment Drug Application & Recording cluster_analysis Data Analysis dissection Dissection of Nodose Ganglia dissociation Enzymatic Dissociation dissection->dissociation culturing Neuron Culturing dissociation->culturing patch_clamp Whole-Cell Patch-Clamp culturing->patch_clamp baseline Record Baseline Activity patch_clamp->baseline capsaicin_app Apply Capsaicin (Control) baseline->capsaicin_app washout Washout capsaicin_app->washout pipazethate_app Apply Pipazethate HCl washout->pipazethate_app capsaicin_pipazethate Apply Capsaicin + Pipazethate HCl pipazethate_app->capsaicin_pipazethate analysis Measure Depolarization & Firing Frequency capsaicin_pipazethate->analysis inhibition Calculate % Inhibition analysis->inhibition ic50 Determine IC50 inhibition->ic50

Workflow for Sensory Nerve Electrophysiology.
Protocol 2: Assessing the Interaction of this compound with GABA-A Receptors

This protocol outlines a cell-based functional assay to investigate the potential antagonistic effect of this compound on GABA-A receptors.

Objective: To quantify the inhibitory effect of this compound on GABA-A receptor-mediated ion currents in a heterologous expression system.

Materials:

  • HEK293 cells stably or transiently expressing human GABA-A receptor subunits (e.g., α1β2γ2).

  • Cell culture medium (e.g., DMEM) with necessary supplements.

  • This compound.

  • Gamma-aminobutyric acid (GABA).

  • Bicuculline (B1666979) (positive control antagonist).

  • Automated patch-clamp system or manual electrophysiology rig.

  • Extracellular and intracellular recording solutions.

Methodology:

  • Cell Culture and Preparation:

    • Culture the GABA-A receptor-expressing HEK293 cells under standard conditions (37°C, 5% CO2).

    • On the day of the experiment, harvest the cells and prepare a cell suspension for the automated patch-clamp system or plate them for manual patch-clamping.

  • Electrophysiological Recording:

    • Establish a whole-cell recording configuration.

    • Hold the cell at a membrane potential of -60 mV.

  • Drug Application and Data Acquisition:

    • Apply a fixed concentration of GABA (e.g., 10 µM, corresponding to approximately EC20-EC50) to elicit a control inward chloride current.

    • After washout, pre-apply varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for a set duration.

    • In the continued presence of this compound, co-apply the same concentration of GABA.

    • Record the peak amplitude of the GABA-evoked current.

    • Use a known GABA-A antagonist like bicuculline as a positive control for inhibition.

  • Data Analysis:

    • Normalize the GABA-evoked current in the presence of this compound to the control GABA response.

    • Plot the percentage of the remaining current as a function of the this compound concentration.

    • Fit the data with a suitable inhibitory dose-response curve to determine the IC50 value.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binds & Activates Pipazethate Pipazethate HCl Pipazethate->GABA_A_Receptor Antagonizes Cl_Influx Chloride Ion Influx GABA_A_Receptor->Cl_Influx Opens Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Pipazethate's Proposed Antagonism at GABA-A Receptors.

Discussion and Interpretation of Results

The successful execution of these protocols can provide valuable insights into the peripheral mechanism of action of this compound.

  • Inhibition of Sensory Nerve Activity: A concentration-dependent reduction in capsaicin-induced depolarization of nodose ganglion neurons would provide direct evidence for Pipazethate's ability to suppress the activity of airway sensory nerves. This would support the hypothesis of a peripheral site of action contributing to its antitussive effect. The calculated IC50 value would be a critical parameter for comparing its potency with other known antitussive agents.

  • GABA-A Receptor Antagonism: If this compound inhibits GABA-evoked currents in the HEK293 cell model, it would confirm its role as a GABA-A receptor antagonist. While GABAergic signaling in the peripheral nervous system is complex, this finding could suggest a mechanism by which Pipazethate modulates neuronal excitability at various levels of the cough reflex pathway.

By employing these in-vitro models, researchers can systematically evaluate the pharmacological profile of this compound, contributing to a more comprehensive understanding of its antitussive properties and potentially guiding the development of novel cough therapies.

References

Application Notes and Protocols for Pipazethate Hydrochloride Administration in Rodent Models of Respiratory Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following document provides a generalized framework for the investigation of Pipazethate Hydrochloride in rodent models of respiratory disease. Specific, detailed preclinical studies on this compound in rodent models of respiratory disease are not widely available in the public domain. Therefore, the protocols provided below are based on established methodologies for evaluating centrally acting antitussive agents and anti-inflammatory compounds in relevant rodent models. Researchers are strongly advised to conduct thorough literature reviews and perform preliminary dose-ranging and toxicity studies for their specific experimental context. All animal experiments must be conducted in strict accordance with institutional and national guidelines for animal welfare.

Introduction

This compound is a centrally acting, non-narcotic antitussive agent.[1][2] Its primary mechanism of action is the suppression of the cough reflex at the level of the medullary cough center.[1][2] While its clinical use has been primarily for the symptomatic relief of cough, its potential efficacy in preclinical models of respiratory diseases characterized by cough and inflammation warrants investigation. These application notes provide protocols for evaluating the antitussive and potential anti-inflammatory effects of this compound in rodent models.

Mechanism of Action

This compound is understood to exert its antitussive effects by acting on the central nervous system.[1][2] It is believed to modulate neurotransmitter activity within the brain's cough center, thereby reducing the urge to cough.[2] Some evidence suggests it may also possess a mild local anesthetic effect.[2]

cluster_0 Central Nervous System Medullary Cough Center Medullary Cough Center Cough Reflex Suppression Cough Reflex Suppression Medullary Cough Center->Cough Reflex Suppression Leads to This compound This compound This compound->Medullary Cough Center Acts on

Caption: Proposed mechanism of action of this compound.

Data Presentation: Suggested Dose Ranges for Preclinical Studies

Due to the limited availability of specific preclinical data for this compound in rodent models of respiratory disease, the following table provides suggested starting dose ranges based on general principles of pharmacology and the need for dose-response characterization. These are hypothetical ranges and must be validated by in-house dose-finding studies.

Animal Model Species Route of Administration Suggested Dose Range (mg/kg) Primary Outcome Measures
Citric Acid-Induced CoughGuinea PigOral (gavage), Intraperitoneal1 - 30Cough frequency, cough latency
Lipopolysaccharide (LPS)-Induced Airway InflammationMouse/RatOral (gavage), Intraperitoneal5 - 50Inflammatory cell count in BALF, pro-inflammatory cytokine levels (e.g., TNF-α, IL-6)
Ovalbumin (OVA)-Induced Allergic AsthmaMouseOral (gavage), Intraperitoneal5 - 50Airway hyperresponsiveness, eosinophil infiltration in BALF, IgE levels

BALF: Bronchoalveolar Lavage Fluid

Experimental Protocols

Protocol for Evaluating Antitussive Activity: Citric Acid-Induced Cough in Guinea Pigs

This model is a standard for assessing the efficacy of centrally acting antitussive agents.

Materials:

  • Male Hartley guinea pigs (300-400 g)

  • This compound

  • Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose)

  • Citric acid solution (0.2-0.4 M in sterile saline)

  • Whole-body plethysmograph chamber equipped with a nebulizer and microphone/transducer to detect coughs

  • Oral gavage needles or syringes for intraperitoneal injection

Procedure:

  • Animal Acclimatization: Acclimate guinea pigs to the plethysmograph chamber for at least 30 minutes for 2-3 days prior to the experiment to minimize stress-induced artifacts.

  • Drug Administration:

    • Administer this compound or vehicle to the animals via the chosen route (oral gavage or intraperitoneal injection). A typical pre-treatment time is 30-60 minutes before cough induction.

    • Include a positive control group (e.g., codeine or dextromethorphan) to validate the assay.

  • Cough Induction:

    • Place the guinea pig in the plethysmograph chamber.

    • Expose the animal to a nebulized aerosol of citric acid solution for a fixed period (e.g., 5-10 minutes).

  • Data Collection:

    • Record the number of coughs during the exposure period and for a defined post-exposure period (e.g., 5 minutes). Coughs are identified by their characteristic sound and associated pressure changes in the chamber.

    • Measure the latency to the first cough from the start of the citric acid challenge.

  • Data Analysis: Compare the number of coughs and the cough latency between the vehicle-treated, this compound-treated, and positive control groups.

Acclimatization Acclimatization Drug Administration Drug Administration Acclimatization->Drug Administration Cough Induction Cough Induction Drug Administration->Cough Induction Data Collection Data Collection Cough Induction->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis

Caption: Experimental workflow for the citric acid-induced cough model.

Generalized Protocol for Evaluating Anti-inflammatory Effects in a Mouse Model of Acute Lung Injury

This protocol provides a general framework for assessing the potential anti-inflammatory properties of this compound in a model of lipopolysaccharide (LPS)-induced acute lung inflammation.

Materials:

  • Male C57BL/6 or BALB/c mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., sterile saline)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments for tracheostomy and bronchoalveolar lavage (BAL)

  • ELISA kits for cytokine measurement

Procedure:

  • Drug Administration: Administer this compound or vehicle via the chosen route (e.g., oral gavage, intraperitoneal injection) at a predetermined time (e.g., 1 hour) before the LPS challenge.

  • Induction of Lung Inflammation: Administer LPS (e.g., 1-5 mg/kg) via intratracheal or intranasal instillation to anesthetized mice. A control group should receive sterile PBS.

  • Sample Collection: At a specified time point after LPS administration (e.g., 6-24 hours), euthanize the mice.

    • Bronchoalveolar Lavage (BAL): Perform a tracheostomy and lavage the lungs with a fixed volume of cold PBS.

    • Tissue Collection: Perfuse the lungs and collect tissue for histological analysis.

  • Analysis:

    • BAL Fluid (BALF) Analysis:

      • Determine the total and differential inflammatory cell counts (e.g., neutrophils, macrophages) using a hemocytometer and cytospin preparations.

      • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BALF supernatant using ELISA.

    • Lung Histology: Process the lung tissue for hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess the degree of inflammation and tissue damage.

  • Data Analysis: Compare the inflammatory parameters between the different treatment groups.

cluster_0 In Vivo Phase cluster_1 Ex Vivo Analysis Drug Administration Drug Administration LPS Challenge LPS Challenge Drug Administration->LPS Challenge Sample Collection Sample Collection LPS Challenge->Sample Collection BALF Analysis BALF Analysis Sample Collection->BALF Analysis Lung Histology Lung Histology Sample Collection->Lung Histology

Caption: Workflow for evaluating anti-inflammatory effects in an LPS model.

Considerations for Experimental Design

  • Animal Strain and Sex: The choice of rodent strain and sex can influence the outcomes of respiratory studies. It is important to be consistent and report these details.

  • Route of Administration: The route of administration (e.g., oral, intraperitoneal, inhalation) should be chosen based on the intended clinical application and the pharmacokinetic properties of the compound.

  • Dose-Response Relationship: It is crucial to establish a dose-response relationship for the observed effects of this compound.

  • Time-Course Studies: Conducting time-course studies can help determine the optimal time points for drug administration and sample collection.

  • Positive and Negative Controls: The inclusion of appropriate positive (e.g., known antitussive or anti-inflammatory drugs) and negative (vehicle) controls is essential for data interpretation.

  • Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and performed in a manner that minimizes animal suffering.

Conclusion

While specific preclinical data on the administration of this compound in rodent models of respiratory disease is limited, the generalized protocols and application notes provided here offer a starting point for researchers interested in investigating its potential therapeutic effects. By adapting these established methodologies, it is possible to systematically evaluate the antitussive and anti-inflammatory properties of this compound and to elucidate its mechanism of action in the context of respiratory pathophysiology. Rigorous experimental design, including appropriate controls and dose-response studies, will be critical for generating reliable and interpretable data.

References

Application Notes and Protocols for Testing Pipazethate Hydrochloride Efficacy in Guinea Pigs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for evaluating the antitussive (cough-suppressing) efficacy of Pipazethate Hydrochloride in a well-established guinea pig model of induced cough. The protocols are designed to ensure robust and reproducible data for preclinical drug development.

Introduction

This compound is a non-narcotic, centrally acting antitussive agent.[1][2][3] Its mechanism of action is primarily associated with its binding to the sigma-1 receptor.[1] Additionally, it is suggested to have local anesthetic properties and may act as a GABA antagonist.[1][4][5] The guinea pig model of citric acid-induced cough is a standard preclinical assay for evaluating the efficacy of novel and established antitussive drugs.[6][7][8] This document outlines the necessary procedures to test the efficacy of this compound in this model.

Data Presentation

The following table summarizes hypothetical quantitative data for the efficacy of this compound in a citric acid-induced cough model in guinea pigs. This data is illustrative to demonstrate how results would be presented and is based on typical outcomes for antitussive agents.

Treatment GroupDose (mg/kg, p.o.)NMean Cough Count (± SEM)% Cough SuppressionLatency to First Cough (s ± SEM)
Vehicle (Saline)-1035 ± 30%45 ± 5
Pipazethate HCl10825 ± 428.6%60 ± 7
Pipazethate HCl30815 ± 357.1%85 ± 9
Pipazethate HCl6088 ± 277.1%110 ± 12
Codeine10812 ± 265.7%95 ± 10

Experimental Protocols

Animal Model
  • Species: Hartley guinea pigs.[7]

  • Sex: Both male and female animals should be used, as studies have shown no significant difference in the cough response to citric acid between sexes.[9][10]

  • Weight: 300-400g.

  • Acclimation: Animals should be acclimated to the laboratory environment for at least one week prior to the experiment, with free access to food and water.

Drug Preparation and Administration
  • This compound: Dissolve in sterile 0.9% saline to the desired concentrations.

  • Vehicle Control: Sterile 0.9% saline.

  • Positive Control: Codeine phosphate (B84403) (e.g., 10-30 mg/kg), dissolved in sterile 0.9% saline.[6][11]

  • Administration: Administer orally (p.o.) via gavage.

  • Pretreatment Time: Administer all substances 60 minutes prior to the cough induction challenge.

Citric Acid-Induced Cough Protocol
  • Apparatus: A whole-body plethysmograph chamber is used to house the guinea pig during the experiment.[7][12] The chamber is connected to a nebulizer for aerosol delivery and a microphone and/or pressure transducer to detect coughs.

  • Cough Induction Agent: A 0.4 M solution of citric acid in sterile 0.9% saline is a commonly used tussive agent.[6]

  • Procedure:

    • Place a single, unrestrained guinea pig into the plethysmograph chamber and allow a 5-minute acclimation period.

    • Expose the animal to an aerosol of 0.4 M citric acid for a period of 10 minutes. The aerosol is generated by an ultrasonic nebulizer.[6]

    • Record the number of coughs during the 10-minute exposure period and for a 5-minute post-exposure period.

    • The latency to the first cough following the start of the citric acid aerosolization should also be recorded.

Data Analysis
  • Cough Identification: Coughs are identified by their characteristic sound and the associated pressure changes within the plethysmograph. This can be done by trained observers or with specialized software.

  • Parameters Measured:

    • Total number of coughs.

    • Latency to the first cough.

  • Calculation of Efficacy: The percentage of cough suppression is calculated using the following formula: % Suppression = [(Mean coughs in vehicle group - Mean coughs in drug group) / Mean coughs in vehicle group] x 100

  • Statistical Analysis: Data should be analyzed using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the drug-treated groups to the vehicle control group. A p-value of <0.05 is typically considered statistically significant.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

cluster_0 Peripheral Afferent Nerve cluster_1 Central Nervous System (Brainstem) cluster_2 This compound Mechanism of Action Citric_Acid Citric Acid Stimulus TRPV1_TRPA1 TRPV1/TRPA1 Channels Citric_Acid->TRPV1_TRPA1 Depolarization Nerve Depolarization TRPV1_TRPA1->Depolarization Action_Potential Action Potential to Brainstem Depolarization->Action_Potential Cough_Center Cough Center (NTS) Action_Potential->Cough_Center Efferent_Signal Efferent Signal to Respiratory Muscles Cough_Center->Efferent_Signal Cough_Reflex Cough Efferent_Signal->Cough_Reflex Pipazethate Pipazethate HCl Sigma1_Receptor Sigma-1 Receptor Pipazethate->Sigma1_Receptor GABA_Antagonism GABA Receptor Antagonism Pipazethate->GABA_Antagonism Local_Anesthetic Local Anesthetic Effect Pipazethate->Local_Anesthetic Sigma1_Receptor->Cough_Center Modulates Cough Center GABA_Antagonism->Cough_Center Reduces Inhibition (Complex Effect) Local_Anesthetic->Depolarization Peripheral Suppression

Caption: Proposed mechanism of Pipazethate HCl in the cough reflex pathway.

Experimental Workflow

start Start: Acclimated Guinea Pigs randomization Randomize into Treatment Groups start->randomization drug_admin Oral Administration: - Vehicle - Pipazethate HCl (Doses) - Codeine randomization->drug_admin pretreatment 60-minute Pretreatment Period drug_admin->pretreatment exposure Place in Plethysmograph & Expose to Citric Acid Aerosol (10 min) pretreatment->exposure recording Record Coughs and Latency (15 min total) exposure->recording data_analysis Data Analysis: - Count Coughs - Calculate % Suppression - Statistical Analysis recording->data_analysis end End: Efficacy Determined data_analysis->end

Caption: Workflow for testing Pipazethate HCl efficacy in guinea pigs.

References

Application Notes and Protocols: Pipazethate Hydrochloride as a Pharmacological Tool for Investigating GABAergic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipazethate Hydrochloride is a centrally acting antitussive agent, primarily utilized for the suppression of cough.[1][2][3] Its mechanism of action is complex and involves the modulation of neurotransmitter activity within the central nervous system (CNS).[2] While not classically defined as a direct GABAergic compound, emerging evidence suggests that this compound may serve as a valuable pharmacological tool for the indirect study of GABAergic pathways through its interaction with the sigma-1 receptor.[4][5]

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, which can translocate to the plasma membrane and modulate the function of various neurotransmitter receptors, including those involved in GABAergic signaling.[4][6][7] Studies have demonstrated that sigma-1 receptor antagonists can influence GABA transport and release, suggesting a functional link between these two systems.[1][6][8]

These application notes provide a framework for utilizing this compound to explore this indirect modulation of GABAergic pathways. The protocols detailed below are standard methodologies in neuropharmacology, adapted to incorporate this compound as the investigational compound.

Pharmacological Profile of this compound

While direct binding affinities for GABA receptors are not well-documented in peer-reviewed literature, Pipazethate has been identified as an antagonist at GABA receptors in some commercial contexts.[5][9] Its most robustly characterized interaction relevant to neurotransmitter modulation is with the sigma-1 receptor.

Table 1: Quantitative Data on this compound Binding Affinity

TargetLigandKi (nM)Assay TypeSpeciesReference
Sigma-1 ReceptorPipazethate190Radioligand Binding AssayNot Specified[4]

Proposed Mechanism of Action for GABAergic Modulation

The primary hypothesis for this compound's influence on GABAergic pathways is indirect, mediated through its antagonism of the sigma-1 receptor. Inhibition of the sigma-1 receptor has been shown to modulate GABAergic transmission, potentially by altering GABA uptake and release dynamics at the presynaptic terminal.[1][6]

Pipazethate Pipazethate Hydrochloride Sigma1R Sigma-1 Receptor Pipazethate->Sigma1R Antagonism GABA_Uptake GABA Uptake (GATs) Sigma1R->GABA_Uptake Modulation GABA_Release GABA Release Sigma1R->GABA_Release Modulation GABA_Terminal Presynaptic GABAergic Terminal GABA_Receptor GABAA Receptor GABA_Terminal->GABA_Receptor GABA GABA_Uptake->GABA_Terminal Uptake GABA_Release->GABA_Receptor Release Postsynaptic Postsynaptic Neuron GABA_Receptor->Postsynaptic Inhibition

Figure 1: Proposed indirect signaling pathway of Pipazethate on GABAergic transmission.

Experimental Protocols

The following protocols provide detailed methodologies to investigate the effects of this compound on GABAergic pathways.

Protocol 1: In Vitro Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound to GABAA receptors.

Table 2: Hypothetical Data from GABAA Receptor Binding Assay

CompoundConcentration (nM)[3H]GABA Specific Binding (%)Ki (nM)
Pipazethate HCl195
1085
10070
100050Calculated
1000020
Bicuculline (B1666979) (Control)100010Known

Methodology:

  • Membrane Preparation:

    • Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of radioligand ([3H]GABA, final concentration 2-5 nM).

    • Add 50 µL of competing ligand (this compound at various concentrations, or a known antagonist like bicuculline for positive control). For non-specific binding, use a high concentration of unlabeled GABA (1 mM).

    • Add 100 µL of the prepared membrane suspension (50-100 µg of protein).

    • Incubate at 4°C for 60 minutes.

    • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A Prepare Brain Membranes B Incubate Membranes with [3H]GABA and Pipazethate A->B C Separate Bound and Free Ligand (Filtration) B->C D Quantify Bound Radioligand C->D E Data Analysis (IC50, Ki) D->E A Surgical Implantation of Microdialysis Probe B Baseline Sample Collection A->B C Administer Pipazethate or Vehicle B->C D Post-Treatment Sample Collection C->D E HPLC Analysis of GABA Levels D->E F Data Analysis E->F

References

Application Notes and Protocols: Pipazethate Hydrochloride in Plant Pathology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipazethate (B1678394) Hydrochloride, a compound traditionally recognized for its antitussive properties in pharmaceuticals, has recently emerged as a molecule of interest in the field of plant pathology.[1][2] Primarily known to act on the central nervous system in mammals, its application in agriculture is novel.[3][4] Recent studies have explored its potential as a plant activator, specifically in inducing systemic acquired resistance (SAR) in rice against the blast fungus Pyricularia oryzae.[1][2] This document provides detailed application notes and experimental protocols for researchers interested in investigating the effects of Pipazethate Hydrochloride on plant defense mechanisms.

Mechanism of Action in Plants

Unlike its function in humans, the utility of this compound in plant pathology is not due to direct antimicrobial activity.[1][2] Research indicates that it acts as a plant activator, stimulating the plant's own defense systems. The proposed mechanism involves this compound functioning as an analog of salicylic (B10762653) acid (SA), a key signaling molecule in plant defense.[1] By mimicking SA, it is thought to trigger the SA signaling pathway, leading to the activation of downstream defense genes and the establishment of SAR.[1][2] This induced resistance helps the plant defend against subsequent pathogen attacks.

Key Applications in Plant Pathology

  • Induction of Systemic Acquired Resistance (SAR): The primary application of this compound in plant pathology is the induction of SAR against fungal pathogens like Pyricularia oryzae in rice.[1][2]

  • Research Tool for Studying the Salicylic Acid Pathway: Due to its proposed role as an SA analog, this compound can be used as a chemical tool to probe the intricacies of the SA signaling pathway in various plant species.

Quantitative Data Summary

The following tables summarize the potential quantitative outcomes from experiments investigating the efficacy of this compound in rice blast disease management, based on initial research findings.

Table 1: In Vitro Antifungal Activity of this compound against P. oryzae

Treatment Concentration (µg/mL)Mycelial Growth Inhibition (%)
0 (Control)0
50Not significant
100Not significant
200Not significant

Note: Data is illustrative, reflecting findings that this compound has no direct significant effect on fungal growth in vitro.[1][2]

Table 2: Effect of this compound on Rice Blast Disease Severity and Spore Production

TreatmentDisease Severity (%)Spore Production (spores/lesion)
Mock (Control)85 ± 51500 ± 200
Pipazethate HCl (low conc.)40 ± 7700 ± 150
Pipazethate HCl (high conc.)25 ± 5400 ± 100
Salicylic Acid (Positive Control)30 ± 6500 ± 120
Tricyclazole (Fungicide)10 ± 3100 ± 50

Note: This table presents hypothetical data based on the reported significant improvement in resistance and decreased spore production.[1][2]

Table 3: Relative Gene Expression of Salicylic Acid Pathway Markers in Rice Treated with this compound

GeneMock (Control)Pipazethate HClSalicylic Acid
OsWRKY451.04.5 ± 0.85.2 ± 1.0
OsNPR11.03.8 ± 0.64.1 ± 0.7

Note: Illustrative data reflecting the activation of SA signaling indicators.[1]

Experimental Protocols

Protocol 1: In Vitro Antifungal Assay

Objective: To determine the direct antifungal activity of this compound against a target plant pathogen.

Materials:

  • This compound

  • Pure culture of the target fungus (e.g., Pyricularia oryzae)

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes

  • Sterile distilled water

  • Ethanol (70%)

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in sterile distilled water.

  • Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60°C.

  • Add the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50, 100, 200 µg/mL). Pour the amended PDA into sterile petri dishes. A control set with no this compound should also be prepared.

  • From a fresh culture of the fungus, cut a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug at the center of each PDA plate.

  • Seal the plates with parafilm and incubate at the optimal temperature for the fungus (e.g., 28°C for P. oryzae) in the dark.

  • Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C-T)/C] * 100, where C is the average diameter of the fungal colony in the control plates and T is the average diameter of the fungal colony in the treated plates.

Protocol 2: Greenhouse Assay for Induced Resistance in Rice

Objective: To evaluate the ability of this compound to induce resistance against blast disease in rice plants.

Materials:

  • Rice seeds (a susceptible variety)

  • Pots and sterile potting mix

  • This compound solution at various concentrations

  • Spore suspension of Pyricularia oryzae (e.g., 1 x 10^5 spores/mL)

  • Greenhouse facility with controlled temperature and humidity

  • Spray bottles

Procedure:

  • Sow rice seeds in pots and grow them in the greenhouse for 3-4 weeks.

  • Prepare aqueous solutions of this compound at the desired concentrations. Include a mock control (water) and a positive control (e.g., salicylic acid).

  • Apply the treatments to the rice plants as a foliar spray until runoff.

  • After 3-5 days (to allow for the induction of resistance), inoculate the plants with the P. oryzae spore suspension using a fine sprayer.

  • Maintain high humidity (>90%) for the first 24 hours to facilitate fungal infection.

  • Continue to grow the plants under optimal conditions for disease development.

  • After 7-10 days post-inoculation, assess the disease severity by counting the number and type of lesions on the leaves. Disease severity can be scored on a 0-5 scale and converted to a percentage.

  • For spore production assessment, excise individual lesions, place them in a microcentrifuge tube with a known volume of water, vortex, and count the spores using a hemocytometer.

Protocol 3: Gene Expression Analysis by RT-qPCR

Objective: To determine if this compound treatment activates salicylic acid pathway-related genes.

Materials:

  • Rice seedlings treated as in Protocol 2 (up to the point of inoculation)

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR machine and reagents (e.g., SYBR Green)

  • Primers for target genes (OsWRKY45, OsNPR1) and a reference gene (e.g., Actin)

Procedure:

  • Collect leaf samples from treated and control plants at different time points after treatment (e.g., 0, 24, 48, 72 hours).

  • Immediately freeze the samples in liquid nitrogen and store at -80°C.

  • Extract total RNA from the leaf samples using a suitable RNA extraction kit.

  • Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform RT-qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Analyze the qPCR data using the 2^-ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and relative to the mock-treated control.

Visualizations

G cluster_pathogen Pathogen Interaction cluster_plant_cell Plant Cell Response P_oryzae Pyricularia oryzae Pipazethate This compound SA_Receptor Salicylic Acid Receptor (e.g., NPR1) Pipazethate->SA_Receptor acts as analog SA_Pathway SA Signaling Cascade SA_Receptor->SA_Pathway WRKY45 OsWRKY45 SA_Pathway->WRKY45 NPR1_act OsNPR1 (activated) SA_Pathway->NPR1_act PR_Genes Pathogenesis-Related (PR) Genes WRKY45->PR_Genes NPR1_act->PR_Genes SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR SAR->P_oryzae inhibits

Caption: Proposed signaling pathway of this compound in rice.

G cluster_prep Preparation cluster_treatment Treatment & Inoculation cluster_analysis Data Collection & Analysis A Grow susceptible rice variety (3-4 weeks) C Foliar spray application of treatments A->C B Prepare Pipazethate HCl and control solutions B->C D Incubate for 3-5 days (Induction period) C->D H Analyze gene expression (RT-qPCR at time points) C->H E Inoculate with P. oryzae spore suspension D->E F Assess disease severity (7-10 days post-inoculation) E->F G Measure spore production from lesions E->G

References

Application Notes and Protocols for Pipazethate Hydrochloride in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Pipazethate Hydrochloride in cell culture experiments. The information is intended to guide researchers in designing and executing experiments to evaluate the cellular effects of this compound.

Introduction

This compound is a centrally acting antitussive agent.[1] Its mechanism of action involves the antagonism of the sigma-1 receptor and GABA receptors.[2] In large doses, it can produce seizures, indicating significant effects on neuronal cells.[3] Understanding its cellular effects is crucial for elucidating its mechanism of action and exploring potential therapeutic applications beyond its antitussive properties. These notes provide a framework for investigating the in vitro effects of this compound, including its impact on cell viability and apoptosis.

Compound Information

PropertyValueReference
Molecular Formula C₂₁H₂₅N₃O₃S·HCl[4]
Molecular Weight 435.97 g/mol [5]
Appearance White to off-white crystalline powder[6]
Primary Targets Sigma-1 Receptor, GABA Receptor[2][3]
Known Actions Antitussive, CNS depressant, local anesthetic[3][7]

Solution Preparation

Proper preparation of this compound solutions is critical for accurate and reproducible experimental results.

3.1. Materials

  • This compound powder

  • Sterile Dimethyl Sulfoxide (DMSO) or sterile deionized water

  • Sterile phosphate-buffered saline (PBS)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm sterile syringe filter

3.2. Stock Solution Preparation Protocol

  • Select a Solvent: this compound is soluble in water.[4][6][8][9][10][11] For cell culture applications, sterile deionized water or DMSO can be used to prepare a concentrated stock solution. If using DMSO, it is recommended to keep the final concentration in the cell culture medium at or below 0.5% to avoid solvent-induced cytotoxicity.

  • Prepare a 10 mM Stock Solution:

    • Weigh out 4.36 mg of this compound powder.

    • Dissolve the powder in 1 mL of sterile deionized water or DMSO in a sterile microcentrifuge tube.

    • Vortex thoroughly until the compound is completely dissolved.

  • Sterilization:

    • Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[5]

3.3. Working Solution Preparation

Prepare fresh working solutions by diluting the stock solution in complete cell culture medium immediately before each experiment. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock solution 1:100 in complete cell culture medium.

Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular effects of this compound.

4.1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[12]

Materials:

  • Cells of interest (e.g., neuronal cell line, cancer cell line)

  • 96-well cell culture plates

  • This compound working solutions (various concentrations)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

4.2. Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[7][13]

Materials:

  • Cells of interest

  • White-walled 96-well plates

  • This compound working solutions

  • Caspase-Glo® 3/7 Assay Reagent (Promega)

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound in a white-walled 96-well plate as described in the cell viability assay protocol (steps 1 and 2).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Assay Reagent to room temperature.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.

  • Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: Express the results as relative luminescence units (RLU) or as a fold change compared to the vehicle-treated control.

4.3. Western Blotting for Apoptosis Markers

Western blotting can be used to detect the cleavage of key apoptotic proteins such as PARP and caspase-3.[6][12][14]

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound working solutions

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Collect the cell lysates and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control like actin.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Cell Viability

Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
Vehicle Control100100100
0.1
1
10
50
100

Table 2: Effect of this compound on Caspase-3/7 Activity

Concentration (µM)Caspase-3/7 Activity (RLU) - 24hFold Change vs. Control - 24h
Vehicle Control1.0
0.1
1
10
50
100
Positive Control

Visualizations

Signaling Pathway

Pipazethate_Signaling Pipazethate Pipazethate HCl Sigma1R Sigma-1 Receptor Pipazethate->Sigma1R Antagonizes GABA_R GABA Receptor Pipazethate->GABA_R Antagonizes ER_Stress ER Stress Modulation Sigma1R->ER_Stress Ca_Signaling Ca²⁺ Signaling Modulation Sigma1R->Ca_Signaling Neuronal_Excitability Decreased Neuronal Excitability GABA_R->Neuronal_Excitability Apoptosis ↑ Apoptosis ER_Stress->Apoptosis Ca_Signaling->Apoptosis Cell_Viability ↓ Cell Viability Neuronal_Excitability->Cell_Viability Apoptosis->Cell_Viability

Caption: Pipazethate HCl signaling pathway.

Experimental Workflow

Experimental_Workflow Start Start: Prepare Pipazethate HCl Stock Solution Cell_Culture Seed Cells in Multi-well Plates Start->Cell_Culture Treatment Treat Cells with Pipazethate HCl (Dose-Response and Time-Course) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo 3/7) Treatment->Apoptosis_Assay Western_Blot Western Blot for Apoptotic Markers Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for cellular assays.

References

Application Notes and Protocols: In Vivo Imaging with Radiolabeled Pipazethate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing radiolabeled Pipazethate Hydrochloride for in vivo imaging studies. The information is based on preclinical evaluation of a technetium-99m labeled Pipazethate complex (⁹⁹ᵐTc-Pipazethate) as a potential tracer for malignant tumor imaging.

Introduction

Pipazethate is a compound that binds to the sigma-1 receptor, which is often overexpressed in various tumors.[1] This characteristic makes radiolabeled Pipazethate a candidate for tumor imaging. The following sections detail the methodology for radiolabeling Pipazethate with technetium-99m (⁹⁹ᵐTc), a readily available radionuclide with favorable physical properties for single-photon emission computed tomography (SPECT) imaging, including a half-life of 6 hours and gamma emission energy of 140 keV.[2]

Experimental Protocols

Radiolabeling of Pipazethate with ⁹⁹ᵐTc

This protocol describes the direct radiolabeling of this compound using stannous chloride as a reducing agent.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Sodium pertechnetate (B1241340) (⁹⁹ᵐTcO₄⁻) eluted from a ⁹⁹Mo/⁹⁹ᵐTc generator

  • 0.1 M HCl

  • 0.1 M NaOH

  • Evacuated and rubber-stoppered vials

  • Whatman No. 1 chromatography paper

  • Acetone (B3395972)

  • Water:Ethanol:Ammonia (B1221849) mixture (5:2:1 v/v/v)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound.

    • Prepare a fresh solution of stannous chloride (SnCl₂·2H₂O).

  • Reaction Setup:

    • In a clean, evacuated, and rubber-stoppered vial, add the desired amount of this compound (optimal amount is 200 µg).[2]

    • Add the required amount of SnCl₂·2H₂O (optimal amount is 200 µg).

    • Adjust the pH of the reaction medium to 4 by adding 0.1 ml of the appropriate buffer.[2]

    • Add 0.1 ml (7.2 MBq) of freshly eluted ⁹⁹ᵐTc-pertechnetate to the vial.[2]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 30 minutes.[2]

Workflow for ⁹⁹ᵐTc-Pipazethate Labeling:

G cluster_0 Reagent Preparation cluster_1 Radiolabeling Reaction cluster_2 Quality Control Pipazethate Pipazethate HCl Solution SnCl2 SnCl₂·2H₂O Solution Tc99m ⁹⁹ᵐTcO₄⁻ Eluate ReactionVial Combine Reagents in Vial: - 200 µg Pipazethate - 200 µg SnCl₂ - pH 4 Buffer - 7.2 MBq ⁹⁹ᵐTcO₄⁻ Incubation Incubate at Room Temperature for 30 minutes ReactionVial->Incubation PaperChromatography Paper Chromatography Incubation->PaperChromatography HPLC HPLC Analysis Incubation->HPLC LabeledProduct ⁹⁹ᵐTc-Pipazethate HPLC->LabeledProduct

Caption: Workflow for the radiolabeling of Pipazethate with ⁹⁹ᵐTc.

Quality Control of ⁹⁹ᵐTc-Pipazethate

To ensure the purity of the radiolabeled compound, both paper chromatography and HPLC are recommended.

a) Paper Chromatography:

  • Purpose: To determine the radiochemical yield (RCY) by separating the labeled complex from free pertechnetate and reduced/hydrolyzed technetium.

  • Procedure:

    • Spot the reaction mixture onto a Whatman No. 1 paper chromatography strip.

    • Develop one strip using acetone as the mobile phase. In this system, free pertechnetate (⁹⁹ᵐTcO₄⁻) moves with the solvent front, while ⁹⁹ᵐTc-Pipazethate and reduced colloids remain at the origin.

    • Develop a second strip using a mixture of water, ethanol, and ammonia (5:2:1 ratio). In this system, the ⁹⁹ᵐTc-Pipazethate complex and free pertechnetate move to the front, while reduced colloids stay at the spotting point.[2]

    • The amount of the complex is calculated by subtracting the percentages of free pertechnetate and reduced colloids from the total activity.[2]

b) High-Performance Liquid Chromatography (HPLC):

  • Purpose: To confirm the radiochemical purity of ⁹⁹ᵐTc-Pipazethate.

  • Results from Study: In a reported study, ⁹⁹ᵐTc-Pipazethate was observed to elute at 6 minutes, while free ⁹⁹ᵐTcO₄⁻ eluted at 3 minutes.[2]

In Vivo Biodistribution Study

This protocol outlines the procedure for evaluating the biodistribution of ⁹⁹ᵐTc-Pipazethate in a tumor-bearing animal model.

Animal Model:

  • Swiss albino mice with induced solid tumors (e.g., Ehrlich carcinoma).[2]

Procedure:

  • Injection: Intravenously inject a known amount of ⁹⁹ᵐTc-Pipazethate into the tail vein of the tumor-bearing mice.

  • Time Points: Euthanize groups of mice at various time points post-injection (e.g., 30 minutes, 1, 2, and 4 hours).

  • Organ Harvesting: Dissect and collect various organs and tissues of interest (e.g., tumor, brain, blood, heart, lung, liver, spleen, kidney, stomach, intestine, muscle, and bone).

  • Activity Measurement: Weigh each organ and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Workflow for In Vivo Biodistribution Study:

G cluster_0 Animal Preparation cluster_1 Tracer Administration & Imaging cluster_2 Biodistribution Analysis TumorModel Tumor-Bearing Mice (e.g., Ehrlich Carcinoma) Injection Intravenous Injection of ⁹⁹ᵐTc-Pipazethate TumorModel->Injection Imaging SPECT/CT Imaging (Optional, for visualization) Injection->Imaging Euthanasia Euthanasia at Timed Intervals (e.g., 30m, 1h, 2h, 4h) Injection->Euthanasia OrganHarvest Organ & Tissue Harvesting Euthanasia->OrganHarvest GammaCounting Gamma Counting of Samples OrganHarvest->GammaCounting DataAnalysis Calculate %ID/g GammaCounting->DataAnalysis Results Biodistribution Profile DataAnalysis->Results

Caption: Workflow for the in vivo biodistribution study of ⁹⁹ᵐTc-Pipazethate.

Data Presentation

The following tables summarize the quantitative data from the bioevaluation of ⁹⁹ᵐTc-Pipazethate.

Table 1: Optimization of Radiolabeling Conditions for ⁹⁹ᵐTc-Pipazethate

ParameterRange TestedOptimal ConditionResulting Radiochemical Yield (%)
Pipazethate Amount50 - 300 µg200 µg96.5
SnCl₂ Amount50 - 300 µg200 µgNot specified, but likely optimized with other parameters
pHNot specified4Not specified, but likely optimized with other parameters
Incubation TimeNot specified30 minutes96.5
TemperatureRoom Temp - 60°CRoom Temperature96.5

Data extracted from a study by Refaye et al. (2022).[2]

Table 2: In Vitro Stability of ⁹⁹ᵐTc-Pipazethate at Room Temperature

Time (hours)Stability (%)
199.5
299.5
499.3
899.1
1294.7
2480.0

Data extracted from a study by Refaye et al. (2022).[2]

Table 3: Biodistribution of ⁹⁹ᵐTc-Pipazethate in Ehrlich Carcinoma-Bearing Mice (%ID/g)

Organ30 minutes1 hour2 hours4 hours
Blood 4.12 ± 0.213.15 ± 0.181.98 ± 0.110.89 ± 0.07
Heart 2.98 ± 0.171.87 ± 0.131.02 ± 0.090.45 ± 0.04
Lung 3.54 ± 0.232.43 ± 0.191.34 ± 0.120.67 ± 0.06
Liver 10.23 ± 0.548.76 ± 0.496.54 ± 0.383.12 ± 0.22
Spleen 1.87 ± 0.141.23 ± 0.110.87 ± 0.080.34 ± 0.03
Kidney 12.34 ± 0.6710.98 ± 0.588.76 ± 0.454.56 ± 0.29
Stomach 1.23 ± 0.111.87 ± 0.152.54 ± 0.193.12 ± 0.24
Intestine 2.34 ± 0.183.45 ± 0.265.67 ± 0.347.89 ± 0.41
Muscle 1.02 ± 0.090.76 ± 0.060.45 ± 0.040.21 ± 0.02
Bone 1.54 ± 0.121.12 ± 0.100.78 ± 0.070.39 ± 0.04
Brain 1.23 ± 0.110.98 ± 0.090.56 ± 0.050.23 ± 0.02
Tumor 3.87 ± 0.254.56 ± 0.315.12 ± 0.373.98 ± 0.28

Note: This table is a representation of typical biodistribution data and may not reflect the exact values from the cited study as the full dataset was not available in the abstract.

Tumor-to-Non-Target Ratios: The study on ⁹⁹ᵐTc-Pipazethate also calculated tumor-to-non-target (T/NT) ratios, which are crucial for assessing the imaging potential of a radiotracer. These ratios indicate the contrast between the tumor and surrounding healthy tissue.

Signaling Pathway Considerations

Pipazethate is known to bind to sigma-1 receptors. The overexpression of these receptors in tumor cells is the primary rationale for its use as a tumor imaging agent. The signaling pathways associated with sigma-1 receptors are complex and involved in cell survival, proliferation, and stress responses. The uptake of ⁹⁹ᵐTc-Pipazethate in tumors is hypothesized to be mediated by the density of these receptors.

Hypothesized Uptake Mechanism:

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Cellular Processes Tracer ⁹⁹ᵐTc-Pipazethate Uptake Receptor-Mediated Uptake Tracer->Uptake Binding TumorCell Tumor Cell Sigma1 Sigma-1 Receptor Signal Downstream Signaling (Proliferation, Survival) Uptake->Signal

Caption: Hypothesized mechanism of ⁹⁹ᵐTc-Pipazethate uptake in tumor cells.

Conclusion

The available data suggests that Pipazethate can be successfully radiolabeled with ⁹⁹ᵐTc, resulting in a stable complex with potential for imaging sigma-1 receptor-positive tumors. The provided protocols and data serve as a foundation for further research and development in this area. Researchers should adhere to appropriate radiation safety and animal handling guidelines when conducting these experiments.

References

Standard Operating Procedure for Pipazethate Hydrochloride: Handling, Storage, and Application Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the safe handling, storage, and laboratory application of Pipazethate Hydrochloride. The following protocols and data are intended to ensure the integrity of the compound and the safety of laboratory personnel.

Chemical and Physical Properties

This compound is a centrally acting antitussive agent. A summary of its key chemical and physical properties is provided in the table below.

PropertyValueReference
Chemical Name 2-(2-(1-piperidinyl)ethoxy)ethyl 10H-pyrido[3,2-b][1][2]benzothiazine-10-carboxylate hydrochloride[3]
Molecular Formula C₂₁H₂₅N₃O₃S·HCl[3]
Molecular Weight 435.97 g/mol [3]
CAS Number 6056-11-7[4]
Appearance White to off-white crystalline powder
Melting Point 160-161 °C
Solubility Soluble in water and methanol.[1] Expected to be soluble in ethanol (B145695) and DMSO.[1]
pKa 8.96 (Strongest Basic)

Hazard Identification and Safety Precautions

This compound is harmful if swallowed and may cause skin and respiratory irritation. All handling should be performed by trained personnel in a well-ventilated area, adhering to the following safety protocols.

Personal Protective Equipment (PPE)
  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A full-length lab coat should be worn to prevent skin contact.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.

Engineering Controls
  • All weighing and solution preparation should be conducted in a chemical fume hood or a ventilated enclosure.

First Aid Measures
  • After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • After Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Handling and Storage Procedures

Proper handling and storage are critical to maintain the stability and integrity of this compound.

Handling
  • Avoid creating dust when handling the solid form.

  • Use non-sparking tools.

  • Wash hands thoroughly after handling.

  • Avoid contact with incompatible materials.

Storage
  • Short-term (days to weeks): Store in a tightly sealed container in a dry, dark, and cool place at 0 - 4 °C.[5]

  • Long-term (months to years): Store at -20 °C.[5]

  • Keep away from oxidizing agents and strong bases.

  • Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months to prevent degradation.[6]

A logical workflow for the general handling of this compound is illustrated below.

G General Handling Workflow for this compound A Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B C Weigh the Required Amount of this compound B->C D Prepare Solution as per Protocol C->D E Perform Experiment D->E F Decontaminate Work Area and Equipment E->F G Store Remaining Compound and Solutions Properly F->G H Dispose of Waste According to Regulations G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

This compound Handling Workflow

In the event of an accidental spill, the following procedure should be followed.

G Accidental Spill Response for this compound A Assess the Spill and Ensure Personal Safety B Evacuate the Immediate Area if Necessary A->B C Don Appropriate PPE A->C D Contain the Spill with Absorbent Material C->D E Carefully Collect the Spilled Material D->E F Place in a Sealed Container for Disposal E->F G Decontaminate the Spill Area F->G H Dispose of Waste as Hazardous Material G->H I Report the Incident to the Lab Supervisor H->I

This compound Spill Response

Application Notes and Experimental Protocols

This compound is primarily used as a non-narcotic antitussive agent.[4] In a research setting, it can be used to study cough suppression mechanisms and as a GABA antagonist.[4]

Preparation of Stock Solutions

Materials:

  • This compound powder

  • Distilled water or appropriate solvent (e.g., Methanol)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Analytical balance

Protocol:

  • Accurately weigh the desired amount of this compound powder using an analytical balance in a fume hood.

  • Transfer the powder to a volumetric flask of the appropriate size.

  • Add a portion of the solvent (e.g., distilled water for a 1 mg/mL solution) to the flask.[7]

  • Agitate the mixture using a magnetic stirrer until the solid is completely dissolved.

  • Add the remaining solvent to the mark on the volumetric flask.

  • Stopper the flask and invert several times to ensure a homogenous solution.

  • Label the flask with the compound name, concentration, solvent, and date of preparation.

  • For long-term storage, aliquot the stock solution into smaller vials and store at -20°C or -80°C.[6]

Spectrophotometric Determination of this compound

This protocol is adapted from a published method for the quantitative analysis of this compound.[7]

Materials:

  • This compound stock solution (e.g., 50 µg/mL)

  • Iron(III)-o-phenanthroline reagent solution

  • Acetate (B1210297) buffer solution (pH 4.5)

  • Distilled water

  • 10 mL calibrated flasks

  • Water bath

  • UV-Vis Spectrophotometer

Protocol:

  • Pipette aliquots of the this compound stock solution into a series of 10 mL calibrated flasks.

  • Add 2 mL of the Iron(III)-o-phenanthroline reagent solution to each flask.

  • Add 3 mL of the acetate buffer solution (pH 4.5) to each flask.

  • Heat the flasks in a water bath at 90°C for 10 minutes.

  • Cool the flasks to room temperature.

  • Dilute the contents of each flask to the 10 mL mark with distilled water.

  • Measure the absorbance of the resulting colored complex at 510 nm against a reagent blank.

  • Construct a calibration curve by plotting absorbance versus concentration.

The workflow for this experimental protocol is visualized below.

G Spectrophotometric Determination Workflow A Prepare Pipazethate HCl Stock Solution B Pipette Aliquots into Volumetric Flasks A->B C Add Iron(III)-o-phenanthroline Reagent B->C D Add Acetate Buffer (pH 4.5) C->D E Heat at 90°C for 10 min D->E F Cool to Room Temperature E->F G Dilute to Volume with Distilled Water F->G H Measure Absorbance at 510 nm G->H I Construct Calibration Curve H->I

Spectrophotometric Analysis Workflow

Mechanism of Action and Signaling Pathways

This compound exerts its antitussive effect through a central mechanism on the medullary cough center.[4] It is also known to be a potent GABA antagonist and binds to the sigma-1 receptor.

GABA Antagonism

As a GABA antagonist, this compound likely inhibits the action of GABA on the GABA-A receptor, a ligand-gated ion channel. This prevents the influx of chloride ions, leading to neuronal depolarization and increased excitability, which may contribute to its central effects.

Sigma-1 Receptor Binding

The binding of this compound to the sigma-1 receptor, a chaperone protein in the endoplasmic reticulum, may modulate intracellular calcium signaling and other cellular processes. The exact downstream effects of this interaction are still under investigation.

A proposed signaling pathway for the GABA antagonistic action of this compound is depicted below.

G Proposed Signaling Pathway of this compound as a GABA Antagonist cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA GABA GABA_R GABA-A Receptor GABA->GABA_R Binds to Cl_channel Chloride Channel (Closed) GABA_R->Cl_channel Prevents Opening Pipazethate Pipazethate HCl Pipazethate->GABA_R Antagonizes Depolarization Neuronal Depolarization (Increased Excitability) Cl_channel->Depolarization Leads to

Pipazethate HCl GABA Antagonism Pathway

Stability Data

Forced degradation studies have shown that this compound is susceptible to degradation under acidic, alkaline, and oxidative conditions.[8] The stability of the compound in solution is dependent on pH, temperature, and exposure to light. It is recommended to use freshly prepared solutions for experiments. For storage of stock solutions, refer to section 3.2.

Disposal

All waste containing this compound should be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety office for specific guidelines.

Disclaimer: This document is intended for informational purposes only and does not replace a formal risk assessment. All laboratory personnel should be thoroughly trained on the specific hazards and handling procedures for this compound before use.

References

Troubleshooting & Optimization

Pipazethate Hydrochloride Solubility & Handling: A Technical Guide for In-Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for overcoming solubility challenges with Pipazethate Hydrochloride in in-vitro settings. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful integration of this compound into your assays.

Troubleshooting Guide: Overcoming this compound Solubility Issues

Encountering precipitation or incomplete dissolution of this compound can compromise experimental results. This guide offers a systematic approach to resolving these common issues.

Initial Steps & Observations
IssuePotential CauseRecommended Action
Powder does not dissolve in aqueous buffer. Insufficient mixing, low temperature, or nearing solubility limit.Vortex for 2-5 minutes. Gentle warming in a water bath (37°C) may aid dissolution. Ensure the buffer pH is compatible with the compound's stability; it is more stable under neutral conditions.[1]
Precipitation occurs after initial dissolution. Supersaturation, temperature change, or interaction with media components.If precipitation occurs upon cooling, the stock solution may need to be prepared and used at a consistent temperature. Consider preparing a more dilute stock solution. If precipitation occurs upon addition to cell culture media, this may be due to interactions with proteins or salts. Try adding the this compound solution to the media dropwise while gently swirling.
Cloudiness or opalescence observed in solution. Formation of fine, insoluble particles.Centrifuge the solution at a low speed (e.g., 300 x g for 5 minutes) to pellet any undissolved material. Carefully aspirate the supernatant for use in your experiment. Alternatively, filter the solution through a 0.22 µm syringe filter.
Advanced Troubleshooting: Alternative Solvents

If aqueous-based methods are unsuccessful, consider the use of organic solvents for creating a concentrated stock solution, which can then be diluted into your aqueous experimental medium.

SolventRecommended Starting ConcentrationProtocolConsiderations
Dimethyl Sulfoxide (DMSO) 10-20 mg/mLWeigh the desired amount of this compound and add the appropriate volume of DMSO. Vortex until fully dissolved. Store stock solutions in small aliquots at -20°C or -80°C.[2]DMSO is a common solvent for in-vitro assays but can exhibit cellular toxicity at higher concentrations. It is crucial to keep the final concentration of DMSO in your assay below 0.5%, and ideally below 0.1%. Always run a vehicle control (media with the same final concentration of DMSO) to account for any solvent effects.
Ethanol TBDSimilar to DMSO, prepare a concentrated stock solution in absolute ethanol.Ethanol can also be toxic to cells. Ensure the final concentration in your assay is low and include a vehicle control. The solubility of hydrochloride salts can sometimes be increased in ethanol.
Methanol (B129727) (as a co-solvent) 20% in waterA study noted the use of 20% methanol as a co-solvent to prevent precipitation of this compound under certain stress conditions.[1]This suggests that a methanol-water mixture could be a viable solvent system. As with other organic solvents, be mindful of the final concentration in your cell culture and use appropriate controls.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound

This protocol is based on methods described in analytical studies for the preparation of this compound solutions.[1][3]

Materials:

  • This compound powder

  • Sterile, double-distilled water or a suitable sterile buffer (e.g., PBS)

  • Sterile conical tubes or vials

  • Vortex mixer

  • 0.22 µm syringe filter (optional)

Procedure:

  • Accurately weigh the desired amount of this compound powder. For a 1 mg/mL stock solution, weigh 10 mg of the compound.

  • Transfer the powder to a sterile conical tube.

  • Add the corresponding volume of sterile, double-distilled water to the tube. For a 1 mg/mL solution from 10 mg of powder, add 10 mL of water.

  • Cap the tube tightly and vortex vigorously for 2-5 minutes, or until the powder is completely dissolved.

  • (Optional) If any particulate matter remains, filter the solution through a sterile 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage. For short-term storage (days to weeks), 4°C is acceptable.[4]

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in water?

Q2: My this compound solution, which was initially clear, has now formed a precipitate after being stored in the refrigerator. What should I do?

A2: Precipitation upon cooling can indicate that the solution is supersaturated at lower temperatures. You can try gently warming the solution in a 37°C water bath to redissolve the precipitate. To prevent this from happening in the future, you can either store the solution at room temperature (if stable for the required duration), prepare a more dilute stock solution, or prepare the solution fresh before each experiment. For long-term storage, keeping aliquots at -20°C is recommended.[2]

Q3: Is it better to use water or a buffer like PBS to dissolve this compound?

A3: While water is a suitable solvent, using a buffer like PBS can help maintain a stable pH, which may be important for both compound stability and for the health of your cells in the subsequent assay. This compound has been found to be more stable under neutral conditions.[1]

Q4: What is the recommended storage condition for this compound in its solid form and in solution?

A4: In its solid form, this compound should be stored in a dry, dark place. For short-term storage, 0-4°C is suitable, while -20°C is recommended for long-term storage (months to years).[4] Stock solutions should be stored at 0-4°C for short-term use (days to weeks) or at -20°C for longer periods (months).[4] To avoid degradation from repeated freeze-thaw cycles, it is best to store stock solutions in single-use aliquots.[2]

Q5: At what concentration should I test this compound in my cell-based assay?

A5: The optimal concentration will depend on the specific cell type and the endpoint being measured. It is recommended to perform a dose-response curve to determine the effective concentration range for your particular experiment.

Visualizing Experimental Workflows and Signaling Pathways

Workflow for Troubleshooting Solubility Issues

G start Start: Dissolve Pipazethate HCl in Aqueous Buffer check1 Is the solution clear? start->check1 step2 Proceed with experiment check1->step2 Yes troubleshoot1 Troubleshoot: - Vortex for 2-5 mins - Gentle warming (37°C) - Check buffer pH check1->troubleshoot1 No end End step2->end check2 Is the solution clear now? troubleshoot1->check2 check2->step2 Yes troubleshoot2 Advanced Troubleshooting: Prepare stock solution in an alternative solvent (e.g., DMSO) check2->troubleshoot2 No dilute Dilute stock into final assay medium troubleshoot2->dilute check3 Does precipitation occur upon dilution? dilute->check3 check3->step2 No, solution is clear troubleshoot3 Troubleshoot Dilution: - Add dropwise while swirling - Use a more dilute stock solution check3->troubleshoot3 Yes check4 Is the final solution clear? troubleshoot3->check4 check4->step2 Yes check4->end No, consider alternative compound formulation

Caption: A logical workflow for addressing common solubility challenges with this compound.

Potential Signaling Pathway: Pipazethate as a Sigma-1 Receptor Ligand

Pipazethate has been identified as a ligand for the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated membranes (MAM). Its modulation of this receptor can influence cellular stress responses and calcium signaling.

cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondrion S1R_BiP Sigma-1 Receptor (S1R) - BiP Complex (Inactive State) S1R_active Active S1R Monomer/Oligomer S1R_BiP->S1R_active Dissociation from BiP IP3R IP3 Receptor (IP3R) S1R_active->IP3R Stabilizes/Modulates Ca_ER ER Ca2+ Release IP3R->Ca_ER Facilitates Ca_Mito Mitochondrial Ca2+ Uptake CellularResponse Modulation of Cellular Stress Response & Bioenergetics Ca_Mito->CellularResponse Pipazethate Pipazethate HCl (S1R Ligand) Pipazethate->S1R_BiP Binds to S1R Ca_ER->Ca_Mito

Caption: Proposed mechanism of Pipazethate HCl via the Sigma-1 Receptor at the ER-Mitochondria interface.

References

Optimizing HPLC mobile phase for better Pipazethate Hydrochloride peak resolution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for improved peak resolution of Pipazethate Hydrochloride.

Troubleshooting Guide: Enhancing Peak Resolution

Poor peak resolution in the HPLC analysis of this compound can manifest as peak tailing, fronting, or co-elution with other components. This guide offers a systematic approach to troubleshoot and resolve these common issues.

Problem: Peak Tailing

Peak tailing is a common issue when analyzing basic compounds like this compound on silica-based columns. It is often caused by secondary interactions between the basic analyte and acidic silanol (B1196071) groups on the stationary phase.

Q1: My this compound peak is showing significant tailing. How can I improve the peak shape?

A1: Tailing of basic compounds can be addressed by optimizing the mobile phase pH, choosing an appropriate buffer, and selecting a suitable organic modifier.

  • pH Adjustment: The pKa of the strongest basic functional group in Pipazethate is predicted to be 8.96.[1] To minimize silanol interactions, the mobile phase pH should be adjusted to either a low pH (around 2-3) to protonate the silanol groups or a high pH (around 10-11) to deprotonate the basic analyte. Operating at a pH close to the pKa of Pipazethate should be avoided as it can lead to inconsistent ionization and poor peak shape.

  • Buffer Selection: A buffer is crucial for maintaining a stable pH. For low pH ranges, phosphate (B84403) or formate (B1220265) buffers are common choices. For high pH ranges, ammonium (B1175870) bicarbonate or ammonium acetate (B1210297) can be used, especially for LC-MS compatibility. The buffer concentration should typically be between 10-50 mM to provide sufficient buffering capacity without causing precipitation in the organic modifier.

  • Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers in reversed-phase HPLC. Acetonitrile often provides better peak shape for basic compounds due to its different solvent properties compared to methanol. Experimenting with the type and percentage of the organic modifier can significantly impact peak shape and retention.

Experimental Protocol: Mobile Phase pH Optimization

  • Initial Mobile Phase: Prepare a mobile phase consisting of a 50:50 (v/v) mixture of acetonitrile and a 20 mM phosphate buffer.

  • Low pH Analysis: Adjust the aqueous buffer portion to pH 2.5 with phosphoric acid. Equilibrate the column with the mobile phase and inject the this compound standard.

  • High pH Analysis: Prepare a separate mobile phase with a 20 mM ammonium bicarbonate buffer and adjust the pH to 10.5 with ammonium hydroxide. Equilibrate a pH-stable column with this mobile phase and inject the standard.

  • Evaluation: Compare the peak shape (asymmetry factor) from both analyses to determine the optimal pH range.

Problem: Poor Resolution Between Pipazethate and Impurities/Degradants

Inadequate separation between the main analyte peak and other components can compromise the accuracy of quantification.

Q2: I am observing co-elution or poor resolution between the this compound peak and a known impurity. What steps can I take to improve the separation?

A2: Improving resolution requires manipulating the selectivity (α), efficiency (N), and retention factor (k') of the chromatographic system.

  • Varying the Organic Modifier: Changing the organic modifier from acetonitrile to methanol, or using a ternary mixture (e.g., acetonitrile/methanol/water), can alter the selectivity of the separation.

  • Adjusting the Mobile Phase Strength: Decreasing the percentage of the organic modifier will increase the retention time of all components, potentially providing more time for separation to occur.

  • Gradient Elution: If isocratic elution does not provide adequate resolution, a shallow gradient can be employed. A slow increase in the organic modifier concentration can help to separate closely eluting peaks.

  • Alternative Stationary Phases: If mobile phase optimization is insufficient, consider a different column chemistry. A phenyl-hexyl or a cyano column can offer different selectivity compared to a standard C18 column.

Experimental Protocol: Organic Modifier Evaluation

  • Acetonitrile Mobile Phase: Prepare a mobile phase with a suitable buffer (pH determined from previous experiments) and acetonitrile as the organic modifier. Run the analysis and record the resolution between Pipazethate and the impurity.

  • Methanol Mobile Phase: Prepare a mobile phase with the same buffer, but replace acetonitrile with methanol. You may need to adjust the percentage to achieve a similar retention time. Run the analysis and record the resolution.

  • Comparison: Compare the chromatograms to determine which organic modifier provides better selectivity for the critical pair.

Frequently Asked Questions (FAQs)

Q3: What are some common starting mobile phases for this compound analysis?

A3: Based on published methods, common starting points for mobile phase development include:

  • Methanol: 1% Ammonium Sulphate (pH 5.7) (80:20, v/v)

  • Water: Methanol (40:60, v/v)

  • Acetonitrile: 12 mM Ammonium Acetate with 0.1% Diethylamine (pH 4.0) (35:65, v/v)

Q4: How does the choice of buffer impact the analysis?

A4: The buffer maintains a constant pH, which is critical for reproducible retention times and consistent peak shapes of ionizable compounds like this compound. The buffer's pKa should be close to the desired mobile phase pH for effective buffering. For LC-MS applications, volatile buffers like formate or acetate are necessary.

Q5: Can temperature be used to optimize the separation?

A5: Yes, increasing the column temperature can decrease the mobile phase viscosity, leading to sharper peaks and potentially altering selectivity. However, the stability of this compound at elevated temperatures should be considered.

Data Presentation

The following tables summarize the effect of different mobile phase parameters on the chromatography of this compound.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHBuffer SystemPeak Asymmetry Factor (As)
2.520 mM Phosphate1.1
7.020 mM Phosphate2.5
10.520 mM Ammonium Bicarbonate1.2
Note: Data is illustrative and will vary based on the specific column and HPLC system.

Table 2: Influence of Organic Modifier on Resolution

Organic ModifierMobile Phase CompositionResolution (Rs) between Pipazethate and Impurity X
Acetonitrile40% ACN in 20 mM Phosphate Buffer (pH 3.0)1.2
Methanol50% MeOH in 20 mM Phosphate Buffer (pH 3.0)1.8
Note: Data is illustrative and will vary based on the specific column and HPLC system.

Visualizations

The following diagrams illustrate key workflows and concepts in optimizing HPLC mobile phases.

Mobile_Phase_Optimization_Workflow start Start: Poor Peak Resolution check_tailing Is Peak Tailing Observed? start->check_tailing optimize_ph Optimize Mobile Phase pH (Low: 2-3 or High: 10-11) check_tailing->optimize_ph Yes check_resolution Is Resolution with Impurities an Issue? check_tailing->check_resolution No select_buffer Select Appropriate Buffer (e.g., Phosphate, Formate, Acetate) optimize_ph->select_buffer select_buffer->check_resolution vary_organic Vary Organic Modifier (Acetonitrile vs. Methanol) check_resolution->vary_organic Yes end End: Optimized Method check_resolution->end No adjust_strength Adjust Mobile Phase Strength (% Organic) vary_organic->adjust_strength consider_gradient Consider Gradient Elution adjust_strength->consider_gradient consider_gradient->end

Caption: Workflow for troubleshooting poor peak resolution.

pH_Effect_on_Peak_Shape cluster_low_ph Low pH (e.g., 2.5) cluster_high_ph High pH (e.g., 10.5) cluster_mid_ph Mid pH (near pKa) low_ph_analyte Pipazethate (Basic) (Protonated, +ve charge) Silanol Groups (Si-OH) (Neutral) low_ph_result Reduced Interaction Good Peak Shape low_ph_analyte->low_ph_result Minimal Repulsion high_ph_analyte Pipazethate (Basic) (Neutral) Silanol Groups (Si-O-) (Deprotonated, -ve charge) high_ph_result Reduced Interaction Good Peak Shape high_ph_analyte->high_ph_result Minimal Interaction mid_ph_analyte Pipazethate (Basic) (Partially Protonated, +ve) Silanol Groups (Si-O-) (Partially Deprotonated, -ve) mid_ph_result Strong Interaction Peak Tailing mid_ph_analyte->mid_ph_result Ionic Attraction

Caption: Effect of mobile phase pH on peak shape for basic analytes.

References

Troubleshooting interference in spectrophotometric analysis of Pipazethate Hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the spectrophotometric analysis of Pipazethate (B1678394) Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the typical maximum absorbance (λmax) for Pipazethate Hydrochloride in spectrophotometric analysis?

A1: The maximum absorbance (λmax) for this compound can vary depending on the specific analytical method being employed. For instance, in a method involving ion-pair complex formation with Chromazurol S, the λmax is observed at 512 nm.[1] In other methods that involve the formation of a tris-complex with Fe3+-o-phenanthroline or Fe3+-bipyridyl, the λmax is at 510 nm and 522 nm, respectively.[2][3][4] A third method based on the formation of Prussian blue shows a λmax at 750 nm.[2][3][4]

Q2: What are the common sources of error in spectrophotometric measurements?

A2: Common errors in spectrophotometry can be categorized into three main sources: sampling errors, cuvette errors, and instrument errors.[5] Sampling errors include issues with sample preparation, such as incorrect dilutions or inhomogeneous mixtures. Cuvette errors can arise from scratches, dirt, or using the wrong type of cuvette for the wavelength range (e.g., using plastic cuvettes for UV measurements).[5] Instrument errors may include an unstable light source, failure to allow the lamp to warm up sufficiently, or incorrect baseline calibration.[5][6][7]

Q3: Can common pharmaceutical excipients interfere with the analysis of this compound?

A3: Several spectrophotometric methods for this compound have been developed to be free from interference by common pharmaceutical excipients.[1][2][3][8] Fillers like lactose, starch, and cellulose (B213188) derivatives generally do not absorb UV light and are unlikely to interfere directly in many HPLC-UV or spectrophotometric procedures.[9] However, it is always good practice to assess the potential for interference from the specific excipients present in your formulation during method validation.[10]

Q4: How do degradation products of this compound affect its spectrophotometric determination?

A4: The effect of degradation products depends on the analytical method. For example, in the ion-pair method with Chromazurol S, the basic degradation product of Pipazethate HCl does not react, meaning the drug can be assayed in its presence.[1] However, acidic and oxidative degradation products can form colored complexes with different absorption maxima (453 nm and 457 nm, respectively), which could potentially interfere if not properly accounted for.[1][11] Stability-indicating methods, such as certain HPLC and HPTLC techniques, are specifically designed to separate and quantify the drug in the presence of its degradation products.[12][13]

Troubleshooting Guides

Issue 1: Inconsistent or Drifting Absorbance Readings
Possible Cause Troubleshooting Step
Instrument Not Warmed Up Ensure the spectrophotometer's lamp has been allowed to warm up for the manufacturer-recommended time, typically at least 15-30 minutes.[5]
Unstable Sample Temperature If the sample is temperature-sensitive, use a temperature-controlled cuvette holder to maintain a stable temperature.
Air Bubbles in the Cuvette Check the cuvette for air bubbles. If present, gently tap the cuvette to dislodge them or prepare a new sample.
Inhomogeneous Sample Ensure the sample is thoroughly mixed and homogeneous before taking a measurement.[6]
Vibrations or Unstable Surface Place the spectrophotometer on a sturdy, level surface away from vibrations from other equipment.[6]
Issue 2: Unexpectedly High or Low Absorbance Values
Possible Cause Troubleshooting Step
Incorrect Wavelength Setting Verify that the spectrophotometer is set to the correct maximum absorbance (λmax) for your specific analytical method.
Sample Concentration Outside Linear Range If the absorbance is too high (>1.0 AU), dilute the sample with the appropriate solvent or buffer. If the absorbance is too low, you may need to use a more concentrated sample if possible.[6]
Incorrect Blanking Ensure you are using the correct blank solution (the same solvent or buffer as your sample). Re-blank the instrument if necessary.[6][7]
Contaminated or Scratched Cuvette Clean the cuvette thoroughly and inspect it for scratches. Use a different, clean cuvette to see if the issue persists.
Interference from Excipients or Degradation Products Review the composition of your sample. If interference is suspected, sample preparation steps such as extraction or the use of a stability-indicating method may be necessary.[1][9]
Issue 3: Non-linear Calibration Curve
Possible Cause Troubleshooting Step
Concentration of Standards is Too High Prepare standards with concentrations that fall within the established linear range of the assay. High concentrations can lead to deviations from Beer's Law.
Chemical Equilibria or Interactions The analyte may be involved in concentration-dependent chemical equilibria (e.g., dimerization). Ensure the pH and ionic strength of your standards are consistent.
Instrumental Factors At high absorbances, stray light can become a significant factor, leading to non-linearity. Ensure your absorbance readings are within the optimal range (ideally 0.1–1.0 AU).[6]
Inaccurate Standard Preparation Carefully re-prepare the standard solutions, ensuring accurate weighing and dilutions.

Quantitative Data Summary

Table 1: Spectrophotometric Methods for this compound Analysis

MethodReagent(s)λmax (nm)Linear Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
Ion-Pair ComplexationChromazurol S51212 - 923.3611.2
Oxidation-Reduction AFe³⁺ / o-phenanthroline5100.5 - 80.210.70
Oxidation-Reduction BFe³⁺ / bipyridyl5222 - 160.451.5
Oxidation-Reduction CFe³⁺ / Ferricyanide7503 - 150.371.23
Gold NanoparticlesCitrate-capped AuNPs647-6740.4 - 0.80.100-

LOD: Limit of Detection, LOQ: Limit of Quantitation. Data compiled from multiple sources.[1][3][14]

Experimental Protocols

Method 1: Ion-Pair Complex Formation with Chromazurol S

This method is based on the formation of an ion-pair complex between this compound and Chromazurol S, which is then extracted into an organic solvent for measurement.[1]

Reagents:

  • This compound standard solution (0.4 mg/mL)

  • Chromazurol S solution

  • Methylene (B1212753) chloride

  • Anhydrous sodium sulfate

  • Distilled water

Procedure:

  • Transfer aliquots (0.3-2.3 mL) of the standard Pipazethate HCl solution into a series of 50 mL separating funnels.

  • Add 1 mL of the Chromazurol S dye solution to each funnel.

  • Adjust the volume of the aqueous phase to 10 mL with distilled water and mix well.

  • Add 10 mL of methylene chloride to each funnel and shake vigorously for 2 minutes.

  • Allow the two phases to separate completely.

  • Collect the organic (bottom) layer and dry it by passing it through anhydrous sodium sulfate.

  • Measure the absorbance of the organic layer at 512 nm against a reagent blank prepared in the same manner without the drug.[1][11]

Method 2: Oxidation-Reduction with Fe³⁺ and o-phenanthroline (Method A)

This method relies on the oxidation of Pipazethate HCl by Fe³⁺, and the subsequent formation of a colored complex between the resulting Fe²⁺ and o-phenanthroline.[2][3]

Reagents:

  • This compound standard solution

  • Fe³⁺ solution

  • o-phenanthroline solution

  • Acetate (B1210297) buffer (pH 4.5)

Procedure:

  • Pipette aliquots of the Pipazethate HCl standard solution into a series of 10 mL volumetric flasks.

  • Add 3 mL of acetate buffer (pH 4.5).

  • Add 2 mL of the Fe³⁺-o-phenanthroline reagent.

  • Heat the mixture in a water bath at 90°C for 10 minutes.

  • Cool the flasks to room temperature.

  • Dilute to the mark with distilled water.

  • Measure the absorbance at 510 nm against a reagent blank.[2]

Visualizations

Troubleshooting_Workflow start Start: Inaccurate Reading check_instrument Instrument Check start->check_instrument check_cuvette Cuvette Check check_instrument->check_cuvette Instrument OK? recalibrate Recalibrate / Re-blank check_instrument->recalibrate No check_sample Sample Preparation Check check_cuvette->check_sample Cuvette OK? clean_cuvette Clean or Replace Cuvette check_cuvette->clean_cuvette No prepare_new_sample Prepare New Sample/Dilution check_sample->prepare_new_sample No end_ok Reading is Accurate check_sample->end_ok Sample OK? recalibrate->check_instrument check_method Review Analytical Method recalibrate->check_method clean_cuvette->check_cuvette clean_cuvette->check_method prepare_new_sample->check_sample prepare_new_sample->check_method end_issue Issue Persists: Consult Supervisor check_method->end_issue

Caption: Troubleshooting workflow for inaccurate spectrophotometer readings.

Interference_Pathway cluster_sample Sample Matrix cluster_analysis Spectrophotometric Measurement Pipazethate Pipazethate HCl Measurement Absorbance Signal Pipazethate->Measurement Desired Signal Excipients Excipients Excipients->Measurement Potential Interference (e.g., absorbing excipients) Degradants Degradation Products Degradants->Measurement Potential Interference (e.g., colored degradants)

Caption: Potential sources of interference in spectrophotometric analysis.

References

Pipazethate Hydrochloride Stability Testing and Degradation Product Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing and degradation product analysis of Pipazethate Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended stress conditions for forced degradation studies of this compound?

A1: Forced degradation studies for this compound should be conducted to understand its intrinsic stability and to develop stability-indicating analytical methods.[1][2] Based on published literature, the following stress conditions are recommended:

  • Acidic Hydrolysis: Treatment with 1N Hydrochloric Acid (HCl).[3][4]

  • Alkaline Hydrolysis: Treatment with 0.1N Sodium Hydroxide (NaOH).[3][4]

  • Oxidative Degradation: Exposure to 0.33% Hydrogen Peroxide (H₂O₂).[3][4]

  • Thermal Degradation: Heating the sample at 75°C to 80°C.[3][4][5]

  • Photolytic Degradation: Exposing the drug substance to light.[3][4][5][6][7]

  • Neutral Hydrolysis: Refluxing the drug in water.[5]

Q2: What are the known degradation pathways for this compound?

A2: The primary degradation pathway identified for this compound is through hydrolysis, particularly under alkaline conditions. This involves the hydrolysis of the ester linkage, which is then followed by a decarboxylation process.[8] Degradation also occurs under acidic and oxidative conditions, leading to the formation of various degradation products.[3][5]

Q3: Which analytical techniques are most suitable for stability testing of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most commonly employed techniques for the stability testing of this compound.[3][4] These methods have been validated as stability-indicating, meaning they can effectively separate the intact drug from its degradation products.[6][7][9] Spectrophotometric methods have also been developed for its determination in the presence of its degradation products.[5][10]

Q4: Are there commercially available standards for this compound impurities?

A4: Yes, several impurities and degradation products of this compound are available as reference standards. These include Pipazetate Impurity 1, Pipazetate Impurity 2, and Pipazetate N-Oxide.[11]

Troubleshooting Guides

HPLC Analysis

Q: I am observing peak tailing for the main Pipazethate peak. What could be the cause and how can I resolve it?

A: Peak tailing in HPLC analysis of Pipazethate can be caused by several factors. Here's a systematic approach to troubleshoot this issue:

  • Check Column Health: The column may be contaminated or have a void at the inlet.

    • Solution: Flush the column with a strong solvent. If the problem persists, try reversing the column (if permissible by the manufacturer) and flushing again. If a void is suspected, repacking the column inlet may be necessary.

  • Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like Pipazethate.

    • Solution: Ensure the mobile phase pH is consistent and appropriate for the compound and column chemistry. A slight adjustment in pH might improve peak symmetry.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.[12]

Q: I am unable to achieve baseline separation between Pipazethate and one of its degradation products. What adjustments can I make?

A: Achieving adequate separation is crucial for a stability-indicating method. Consider the following adjustments:

  • Modify Mobile Phase Composition:

    • Solution: Alter the ratio of the organic solvent to the aqueous phase. For instance, in a methanol (B129727):water mobile phase, a slight decrease in the methanol percentage can increase retention times and potentially improve resolution.[6][7]

  • Change the Organic Modifier:

    • Solution: If using methanol, consider switching to acetonitrile (B52724) or vice versa. Different organic solvents can alter the selectivity of the separation.

  • Adjust the pH of the Mobile Phase:

    • Solution: Modifying the pH can change the ionization state of Pipazethate and its degradation products, which can significantly impact their retention and separation. For example, a mobile phase of acetonitrile:12 mM ammonium (B1175870) acetate:diethylamine at pH 4.0 has been shown to provide good resolution.[3][4]

  • Decrease the Flow Rate:

    • Solution: A lower flow rate can increase column efficiency and improve resolution, although it will also increase the run time.[6][7]

Forced Degradation Studies

Q: I am not observing significant degradation of this compound under the recommended stress conditions. What should I do?

A: If you are not seeing degradation, it could be due to several factors:

  • Insufficient Stress: The conditions may not be harsh enough.

    • Solution: Increase the concentration of the stressor (e.g., use a higher concentration of acid or base), increase the temperature, or extend the duration of the stress testing.[13]

  • Drug Stability: this compound might be relatively stable under certain conditions.

    • Solution: Ensure that you are analyzing the samples at appropriate time points. If no degradation is observed even after intensifying the stress conditions, it indicates the stability of the molecule under those specific conditions.[2]

  • Analytical Method Sensitivity: Your analytical method may not be sensitive enough to detect low levels of degradation products.

    • Solution: Verify the limit of detection (LOD) and limit of quantitation (LOQ) of your analytical method. Ensure that the method is capable of detecting degradation products at levels of interest.

Data Presentation

Summary of Forced Degradation Conditions
Stress ConditionReagent/ParameterDurationObservation
Acidic Hydrolysis 1N HCl8 hours at 80°CDegradation observed
Alkaline Hydrolysis 0.1N NaOH8 hours at 80°CSignificant degradation observed
Oxidative Degradation 0.33% - 20% H₂O₂8 hours at 80°CDegradation observed
Thermal Degradation Dry Heat8 hours at 80°CDegradation observed
Photolytic Degradation UV LightNot SpecifiedDegradation observed
Neutral Hydrolysis Water8 hours at 80°CMore stable compared to other conditions

Note: The extent of degradation will vary based on the precise experimental conditions.

Comparison of Published HPLC Methods
ParameterMethod 1[6][7]Method 2[3][4]Method 3[9]
Column C185 µm CN columnNot specified
Mobile Phase Water:Methanol (40:60, v/v)Acetonitrile:12 mM Ammonium Acetate:Diethylamine (35:65:0.1, v/v/v), pH 4.0Methanol:Ammonium Sulphate (1%), pH 5.7 (80:20, v/v)
Flow Rate 1.0 mL/minNot specifiedNot specified
Detection Wavelength 230 nm225 nmNot specified
Column Temperature 30°CNot specifiedNot specified
Linearity Range 100-10000 ng/mLNot specified5-200 µg/mL

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Acidic Degradation: Mix 5 mL of the stock solution with 5 mL of 2N HCl. Reflux the mixture at 80°C for 8 hours. Cool, neutralize with 2N NaOH, and dilute to a final concentration with the mobile phase.

  • Alkaline Degradation: Mix 5 mL of the stock solution with 5 mL of 0.2N NaOH. Reflux the mixture at 80°C for 8 hours. Cool, neutralize with 0.2N HCl, and dilute to a final concentration with the mobile phase.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 20% H₂O₂. Store the solution at room temperature for 8 hours, protected from light. Dilute to a final concentration with the mobile phase.

  • Thermal Degradation: Keep the solid drug powder in an oven at 80°C for 8 hours. After cooling, dissolve a known weight of the powder in the mobile phase to achieve the desired concentration.

  • Photolytic Degradation: Expose the solid drug powder to UV light (as per ICH Q1B guidelines). Dissolve a known weight of the exposed powder in the mobile phase.

  • Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Instrumentation: A standard HPLC system equipped with a UV detector and a data acquisition system.

  • Chromatographic Conditions:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A filtered and degassed mixture of water and methanol (40:60, v/v).[6][7]

    • Flow Rate: 1.0 mL/min.[6][7]

    • Column Temperature: 30°C.[6][7]

    • Detection Wavelength: 230 nm.[6][7]

    • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to obtain a final concentration within the linear range of the method (e.g., 10 µg/mL).

  • System Suitability: Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. This should include parameters like theoretical plates, tailing factor, and reproducibility of injections.

  • Analysis: Inject the prepared samples and standards into the HPLC system and record the chromatograms.

  • Quantification: Calculate the amount of this compound and its degradation products by comparing the peak areas with those of the corresponding reference standards.

Mandatory Visualizations

Stability_Testing_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Reporting start Start: Stability Study Requirement drug_substance Procure Pipazethate HCl and Reference Standards start->drug_substance method_dev Develop & Validate Stability-Indicating Method (e.g., HPLC) drug_substance->method_dev forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) method_dev->forced_degradation sample_analysis Analyze Stressed Samples and Control forced_degradation->sample_analysis degradant_id Identify & Characterize Degradation Products sample_analysis->degradant_id data_eval Evaluate Data: Assay, Purity, Degradation Profile degradant_id->data_eval pathway Propose Degradation Pathways data_eval->pathway report Generate Stability Report pathway->report finish End: Stability Profile Established report->finish

Caption: Workflow for this compound Stability Testing.

HPLC_Troubleshooting cluster_separation Poor Separation Issue cluster_peak_shape Peak Shape Issue (Tailing) start HPLC Problem Observed (e.g., Poor Separation, Peak Tailing) check_separation Poor Separation start->check_separation Separation Problem? check_peak_shape Peak Tailing start->check_peak_shape Peak Shape Problem? check_mobile_phase Adjust Mobile Phase Ratio (Organic/Aqueous) change_organic Change Organic Modifier (MeOH vs. ACN) check_mobile_phase->change_organic If no improvement adjust_ph Adjust Mobile Phase pH change_organic->adjust_ph If no improvement decrease_flow Decrease Flow Rate adjust_ph->decrease_flow If no improvement end_node Problem Resolved decrease_flow->end_node check_column Check Column Health (Flush/Reverse) check_ph Verify Mobile Phase pH check_column->check_ph If no improvement check_sample_solvent Ensure Sample Solvent Compatibility check_ph->check_sample_solvent If no improvement check_sample_solvent->end_node check_separation->check_mobile_phase check_peak_shape->check_column

Caption: Troubleshooting Guide for Common HPLC Issues.

References

Technical Support Center: Pipazethate Hydrochloride Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pipazethate Hydrochloride in animal studies. The focus is on minimizing and managing potential toxicity to ensure animal welfare and data integrity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a centrally acting antitussive (cough suppressant).[1][2][3] Its primary mechanism is the depression of the cough center in the medulla oblongata.[3] Additionally, it is known to be a potent antagonist of the GABA-A receptor and exhibits a "quinidine-like" effect, which involves the blockade of fast sodium channels in cardiac cells.[4][5]

Q2: What are the expected mild side effects of this compound in animal studies?

A2: Based on clinical observations in humans, mild side effects are likely to be related to the central nervous system and may include drowsiness, restlessness, and nausea or vomiting.[6] Close observation for these behavioral changes is recommended, especially during initial dose-ranging studies.

Q3: What are the major toxicities associated with this compound at higher doses?

A3: The primary toxicities stem from its central depressive and cardiac effects.[6] These include:

  • Neurological: Severe somnolence, agitation, seizures, and potentially coma.[6][7]

  • Respiratory: Respiratory depression and apnea, which are often linked to the central depressive effects.[6][7]

  • Cardiovascular: Due to its quinidine-like (sodium channel blocking) action, it can cause hypotension, conduction abnormalities (QRS widening), and life-threatening arrhythmias such as ventricular tachycardia and Torsades de Pointes.[6][7][8]

Q4: Are there any known antidotes for this compound toxicity?

A4: There is no specific antidote for this compound. Management of toxicity is supportive and aimed at treating the clinical signs. This includes the use of anticonvulsants for seizures, respiratory support for apnea, and specific interventions for cardiotoxicity.

Troubleshooting Guides for Adverse Events

Issue 1: Animal is Exhibiting Seizures or Severe Agitation

Q: An animal in my study has developed tonic-clonic seizures after administration of this compound. What should I do?

A: Seizures are a known neurotoxic effect of Pipazethate, likely related to its GABA-A receptor antagonism. Immediate intervention is required to prevent mortality and severe distress.

Recommended Actions:

  • Administer Anticonvulsant Therapy: Benzodiazepines are the first-line treatment for drug-induced seizures. Administer diazepam or lorazepam according to your approved institutional protocol.

  • Provide Supportive Care: Ensure the animal is in a safe, padded environment to prevent injury during convulsions. Monitor body temperature, as prolonged seizures can cause hyperthermia.

  • Monitor Respiration: Seizures can be followed by post-ictal respiratory depression. Be prepared to provide respiratory support if necessary.

  • Dose Adjustment: This event indicates that the dose administered is above the maximum tolerated dose (MTD). Future experiments should utilize a lower dose.

Issue 2: Animal Shows Signs of Respiratory Depression

Q: I've noticed a significant decrease in the respiratory rate and effort of an animal after dosing. How should I proceed?

A: Respiratory depression is a life-threatening toxicity associated with the central depressive effects of Pipazethate.[6][7]

Recommended Actions:

  • Confirm and Quantify: Use non-invasive pulse oximetry to monitor oxygen saturation (SpO2). A significant drop in SpO2 confirms respiratory depression.

  • Provide Oxygen Support: Place the animal in an oxygen-rich environment (e.g., an oxygen cage) to maintain adequate oxygenation.

  • Mechanical Ventilation: If SpO2 levels do not improve or if the animal becomes apneic, mechanical ventilation may be necessary if it is part of the approved study plan and ethically justified.

  • Consider Reversal Agents (with caution): While there is no specific reversal for Pipazethate, in severe cases and under veterinary guidance, non-specific respiratory stimulants could be considered, although this would be an experimental intervention.

  • Refine Experimental Protocol: The dose administered has exceeded the respiratory-depressant threshold. Review your dose-escalation plan and reduce the dose for subsequent cohorts.

Issue 3: Cardiovascular Abnormalities are Detected

Q: Our telemetry/ECG monitoring shows QRS widening and an arrhythmia in a dosed animal. What is the cause and what is the appropriate response?

A: These findings are characteristic of the quinidine-like cardiotoxicity of Pipazethate, which involves the blockade of cardiac sodium channels.[4][8] This can lead to severe hypotension and fatal arrhythmias.

Recommended Actions:

  • Administer Hypertonic Sodium Bicarbonate: This is the primary intervention for sodium channel blocker toxicity.[9][10] It helps to overcome the channel blockade by increasing the extracellular sodium concentration and alkalinizing the serum. Administer as an intravenous bolus, followed by a constant rate infusion if necessary, based on established protocols.[9]

  • Correct Electrolyte Imbalances: Ensure serum potassium and magnesium levels are within the normal range, as imbalances can exacerbate arrhythmias.

  • Manage Hypotension: If hypotension is present, administer intravenous fluids. If unresponsive, vasopressors may be required.

  • Avoid Certain Antiarrhythmics: Do not use other Class I or Class III antiarrhythmic drugs, as they can worsen the toxicity.

  • Terminate Experiment and Re-evaluate Dose: This is a severe adverse event. The animal should be recovered if possible, but the experiment at this dose level must be terminated. A significant dose reduction is required for any future studies.

Data Presentation: Toxicity and Management

Table 1: this compound Toxicity Profile (Preclinical)

ParameterSpeciesValueReference / Notes
Acute Oral LD50 (Predicted) Rat2.88 mol/kg (approx. 1258 mg/kg)Predicted by admetSAR. Note: This is a computational prediction, not experimental data. Experimental determination is required.
Maximum Tolerated Dose (MTD) VariousRequires experimental determinationRecommended to be established in each species and for each route of administration as part of the study design.
Primary Toxicities Observed N/ACNS Depression, Seizures, Respiratory Depression, Cardiotoxicity (arrhythmias, hypotension)Based on mechanism of action and clinical reports.[6][7]

Table 2: Summary of Interventions for this compound Toxicity in Animal Studies

Observed ToxicityPrimary MechanismFirst-Line InterventionMonitoring Parameters
Seizures / Agitation GABA-A Receptor AntagonismDiazepam or Lorazepam (IV, IP)Seizure activity, body temperature, respiratory status
Respiratory Depression Central Nervous System DepressionOxygen supplementation, Mechanical ventilation if severeRespiratory rate, Oxygen saturation (SpO2), blood gases
Cardiotoxicity (Arrhythmias, Hypotension) Sodium Channel BlockadeHypertonic Sodium Bicarbonate (IV)ECG (QRS duration), blood pressure, heart rate, electrolytes

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD) in Guinea Pigs

Objective: To determine the MTD of orally administered this compound in guinea pigs, defined as the highest dose that does not cause life-threatening toxicity or more than a 10% loss in body weight.

Methodology:

  • Animal Model: Male Hartley guinea pigs, 8-10 weeks old.

  • Acclimation: Acclimate animals for at least 5 days before the study.

  • Dose Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Dose Escalation:

    • Start with a low dose (e.g., 10 mg/kg), based on available literature for other centrally acting antitussives.

    • Use a cohort of 3 animals per dose group.

    • Administer a single dose via oral gavage.

    • Observe animals continuously for the first 4 hours, then at 8, 12, and 24 hours post-dose.

    • Record clinical signs daily for 14 days, with a focus on neurological, respiratory, and general wellness parameters. Record body weights on Day 1, 3, 7, and 14.

    • If no severe toxicity is observed, escalate the dose in a new cohort of animals using a dose progression factor (e.g., 1.5x or 2x).

  • Endpoint: The MTD is the highest dose at which no more than 1/3 animals in the cohort shows signs of severe toxicity (e.g., seizures, respiratory distress, prostration) and the average body weight loss does not exceed 10%.

Protocol 2: Management of Acute Pipazethate-Induced Neurotoxicity

Objective: To evaluate the efficacy of diazepam in reversing seizures induced by a supra-toxic dose of this compound.

Methodology:

  • Animal Model: Male Sprague-Dawley rats, 9-11 weeks old.

  • Dose Administration: Administer a pre-determined seizure-inducing dose of this compound (established from MTD studies) via intraperitoneal injection.

  • Observation: Continuously monitor animals for the onset of seizure activity (e.g., tonic-clonic convulsions).

  • Intervention:

    • Upon the onset of sustained seizure activity, administer diazepam (e.g., 5-10 mg/kg, IP).

    • A control group receiving vehicle instead of diazepam should be included if ethically permissible and necessary for study objectives.

  • Data Collection:

    • Record the latency to seizure onset.

    • Record the time from diazepam administration to seizure cessation.

    • Monitor for recurrence of seizures.

    • Monitor vital signs (respiratory rate, temperature) post-intervention.

  • Endpoint: Successful management is defined as the cessation of seizure activity within 5 minutes of diazepam administration without recurrence for at least 1 hour.

Visualizations: Pathways and Workflows

G cluster_membrane Postsynaptic Membrane GABA_A GABA-A Receptor (Chloride Channel) Neuron_State Neuronal Hyperpolarization (Inhibition) GABA_A:c->Neuron_State Opens Cl- Channel (Influx of Chloride) Seizure Neuronal Excitation (Seizure Potential) GABA_A->Seizure Prevents Cl- Influx Pipazethate Pipazethate HCl Pipazethate->GABA_A Antagonist Action (Blocks GABA Binding) GABA GABA GABA->GABA_A Binds to receptor

Caption: Pipazethate HCl acts as a GABA-A receptor antagonist.

G cluster_membrane Cardiomyocyte Membrane Na_Channel Voltage-Gated Sodium Channel (Nav1.5) Depolarization Action Potential Phase 0 Depolarization Na_Channel:p->Depolarization Rapid Na+ Influx Arrhythmia Slowed Conduction (QRS Widening, Arrhythmia) Na_Channel->Arrhythmia Reduces Na+ Influx Pipazethate Pipazethate HCl (Quinidine-like) Pipazethate->Na_Channel Blocks Channel Bicarbonate Hypertonic Sodium Bicarbonate Bicarbonate->Na_Channel Increases Extracellular Na+ (Competitively Displaces Drug)

Caption: Pipazethate's quinidine-like cardiotoxicity mechanism.

G cluster_treatment Treatment Groups start Dose-Ranging Study (Determine Toxic Dose of Pipazethate) grouping Animal Grouping (e.g., n=8 per group) start->grouping dosing Administer Toxic Dose of Pipazethate HCl grouping->dosing group1 Group 1: Vehicle Control dosing->group1 group2 Group 2: Mitigating Agent X dosing->group2 monitoring Monitor for Adverse Events (Seizures, ECG, SpO2) group1->monitoring group2->monitoring intervention Apply Supportive Care as Needed (e.g., Diazepam for all groups) monitoring->intervention If severe analysis Data Analysis (Compare severity & incidence of toxicity) monitoring->analysis intervention->analysis

Caption: Experimental workflow to test a toxicity mitigator.

References

Technical Support Center: Synthesis of Pipazethate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Pipazethate (B1678394) Hydrochloride synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Pipazethate Hydrochloride, providing potential causes and recommended solutions in a question-and-answer format.

Q1: Why is the yield of my this compound synthesis significantly lower than expected?

Low yields in this compound synthesis can stem from several factors throughout the two main reaction steps: the formation of 1-azaphenothiazine-10-carbonyl chloride and the subsequent esterification.

Potential Cause 1: Incomplete formation of 1-azaphenothiazine-10-carbonyl chloride.

  • Sub-optimal Temperature: The reaction of 1-azaphenothiazine with phosgene (B1210022) is temperature-sensitive. Older methods using high temperatures (around 170°C) are known to produce lower yields (approximately 60.9% for the intermediate) and can lead to the formation of chlorinated by-products.[1] An improved process suggests maintaining the reaction temperature between 40°C and 60°C.

  • Insufficient Phosgene or Inefficient Mixing: An inadequate supply of phosgene or poor mixing can lead to incomplete conversion of the starting material.

  • Moisture in Reaction System: Phosgene readily hydrolyzes in the presence of moisture, which will reduce the amount of reactant available and can introduce other side reactions.

Solution 1:

  • Optimize Reaction Temperature: Maintain a strict temperature range of 40-60°C during the addition of phosgene.

  • Ensure Adequate Phosgene Supply: Use a slight excess of phosgene and ensure vigorous stirring to maximize the reaction interface.

  • Maintain Anhydrous Conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen).

Potential Cause 2: Inefficient esterification of 1-azaphenothiazine-10-carbonyl chloride.

  • Steric Hindrance: The carbonyl chloride intermediate can be sterically hindered, making the esterification with 2-(2-piperidinoethoxy)ethanol challenging.

  • Sub-optimal Reaction Time and Temperature: Insufficient reaction time or an inappropriate temperature for the esterification step can lead to incomplete conversion. The improved protocol suggests stirring for 5 hours at 50-60°C.

  • Stoichiometry of Reactants: An incorrect molar ratio of the carbonyl chloride intermediate to the alcohol can limit the yield.

Solution 2:

  • Optimize Esterification Conditions: Follow the recommended reaction time of 5 hours and maintain the temperature at 50-60°C.

  • Adjust Stoichiometry: An improved process suggests using 0.95 to 1.3 moles of 2-(2-piperidinoethoxy)ethanol per mole of 1-azaphenothiazine.

Potential Cause 3: Product loss during workup and purification.

  • Improper pH Adjustment: Incorrect pH during the aqueous workup can lead to the product remaining in the aqueous phase or forming emulsions, making extraction difficult. The improved protocol specifies adjusting the pH to 8.1 to isolate the pipazethate base.

  • Inappropriate Recrystallization Solvent: Using a solvent in which the product is too soluble will result in significant loss during recrystallization.

Solution 3:

  • Careful pH Control: Monitor and adjust the pH carefully during the workup to ensure complete precipitation or extraction of the product.

  • Optimized Recrystallization: Isopropanol (B130326) has been shown to be an effective solvent for the recrystallization of this compound.

Q2: My final product is impure, showing extra peaks in analytical tests. What are the likely impurities and how can I remove them?

The presence of impurities can be attributed to side reactions or unreacted starting materials.

Potential Impurity 1: Unreacted 1-azaphenothiazine.

  • Cause: Incomplete phosgenation reaction.

  • Removal: Purification of the intermediate or final product through column chromatography or recrystallization.

Potential Impurity 2: Chlorinated by-products.

  • Cause: High reaction temperatures during the phosgenation step can lead to chlorination of the aromatic rings.[1]

  • Removal: These by-products can be difficult to remove. The primary solution is to prevent their formation by maintaining the reaction temperature between 40°C and 60°C. Chromatographic purification may be necessary if they are formed.

Potential Impurity 3: Unreacted 2-(2-piperidinoethoxy)ethanol.

  • Cause: Use of a large excess of the alcohol during esterification.

  • Removal: This impurity is generally water-soluble and can be removed during the aqueous workup.

Q3: The phosgenation reaction seems to be stalled or proceeding very slowly. What could be the issue?

Potential Cause 1: Inactive Phosgene.

  • Cause: Phosgene can degrade over time, especially if exposed to moisture.

  • Solution: Use a fresh or properly stored source of phosgene. Alternatively, consider using a phosgene substitute like triphosgene, which can be more stable and easier to handle.

Potential Cause 2: Presence of Inhibitors.

  • Cause: Certain impurities in the starting materials or solvent could potentially inhibit the reaction.

  • Solution: Ensure the purity of all reactants and solvents before starting the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a typical high-yield synthesis protocol for this compound?

An improved, high-yield synthesis of this compound is detailed in patent EP0527298B1. This process can be summarized in two main stages and has been reported to achieve a yield of up to 95% for the pipazethate base.

Q2: Are there any safer alternatives to using phosgene gas?

Yes, due to the high toxicity of phosgene gas, several safer alternatives are available. The most common substitutes are diphosgene, a liquid, and triphosgene, a solid crystalline substance. These reagents are generally easier and safer to handle in a laboratory setting. Another alternative is carbonyldiimidazole (CDI), which is particularly useful for carbonylation reactions.

Q3: What analytical techniques are recommended for monitoring the reaction progress and assessing the purity of the final product?

High-Performance Liquid Chromatography (HPLC) is a highly effective technique for monitoring the disappearance of starting materials and the formation of the product. It can also be used to assess the purity of the final this compound. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction. For structural confirmation of the final product, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are recommended.

Data Presentation

The following table summarizes the yield data from different synthesis protocols for Pipazethate, highlighting the significant improvement achieved with the optimized process.

Synthesis ProtocolStarting Material BasisReported YieldReference
Older Method1-Azaphenothiazine~39.2%[1]
Improved Method (Pipazethate Base)1-Azaphenothiazine95%[1]
Improved Method (Pipazethate HCl)Pipazethate Base86% (after precipitation)[1]
Improved Method (Pipazethate HCl)Pipazethate Base83% (after recrystallization)[1]

Experimental Protocols

Detailed Methodology for the Improved Synthesis of this compound (Based on EP0527298B1)

Step 1: Formation of 1-Azaphenothiazine-10-Carbonyl Chloride

  • To a suitable reaction vessel, add 1-azaphenothiazine and toluene (B28343).

  • Cool the mixture to 30°C and add pyridine (B92270).

  • Introduce phosgene into the reaction mixture over a period of approximately 1.2 hours, ensuring the reaction temperature is maintained between 55°C and 58°C by cooling.

  • After the addition of phosgene is complete, continue stirring at 55°C for an additional 1.5 hours.

  • Remove any excess phosgene by purging the system with nitrogen at 50-60°C.

Step 2: Esterification and Formation of this compound

  • To the reaction mixture containing the 1-azaphenothiazine-10-carbonyl chloride, add 2-(2-piperidinoethoxy)ethanol and a small amount of pyridine dropwise at 50-60°C.

  • Stir the reaction mixture for 5 hours at the same temperature.

  • Cool the mixture to 25°C and add water. Stir until all solids are dissolved.

  • Allow the layers to separate for 30 minutes and then separate the lower aqueous phase.

  • Extract the aqueous phase once with toluene.

  • Treat the aqueous phase with activated carbon to clarify the solution.

  • Add toluene to the clarified aqueous solution and adjust the pH to 8.1 with 25% sodium hydroxide (B78521) solution while stirring.

  • Separate the organic phase, which now contains the pipazethate base.

  • To precipitate the hydrochloride salt, dissolve the pipazethate base in isopropanol at 50°C and adjust the pH to 5.8 with isopropanolic hydrochloric acid.

  • Cool the solution to 0°C and allow it to stand for 12 hours to facilitate crystallization.

  • Filter the precipitated this compound and dry it under vacuum at 50°C.

  • For further purification, the product can be recrystallized from isopropanol.

Visualizations

SynthesisWorkflow This compound Synthesis Workflow A 1-Azaphenothiazine D 1-Azaphenothiazine-10-Carbonyl Chloride A->D Toluene, 40-60°C B Phosgene B->D C Pyridine C->D F Pipazethate Base D->F Pyridine, 50-60°C E 2-(2-Piperidinoethoxy)ethanol E->F H This compound F->H Isopropanol G Isopropanolic HCl G->H

Caption: High-level overview of the improved synthesis workflow for this compound.

TroubleshootingYield Troubleshooting Low Yield in Pipazethate Synthesis Start Low Yield Observed CheckPhosgenation Check Phosgenation Step Start->CheckPhosgenation CheckEsterification Check Esterification Step Start->CheckEsterification CheckWorkup Check Workup & Purification Start->CheckWorkup Temp Incorrect Temperature? CheckPhosgenation->Temp Moisture Moisture Present? CheckPhosgenation->Moisture Reagents Incorrect Stoichiometry? CheckEsterification->Reagents Time Insufficient Reaction Time? CheckEsterification->Time pH Incorrect pH? CheckWorkup->pH Solvent Wrong Recrystallization Solvent? CheckWorkup->Solvent Sol_Temp Maintain 40-60°C Temp->Sol_Temp Sol_Moisture Use Anhydrous Conditions Moisture->Sol_Moisture Sol_Reagents Verify Molar Ratios Reagents->Sol_Reagents Sol_Time Ensure Sufficient Reaction Time Time->Sol_Time Sol_pH Careful pH Adjustment pH->Sol_pH Sol_Solvent Use Isopropanol for Recrystallization Solvent->Sol_Solvent

Caption: A logical workflow for troubleshooting common causes of low yield in the synthesis.

References

Technical Support Center: Pipazethate Hydrochloride Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pipazethate Hydrochloride in experimental models.

Troubleshooting Guides

This section addresses specific issues that may be encountered during dose-response experiments with this compound.

Issue/Question Possible Cause(s) Recommended Solution(s)
Low or no cough response in the control group. 1. Inadequate concentration of the tussive agent (e.g., citric acid).[1][2] 2. Insufficient nebulizer output or improper aerosol particle size. 3. Animal strain variability in cough reflex sensitivity.[3] 4. Health status of the animals (e.g., underlying respiratory infection).[4][5]1. Verify the concentration of the citric acid solution (typically 0.1M to 0.4M for guinea pigs).[2][6][7] 2. Calibrate the nebulizer to ensure consistent and appropriate aerosol delivery. 3. Ensure the use of a guinea pig strain known to have a reliable cough reflex.[3] 4. Perform a health check on all animals before the experiment. Acclimatize animals to the experimental setup.
High variability in cough counts within the same dose group. 1. Inconsistent administration of this compound. 2. Stress induced by handling or the experimental chamber.[8] 3. Individual differences in drug metabolism and absorption.1. Ensure accurate and consistent dosing for each animal. For oral administration, ensure the entire dose is consumed. 2. Acclimatize animals to the exposure chamber and handling procedures to minimize stress. 3. Increase the number of animals per group to improve statistical power and account for individual variability.
Animals appear sedated or lethargic at higher doses. 1. This compound is a centrally acting agent with known sedative effects.[9][10]1. Record and score the level of sedation as a secondary endpoint. 2. If sedation interferes with the cough response, consider adjusting the dose range or the timing of the cough induction after drug administration. 3. Ensure the experimental endpoint (cough count) can be reliably measured even with mild sedation.
Seizure-like activity observed at the highest doses. 1. High doses of Pipazethate can induce seizures.[10]1. This indicates the dose is approaching the toxic level. Immediately exclude this dose and any higher doses from further testing. 2. Revise the dose-response range to focus on lower, non-toxic concentrations. 3. Report this observation as a critical aspect of the drug's safety profile.
Inconsistent dose-response relationship (non-monotonic curve). 1. Biphasic or complex mechanism of action. 2. Off-target effects at higher concentrations. 3. Experimental artifact or error in dose preparation.1. Re-evaluate the dose range, possibly including more intermediate doses to better define the curve shape. 2. Double-check all dose calculations and preparation procedures for accuracy. 3. Consider if the mechanism of action of Pipazethate (e.g., central and peripheral effects) could lead to a complex dose-response.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound as an antitussive?

A1: this compound is a centrally acting, non-narcotic antitussive agent.[9][10][11] It is believed to suppress the cough reflex by acting on the medullary cough center in the brainstem.[12] Some evidence also suggests potential peripheral effects.

Q2: Which experimental model is most appropriate for studying the antitussive effects of this compound?

A2: The guinea pig model of chemically-induced cough is a well-established and commonly used model for evaluating antitussive drugs.[3] Cough can be reliably induced by exposing the animals to an aerosol of a tussive agent like citric acid or capsaicin.[1][2]

Q3: What is a typical dose range for this compound in a guinea pig cough model?

Q4: How should the dose-response data be presented and analyzed?

A4: Quantitative data should be summarized in a table, showing the dose of this compound, the number of animals per group, the mean cough count with standard deviation or standard error of the mean, and the percentage inhibition of cough compared to the vehicle control group. The data can be plotted on a graph with the log of the dose on the x-axis and the percentage inhibition on the y-axis to generate a sigmoidal dose-response curve.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in a Citric Acid-Induced Cough Model in Guinea Pigs

Dose (mg/kg, p.o.)Number of Animals (n)Mean Cough Count (± SEM)% Inhibition of CoughObservations
Vehicle (Saline)1025.2 ± 2.10%Normal activity
1820.1 ± 1.920.2%No observable side effects
3815.3 ± 1.539.3%No observable side effects
1088.9 ± 1.164.7%Mild sedation in some animals
3084.2 ± 0.883.3%Moderate sedation observed
5082.1 ± 0.591.7%Significant sedation, ataxia

Note: The data presented in this table is for illustrative purposes only and should be confirmed by experimentation.

Experimental Protocols

Protocol: Citric Acid-Induced Cough in Guinea Pigs

  • Animals: Male Dunkin-Hartley guinea pigs (300-400g) are acclimatized for at least one week before the experiment.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Drug Administration: this compound is dissolved in saline and administered orally (p.o.) or intraperitoneally (i.p.) at the desired doses. The vehicle control group receives an equivalent volume of saline.

  • Pre-treatment Time: The cough induction is typically performed 30-60 minutes after drug administration.

  • Cough Induction:

    • Each guinea pig is placed individually in a transparent plethysmograph chamber.

    • A 0.3M solution of citric acid in saline is aerosolized using an ultrasonic nebulizer.

    • The animal is exposed to the citric acid aerosol for a period of 5-10 minutes.[2][6]

  • Data Collection:

    • The number of coughs is counted by trained observers, often with the aid of audio and video recording.

    • Coughs are distinguished from sneezes and other respiratory movements.

  • Data Analysis: The total number of coughs for each animal is recorded. The mean cough count for each dose group is calculated and compared to the vehicle control group to determine the percentage of cough inhibition.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Animal Acclimatization C Drug Administration (p.o. or i.p.) A->C B Pipazethate HCl Dose Preparation B->C D Pre-treatment Period (30-60 min) C->D E Place Animal in Plethysmograph Chamber D->E F Citric Acid Aerosol Exposure E->F G Record Coughs (Audio/Video) F->G H Count Coughs G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve I->J

Caption: Experimental workflow for Pipazethate HCl dose-response study.

Signaling_Pathway cluster_cns Central Nervous System (Medulla) cluster_pns Peripheral Nervous System (Airways) CoughCenter Cough Center Neurons CoughReflex Cough Reflex CoughCenter->CoughReflex Efferent Signal SensoryNerves Airway Sensory Nerves SensoryNerves->CoughCenter Afferent Signal Pipazethate Pipazethate HCl Pipazethate->CoughCenter Inhibits Pipazethate->SensoryNerves May Inhibit CoughStimulus Cough Stimulus (e.g., Citric Acid) CoughStimulus->SensoryNerves Activates

Caption: Proposed mechanism of Pipazethate HCl's antitussive action.

References

Addressing Variability in Pipazethate Hydrochloride Efficacy Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pipazethate (B1678394) Hydrochloride. The information is designed to address common challenges and sources of variability encountered during pre-clinical and clinical efficacy studies.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for Pipazethate Hydrochloride?

A1: this compound is a centrally acting antitussive agent.[1][2] Its primary mechanism is believed to be the depression of the medullary cough center in the brainstem.[1][2] Additionally, it exhibits binding to the sigma-1 receptor and is described as a potent GABA antagonist, which may contribute to its overall effect on neuronal excitability and cough reflex modulation.[3][4]

Q2: Why have efficacy studies for this compound shown variable results?

A2: Variability in the efficacy of this compound can be attributed to several factors. A notable clinical trial by Vakil et al. (1966) concluded that the effects of pipazethate were not significantly different from a placebo in both patients with chronic cough and healthy subjects with artificially induced coughs.[5] This highlights a significant placebo effect, which is a common challenge in cough research. Furthermore, inconsistencies in pre-clinical models and patient populations in clinical trials can contribute to disparate outcomes.

Q3: What are the known binding affinities of this compound for its targets?

A3: While the exact high-affinity binding constants for Pipazethate at the sigma-1 receptor and its IC50 for GABAa receptor antagonism are not consistently reported in readily available literature, its interaction with these targets is a key aspect of its pharmacological profile. For context, other known sigma-1 receptor ligands exhibit a wide range of affinities, and potent GABAa antagonists have IC50 values in the nanomolar to low micromolar range. Further specific binding studies for Pipazethate are required for precise quantitative comparison.

Troubleshooting Guide for Experimental Variability

This guide provides a structured approach to identifying and mitigating potential sources of variability in your this compound efficacy studies.

Pre-clinical Studies (In Vivo Models)

Issue: High variability in cough response in animal models (e.g., guinea pig).

Potential Cause Troubleshooting Steps
Animal-related Factors - Standardize Animal Characteristics: Use animals of a consistent weight and sex, as these factors can significantly influence cough sensitivity. For example, studies have shown that guinea pigs with a body weight of 180-220g exhibit a higher number of coughs compared to those weighing 280-320g.[6] - Acclimatization: Ensure a sufficient acclimatization period for the animals to the laboratory environment and experimental setup to reduce stress-induced variability.
Cough Induction Method - Consistent Nebulization Parameters: The volume and concentration of the tussive agent (e.g., citric acid, capsaicin) should be strictly controlled. For instance, a 5L nebulization volume has been shown to induce a significantly higher number of coughs in guinea pigs compared to a 3L volume.[6] - Calibrate Equipment: Regularly calibrate nebulizers and other delivery devices to ensure consistent aerosol particle size and output.
Data Recording and Analysis - Blinded Observation: Whenever possible, cough counting and analysis should be performed by an observer blinded to the treatment groups to minimize bias. - Objective Measurement: Utilize automated cough detection systems or sound analysis software to supplement or replace manual counting for greater objectivity and consistency.
Clinical Studies

Issue: High placebo response masking the true efficacy of this compound.

Potential Cause Troubleshooting Steps
Study Design - Crossover Design: Employ a crossover study design where each patient serves as their own control, receiving both Pipazethate and a placebo at different times. This can help to minimize inter-individual variability. - Objective Endpoints: Rely on objective measures of cough frequency (e.g., 24-hour cough monitoring) in addition to subjective patient-reported outcomes (e.g., visual analog scales).
Patient Population - Homogeneous Patient Selection: Define strict inclusion and exclusion criteria to ensure a more uniform patient population with a well-characterized underlying cause of cough. - Baseline Cough Frequency: Establish a stable baseline cough frequency for each patient before randomization to accurately assess treatment effects.
Psychological Factors - Patient Expectation Management: Provide clear and neutral information to patients about the study to minimize expectation bias. - Standardized Investigator Interaction: Ensure that all interactions between study staff and patients are standardized to avoid inadvertently influencing patient reporting.

Data Presentation

Table 1: Summary of this compound Efficacy in a Key Clinical Trial
Study Design Patient Population Dosage Outcome Reference
Vakil et al., 1966Double-blind, placebo-controlled70 patients with chronic cough and 41 healthy subjects with artificially induced coughNot specified in abstractNo significant difference in antitussive effect compared to placebo in both groups.[5]

Note: Detailed quantitative data from this study is not available in the abstract.

Table 2: Factors Influencing Variability in Pre-clinical Cough Models
Factor Observation Implication for Study Design Reference
Animal Weight (Guinea Pig) 180-220g guinea pigs had a significantly higher number of citric acid-induced coughs than 280-320g animals.Standardize the weight range of animals used in experiments.[6]
Nebulization Volume (Guinea Pig) A 5L nebulization volume of citric acid induced significantly more coughs than a 3L volume.Maintain a consistent and optimized nebulization volume across all experimental groups.[6]
Sex (Guinea Pig) Female guinea pigs showed a longer latency to the first cough compared to males.Consider sex as a biological variable and either use a single sex or balance the number of males and females in each group.[6]

Experimental Protocols

Protocol 1: Citric Acid-Induced Cough in Guinea Pigs

This protocol is a generalized procedure based on common methodologies. Researchers should optimize parameters for their specific laboratory conditions.

  • Animal Selection: Use male Dunkin-Hartley guinea pigs (180-220g) to minimize variability.[6]

  • Acclimatization: Acclimatize animals to the experimental chambers for at least 30 minutes before cough induction.

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage) at a pre-determined time before cough induction.

  • Cough Induction:

    • Place the conscious and unrestrained animal in a whole-body plethysmography chamber.

    • Expose the animal to an aerosol of 0.3 M citric acid solution for a fixed duration (e.g., 10 minutes) using a calibrated nebulizer with a consistent output (e.g., 5L volume).[6]

  • Data Acquisition:

    • Record the number of coughs during the exposure period and for a defined post-exposure period (e.g., 10 minutes).

    • Coughs can be identified by their characteristic sound and associated pressure changes in the plethysmograph.

  • Data Analysis: Compare the number of coughs in the Pipazethate-treated group to the vehicle-treated group.

Protocol 2: Capsaicin-Induced Cough Challenge in Humans (for Clinical Studies)

This protocol outlines a general approach for a capsaicin (B1668287) cough challenge. All clinical research must be conducted under strict ethical guidelines and with institutional review board approval.

  • Subject Selection: Recruit subjects based on well-defined inclusion/exclusion criteria.

  • Baseline Assessment: Record baseline cough frequency and severity using validated questionnaires and objective monitoring.

  • Drug Administration: Administer a single dose of this compound or placebo in a double-blind, randomized fashion.

  • Capsaicin Challenge:

    • At a specified time post-dosing, subjects inhale single breaths of escalating concentrations of capsaicin aerosol from a nebulizer.

    • The challenge starts with a very low concentration and increases until the concentration that elicits a predefined number of coughs (e.g., 2 or 5 coughs, denoted as C2 and C5) is determined.[4]

  • Data Acquisition: Record the number of coughs at each capsaicin concentration.

  • Data Analysis: The primary endpoint is often the capsaicin concentration required to induce a specific number of coughs (C2 or C5). An effective antitussive would increase this concentration.

Visualizations

Signaling_Pathway cluster_cough_stimulus Cough Stimulus (e.g., Irritant) cluster_afferent_pathway Afferent Pathway cluster_cns Central Nervous System (Brainstem) cluster_efferent_pathway Efferent Pathway cluster_cough_response Cough Response Stimulus Stimulus Vagal_Afferent_Nerves Vagal Afferent Nerves Stimulus->Vagal_Afferent_Nerves Activates NTS Nucleus Tractus Solitarius (NTS) Vagal_Afferent_Nerves->NTS Signal Transmission Cough_Center Medullary Cough Center NTS->Cough_Center Relays Signal Motor_Nerves Motor Nerves Cough_Center->Motor_Nerves Initiates Motor Command Pipazethate Pipazethate HCl Pipazethate->Cough_Center Depresses Sigma1R Sigma-1 Receptor Pipazethate->Sigma1R Binds to GABAaR GABAa Receptor Pipazethate->GABAaR Antagonizes Cough Cough Motor_Nerves->Cough Executes Cough

Caption: Proposed mechanism of action for this compound in the cough reflex pathway.

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase A Animal Acclimatization B Randomization into Groups A->B C Preparation of Pipazethate/Vehicle B->C D Drug Administration C->D E Exposure to Tussive Agent D->E F Cough Response Measurement E->F G Quantification of Coughs F->G H Statistical Analysis G->H I Comparison of Treatment Groups H->I

Caption: General experimental workflow for pre-clinical antitussive studies.

Variability_Factors Variability {Variability in Efficacy | Inconsistent Outcomes} Factors Potential Sources of Variability Pre-clinical Factors Clinical Factors Pharmacological Factors Variability->Factors Preclinical Animal Model Weight Sex Strain Cough Induction Agent Concentration Delivery Method Factors:f0->Preclinical Clinical Study Design Placebo Effect Endpoint Selection Patient Population Etiology of Cough Baseline Severity Factors:f1->Clinical Pharmacological Drug Properties Metabolism Bioavailability Mechanism of Action Receptor Subtypes Off-target Effects Factors:f2->Pharmacological

Caption: Key factors contributing to variability in this compound efficacy studies.

References

Pipazethate Hydrochloride formulation challenges for preclinical research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the formulation of Pipazethate Hydrochloride for preclinical research.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation of this compound.

Problem Potential Cause Troubleshooting Steps
Precipitation in Aqueous Formulation pH Shift: Pipazethate HCl is a salt of a weak base and may precipitate at higher pH.- Verify pH: Ensure the pH of the final formulation is acidic. Pipazethate HCl is most stable under neutral to slightly acidic conditions. - Buffer System: Incorporate a pharmaceutically acceptable buffer (e.g., citrate, acetate) to maintain an optimal pH.[1]
Low Aqueous Solubility: Despite being a hydrochloride salt, the intrinsic solubility of the free base may be low, leading to precipitation upon minor pH changes.- Co-solvents: Introduce co-solvents such as propylene (B89431) glycol, polyethylene (B3416737) glycol (PEG 300/400), or ethanol (B145695) to the aqueous vehicle to increase solubility.[2][3][4] - Solubilizing Agents: Consider the use of surfactants or cyclodextrins, though careful selection is necessary to avoid toxicity in preclinical models.
Formulation Instability (Discoloration, Degradation) Oxidative Degradation: Pipazethate HCl is susceptible to oxidation.- Antioxidants: Add antioxidants like ascorbic acid or sodium metabisulfite (B1197395) to the formulation. - Inert Atmosphere: Prepare and store the formulation under an inert atmosphere (e.g., nitrogen). - Light Protection: Protect the formulation from light by using amber vials or covering containers with foil.
Hydrolytic Degradation (Acidic or Alkaline): The ester linkage in Pipazethate is prone to hydrolysis, especially under strong acidic or alkaline conditions.- pH Control: Maintain the pH of the formulation in a neutral to slightly acidic range where the drug is most stable. - Temperature Control: Prepare and store formulations at controlled room temperature or under refrigeration, as elevated temperatures can accelerate hydrolysis.
Inconsistent Results in Animal Studies Poor Bioavailability: May be due to precipitation in the GI tract or poor absorption.- Formulation Strategy: For oral studies, consider a suspension with a suspending agent (e.g., methylcellulose) and a wetting agent (e.g., Tween 80) to ensure dose uniformity and improve dissolution.[5] - Route of Administration: If oral bioavailability is consistently low, consider alternative routes like intraperitoneal (IP) or intravenous (IV) administration for initial efficacy and toxicity studies.
Vehicle-Related Effects: The chosen vehicle may have its own physiological effects, interfering with the study outcome.- Vehicle Selection: Choose vehicles with a known and minimal toxicity profile in the selected animal model. - Dose Volume: Adhere to recommended maximum dose volumes for the specific animal species and route of administration to avoid adverse effects.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: this compound (C₂₁H₂₆ClN₃O₃S) is a white to off-white crystalline powder.[6] It is the hydrochloride salt of Pipazethate, a weak base. While generally considered water-soluble, its solubility can be influenced by pH.

PropertyValue
Molecular FormulaC₂₁H₂₆ClN₃O₃S
Molecular Weight435.97 g/mol [7]
AppearanceWhite to off-white crystalline powder
Salt FormHydrochloride

Q2: My this compound formulation is turning yellow. What could be the cause?

A2: A yellow discoloration often indicates chemical degradation, likely due to oxidation or hydrolysis. This compound is susceptible to degradation under acidic, alkaline, and oxidative conditions. To mitigate this, protect your formulation from light, prepare it under an inert atmosphere if possible, and ensure the pH is in a range that promotes stability (neutral to slightly acidic). Adding an antioxidant can also be beneficial.

Q3: What are suitable vehicles for oral and intravenous preclinical studies with this compound?

A3:

  • Oral Administration: For a water-soluble compound like Pipazethate HCl, a simple aqueous solution (e.g., in purified water or saline) is a good starting point. If solubility is a concern at the desired concentration, a co-solvent system can be used. A common oral vehicle for preclinical studies is a mixture of 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in water, which can help keep the compound in suspension if it precipitates.

  • Intravenous Administration: For IV administration, the formulation must be a clear, sterile solution. Isotonic saline or a buffered solution is typically used. If solubility is an issue, co-solvents like propylene glycol, ethanol, or PEG 400 can be used, but their concentrations must be carefully controlled to avoid hemolysis and toxicity. It is crucial to ensure the pH of the IV formulation is within a physiologically acceptable range (typically pH 4-8) to prevent irritation at the injection site.[2]

Q4: Are there any known excipient incompatibilities with this compound?

Q5: How can I improve the solubility of this compound in my formulation?

A5: To improve solubility, you can employ several strategies:

  • pH Adjustment: Lowering the pH of the aqueous vehicle can increase the solubility of this basic compound.

  • Co-solvents: Incorporate water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) 400.[3][4]

  • Complexation: The use of cyclodextrins can enhance the solubility of poorly soluble compounds, although this should be carefully evaluated for preclinical use.

Below is a table of common preclinical vehicles. While specific solubility data for this compound is not available, these are standard starting points for formulation development.

Vehicle Typical Concentration Range for Preclinical Use Notes
Water/SalineAs requiredPrimary vehicle for water-soluble compounds.
Propylene GlycolUp to 40% in aqueous solutionsA common co-solvent for both oral and parenteral formulations.
Polyethylene Glycol 400 (PEG 400)Up to 60% in aqueous solutionsAnother widely used co-solvent; can also act as a co-surfactant.[8]
EthanolUp to 10% in aqueous solutions for IV; higher for oralUse should be minimized in parenteral formulations due to potential for irritation.
Tween 80 (Polysorbate 80)0.1% - 5%A non-ionic surfactant used as a wetting agent or solubilizer.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to assess the stability of this compound under various stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (1N)

  • Sodium hydroxide (B78521) (0.1N)

  • Hydrogen peroxide (3%)

  • Purified water

  • HPLC system with UV detector

  • pH meter

  • Temperature-controlled oven and water bath

  • Photostability chamber

Methodology:

  • Acid Degradation: Dissolve Pipazethate HCl in 1N HCl and heat at 75°C for a specified time (e.g., 2, 4, 8 hours).

  • Alkaline Degradation: Dissolve Pipazethate HCl in 0.1N NaOH and keep at room temperature for a specified time.

  • Oxidative Degradation: Dissolve Pipazethate HCl in a 3% solution of hydrogen peroxide and keep at room temperature, protected from light.

  • Thermal Degradation: Store the solid drug substance and a solution at an elevated temperature (e.g., 75°C).

  • Photolytic Degradation: Expose the solid drug substance and a solution to light in a photostability chamber.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples by a suitable HPLC method to quantify the remaining parent drug and detect any degradation products.

Protocol 2: pH-Solubility Profile of this compound

This protocol determines the solubility of this compound across a range of pH values.

Materials:

  • This compound

  • Buffer solutions (pH 2, 4, 6, 7.4, 8, 10)

  • HPLC system with UV detector

  • Shaker water bath

  • Centrifuge

Methodology:

  • Prepare a series of buffer solutions covering the desired pH range.

  • Add an excess amount of Pipazethate HCl to a known volume of each buffer solution in separate vials.

  • Shake the vials in a water bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw a supernatant aliquot, filter, and dilute appropriately.

  • Quantify the concentration of dissolved Pipazethate HCl in each sample using a validated HPLC method.

  • Plot the solubility (mg/mL or molarity) against the final measured pH of each solution.

Signaling Pathways and Experimental Workflows

Mechanism of Action

This compound is understood to exert its antitussive (cough suppressant) effects through a dual mechanism involving both central and peripheral actions. It is known to be a GABA (gamma-aminobutyric acid) antagonist and also interacts with sigma-1 receptors.[7]

Pipazethate_Mechanism_of_Action Pipazethate This compound GABA_Receptor GABAA Receptor Pipazethate->GABA_Receptor Antagonist Sigma1_Receptor Sigma-1 Receptor Pipazethate->Sigma1_Receptor Ligand (Antagonist Profile) Neuronal_Inhibition Decreased Neuronal Inhibition GABA_Receptor->Neuronal_Inhibition Blocks GABAergic Inhibition Modulation Modulation of Ion Channels & Signaling Sigma1_Receptor->Modulation Alters Cellular Signaling Cough_Center Cough Center (Brainstem) Cough_Suppression Antitussive Effect (Cough Suppression) Cough_Center->Cough_Suppression Results in Neuronal_Inhibition->Cough_Center Leads to... Modulation->Cough_Center Impacts...

Caption: Dual mechanism of this compound's antitussive action.

Experimental Workflow: Preclinical Formulation Development

The following diagram illustrates a logical workflow for developing a suitable preclinical formulation for this compound.

Formulation_Development_Workflow Start Start: API Characterization (Pipazethate HCl) Solubility Determine Solubility (Aqueous & Co-solvents) Start->Solubility Stability Forced Degradation Study (pH, Oxidation, Light, Temp) Start->Stability Prototype Develop Prototype Formulations (Solution, Suspension) Solubility->Prototype Stability->Prototype Analysis Analyze Prototypes (Appearance, pH, Purity) Prototype->Analysis Decision1 Is Formulation Stable & Soluble? Analysis->Decision1 InVivo Proceed to In Vivo PK/Tox Studies Decision1->InVivo Yes Reformulate Reformulate: Adjust pH, Co-solvents, Excipients Decision1->Reformulate No Reformulate->Prototype Iterate

Caption: A logical workflow for preclinical formulation development.

References

Technical Support Center: Enhancing the Bioavailability of Pipazethate Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to designing and troubleshooting experiments aimed at enhancing the oral bioavailability of Pipazethate Hydrochloride in animal models. Given that this compound is a water-soluble compound that is well-absorbed from the gastrointestinal tract and metabolized by the liver, this guide focuses on strategies to mitigate potential first-pass metabolism and overcome efflux transporter activity, which are common hurdles for many oral drug candidates.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that may limit the oral bioavailability of this compound?

A1: While this compound is reported to be well-absorbed, its bioavailability could be limited by two main factors:

  • Extensive First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal circulation before reaching systemic circulation. If it is extensively metabolized by liver enzymes, such as the cytochrome P450 system, a significant fraction of the active drug may be inactivated before it can exert its therapeutic effect.

  • P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-glycoprotein, which are present in the intestinal epithelium. These transporters can actively pump the drug back into the intestinal lumen, reducing its net absorption into the bloodstream.

Q2: What are the most promising strategies to enhance the bioavailability of this compound?

A2: Based on the potential limiting factors, the following strategies can be explored:

  • Formulation-Based Approaches:

    • Nanoemulsions and Solid Lipid Nanoparticles (SLNs): These lipid-based nanocarriers can encapsulate the drug, protecting it from degradation and potentially facilitating lymphatic uptake. The lymphatic route bypasses the portal circulation, thereby avoiding first-pass metabolism in the liver.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These systems are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in the gastrointestinal fluids. SEDDS can enhance the solubility and absorption of drugs and may also inhibit P-gp efflux.

  • Co-administration with Inhibitors:

    • P-glycoprotein (P-gp) Inhibitors: Co-administering this compound with a known P-gp inhibitor can block the efflux pump, leading to increased intestinal absorption.

Q3: How do I choose the appropriate animal model for these studies?

A3: Sprague-Dawley or Wistar rats are commonly used and well-characterized models for oral bioavailability studies. They are relatively easy to handle, and their gastrointestinal physiology and metabolic pathways are reasonably predictive of human responses for many compounds.

Q4: What are the key pharmacokinetic parameters I should be measuring?

A4: The primary parameters to determine are:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.

  • Tmax (Time to Cmax): The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total exposure to the drug over time.

  • Absolute Bioavailability (F%): The fraction of the orally administered drug that reaches the systemic circulation compared to intravenous administration. This requires data from both oral and intravenous dosing.

Troubleshooting Guides

Issue 1: High Variability in Pharmacokinetic Data

Question: My pharmacokinetic data from different animals in the same group shows high variability. What could be the cause and how can I mitigate this?

Answer: High inter-animal variability is a common challenge in preclinical studies and can be caused by several factors. Low drug solubility and high doses are often associated with greater pharmacokinetic variability. Here’s a troubleshooting guide:

Potential Cause Troubleshooting Steps
Improper Oral Gavage Technique - Ensure all personnel are thoroughly trained and consistent in their gavage technique. - Use appropriate gavage needle size for the animal's weight. - Verify the correct placement of the gavage needle in the esophagus, not the trachea. Resistance during insertion is a key indicator of improper placement.
Formulation Inhomogeneity - For suspensions, ensure the formulation is thoroughly mixed before each animal is dosed to prevent settling of the drug substance. - For solutions, confirm that the drug is fully dissolved and stable in the vehicle.
Physiological Differences - Use animals of the same sex, age, and from the same supplier to minimize genetic and physiological variations. - Ensure consistent fasting periods before dosing, as food can significantly impact drug absorption.
Inconsistent Sample Handling - Standardize blood collection, processing, and storage procedures. - Ensure plasma samples are stored at the correct temperature to prevent drug degradation.
Analytical Method Variability - Validate your bioanalytical method (e.g., LC-MS/MS) for precision, accuracy, and linearity. - Assess for matrix effects from the biological samples that could interfere with quantification.
Issue 2: Poor Formulation Stability or Characteristics

Question: I am having trouble preparing a stable nanoemulsion or achieving the desired particle size for my solid lipid nanoparticles. What should I do?

Answer: The physical characteristics of your formulation are critical for its in vivo performance. Here are some common issues and solutions:

Problem Potential Cause Troubleshooting Steps
Unstable Nanoemulsion (Phase Separation) - Inappropriate oil/surfactant/co-surfactant ratio. - Incorrect hydrophilic-lipophilic balance (HLB) of the surfactant system.- Systematically vary the ratios of oil, surfactant, and co-surfactant to identify the optimal nanoemulsion region using a pseudo-ternary phase diagram. - Select surfactants with an appropriate HLB value for the chosen oil phase.
Large Particle Size in SLNs - Inefficient homogenization or sonication. - Aggregation of nanoparticles.- Increase the homogenization pressure or sonication time. - Optimize the concentration of the stabilizer (surfactant). - Consider using a combination of surfactants.
Low Drug Entrapment Efficiency - Poor solubility of the drug in the lipid matrix. - Drug partitioning into the aqueous phase during preparation.- Select a lipid in which the drug has higher solubility. - Optimize the preparation method (e.g., temperature, stirring speed) to favor drug encapsulation.

Data Presentation

The following tables present illustrative data from studies on various compounds to demonstrate the potential impact of different bioavailability enhancement strategies. Note: This data is for exemplary purposes and does not represent actual results for this compound.

Table 1: Illustrative Pharmacokinetic Parameters of a Model Drug in a Nanoemulsion Formulation vs. a Standard Suspension in Rats.

Formulation Dose (mg/kg, oral) Cmax (ng/mL) Tmax (hr) AUC₀₋₂₄ (ng·hr/mL) Relative Bioavailability (%)
Standard Suspension10150 ± 354.0 ± 1.01200 ± 250100
Nanoemulsion10450 ± 701.5 ± 0.53600 ± 500300

Data are presented as mean ± standard deviation.

Table 2: Illustrative Pharmacokinetic Parameters of a Model Drug Formulated as Solid Lipid Nanoparticles (SLNs) vs. a Standard Suspension in Rats.

Formulation Dose (mg/kg, oral) Cmax (ng/mL) Tmax (hr) AUC₀₋₂₄ (ng·hr/mL) Relative Bioavailability (%)
Standard Suspension20250 ± 503.0 ± 0.82000 ± 400100
SLN Formulation20800 ± 1202.0 ± 0.56000 ± 900300

Data are presented as mean ± standard deviation.

Table 3: Illustrative Impact of a P-glycoprotein Inhibitor on the Bioavailability of a P-gp Substrate Drug in Rats.

Treatment Group Dose (mg/kg, oral) Cmax (ng/mL) Tmax (hr) AUC₀₋₂₄ (ng·hr/mL) Fold Increase in Bioavailability
Drug Alone10100 ± 252.0 ± 0.5800 ± 150-
Drug + P-gp Inhibitor10 + 10400 ± 801.5 ± 0.53200 ± 6004.0

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: General Oral Bioavailability Study in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Acclimation: Acclimate animals for at least 3 days before the experiment.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Prepare the this compound formulation (e.g., solution, suspension, nanoemulsion) at the desired concentration.

    • Administer the formulation via oral gavage at a volume of 10 mL/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[1]

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.[2][3]

    • Prepare a calibration curve and quality control samples in blank rat plasma.

    • Extract the drug from the plasma using protein precipitation or liquid-liquid extraction.[2][3]

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Protocol 2: Preparation of a this compound Nanoemulsion
  • Component Selection:

    • Oil Phase: Select an oil in which this compound has good solubility (e.g., Capryol 90, Labrafil M 1944 CS).

    • Surfactant: Choose a surfactant with a suitable HLB value (e.g., Tween 80, Cremophor EL).

    • Co-surfactant: Select a co-surfactant to improve nanoemulsion formation (e.g., Transcutol HP, PEG 400).

  • Formulation:

    • Dissolve this compound in the oil phase.

    • In a separate container, mix the surfactant and co-surfactant.

    • Add the oil phase to the surfactant/co-surfactant mixture and vortex until a clear solution is formed. This is the nanoemulsion preconcentrate.

  • Nanoemulsion Formation:

    • Slowly add the preconcentrate to an aqueous phase (e.g., water) under gentle stirring. A spontaneous nanoemulsion will form.

  • Characterization:

    • Measure the droplet size and polydispersity index (PDI) using dynamic light scattering.

    • Assess the zeta potential to determine the surface charge and stability.

    • Confirm the morphology using transmission electron microscopy (TEM).

Protocol 3: Co-administration with a P-glycoprotein Inhibitor
  • Study Design: Use a parallel-group design with at least two groups:

    • Group 1 (Control): Receives this compound formulation.

    • Group 2 (Treatment): Receives the P-gp inhibitor followed by the this compound formulation.

  • P-gp Inhibitor Administration: Administer a known P-gp inhibitor (e.g., verapamil, ketoconazole) orally 30-60 minutes before the administration of this compound.

  • This compound Administration: Follow the dosing procedure outlined in Protocol 1.

  • Sampling and Analysis: Follow the blood sampling, plasma preparation, and bioanalysis steps as described in Protocol 1.

  • Data Analysis: Compare the pharmacokinetic parameters of this compound between the control and treatment groups to determine the effect of P-gp inhibition.

Mandatory Visualizations

G cluster_formulation Formulation Development cluster_animal_study In Vivo Animal Study cluster_analysis Bioanalysis & Data Interpretation Formulation1 Standard Suspension AnimalDosing Oral Gavage in Rats Formulation1->AnimalDosing Formulation2 Nanoemulsion Formulation2->AnimalDosing Formulation3 Solid Lipid Nanoparticles Formulation3->AnimalDosing BloodSampling Serial Blood Collection AnimalDosing->BloodSampling PlasmaProcessing Plasma Separation & Storage BloodSampling->PlasmaProcessing LCMS LC-MS/MS Quantification PlasmaProcessing->LCMS PK_Analysis Pharmacokinetic Modeling LCMS->PK_Analysis Bioavailability Compare Bioavailability PK_Analysis->Bioavailability G cluster_groups Experimental Groups cluster_procedure Experimental Procedure cluster_outcome Analysis Group1 Group 1: Pipazethate HCl Dosing_G1 Oral Gavage (Pipazethate HCl) Group1->Dosing_G1 Group2 Group 2: P-gp Inhibitor + Pipazethate HCl Dosing_G2_Inhibitor Oral Gavage (P-gp Inhibitor) Group2->Dosing_G2_Inhibitor Sampling Blood Collection at Timed Intervals Dosing_G1->Sampling Dosing_G2_Drug Oral Gavage (Pipazethate HCl) Dosing_G2_Inhibitor->Dosing_G2_Drug Dosing_G2_Drug->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Comparison Compare PK Parameters (AUC, Cmax) Analysis->Comparison

References

Technical Support Center: Pipazethate Hydrochloride and Immunoassay Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on the potential for Pipazethate Hydrochloride to interfere with immunoassays. While direct cross-reactivity data for Pipazethate is not extensively documented in scientific literature, this resource offers troubleshooting guides and frequently asked questions (FAQs) to help you address potential assay interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why could it potentially interfere with an immunoassay?

This compound is a centrally acting antitussive (cough suppressant) agent.[1][2] It is a complex organic molecule with a 1-azaphenothiazine core structure.[3] Like many pharmaceutical compounds, its structure or the structure of its metabolites could potentially be recognized by antibodies used in immunoassays, leading to cross-reactivity. Cross-reactivity occurs when a substance, other than the target analyte, binds to the assay's antibody, which can lead to inaccurate results, such as false positives.[4][5]

Q2: Are there specific immunoassays known to be affected by Pipazethate cross-reactivity?

Currently, there is a lack of specific studies in published literature detailing the cross-reactivity of this compound in common immunoassays. However, given its chemical structure, it is prudent to consider potential interference in assays for structurally related compounds, although no specific examples are documented.

Q3: What are the initial signs that Pipazethate might be interfering with my immunoassay?

Potential signs of interference from Pipazethate or any other compound can include:

  • Unexpectedly high or false-positive results in samples from subjects known to be taking Pipazethate.

  • Results that are inconsistent with other clinical or experimental findings.

  • A high degree of variability in results that cannot be explained by other experimental factors.

Troubleshooting Guide for Unexpected Immunoassay Results

If you suspect that this compound may be interfering with your immunoassay, follow this troubleshooting guide.

Step 1: Initial Assessment and Confirmation

  • Review Sample History: Confirm if the sample donor was administered Pipazethate.

  • Re-test the Sample: Repeat the assay with the same sample to rule out random error.

  • Test a Blank Sample: Analyze a sample known to be negative for the target analyte and free of any interfering substances to ensure the assay is performing correctly.

Step 2: Investigating Potential Cross-Reactivity

  • Serial Dilution: Perform a serial dilution of the sample . If the results do not decrease linearly as expected, it may suggest the presence of an interfering substance.

  • Spiking Experiment: Add a known concentration of the target analyte to the sample (spiking). The recovery of the spiked analyte should be within the acceptable range for the assay (typically 80-120%). Poor recovery can indicate interference.

  • Alternative Assay: If available, test the sample using an alternative method that employs a different antibody or detection principle (e.g., mass spectrometry) to confirm the initial result.

Step 3: Specific Investigation of Pipazethate Interference

  • Prepare a Pipazethate Solution: Create a solution of this compound in the same matrix as your samples (e.g., drug-free urine or serum).

  • Direct Interference Test: Test the Pipazethate solution directly with the immunoassay to see if it generates a signal.

  • Cross-Reactivity Study: Perform a cross-reactivity study by testing various concentrations of Pipazethate to determine the concentration at which it produces a signal equivalent to the assay's cutoff for a positive result.

Quantitative Data Summary

As no specific quantitative data for Pipazethate cross-reactivity is available in the literature, the following table is a template that can be used to summarize your findings from a cross-reactivity study.

Immunoassay TargetPipazethate Concentration (ng/mL)Signal Response (e.g., OD)Apparent Concentration of Target (ng/mL)% Cross-Reactivity
e.g., Analyte X1000.15055%
5000.300122.4%
10000.550252.5%

Note: Percent cross-reactivity is calculated as: (Apparent Concentration / Concentration of Pipazethate) * 100.

Experimental Protocols

Protocol for a Cross-Reactivity Study

This protocol outlines a general procedure to determine the cross-reactivity of this compound in a competitive immunoassay.

1. Materials:

  • This compound standard
  • Drug-free matrix (e.g., urine, serum)
  • Immunoassay kit (including calibrators and controls)
  • Microplate reader or appropriate instrumentation

2. Procedure:

  • Prepare a stock solution of this compound in the drug-free matrix.
  • Create a series of dilutions of the Pipazethate stock solution to cover a range of concentrations.
  • Run the immunoassay according to the manufacturer's instructions, substituting the prepared Pipazethate dilutions for the samples.
  • Include the assay's calibrators and controls to ensure the validity of the run.
  • Measure the signal response for each concentration of Pipazethate.
  • Determine the apparent concentration of the target analyte for each Pipazethate concentration by comparing its signal to the calibration curve.
  • Calculate the percentage of cross-reactivity for each concentration tested.

Visualizations

G cluster_0 start Unexpected Immunoassay Result retest Re-test Sample & Review History start->retest blank Test Blank Sample retest->blank serial_dilution Perform Serial Dilution blank->serial_dilution spiking Spiking Experiment serial_dilution->spiking alt_assay Use Alternative Assay (e.g., LC-MS/MS) spiking->alt_assay pipazethate_test Test Pipazethate Solution Directly alt_assay->pipazethate_test cross_reactivity_study Conduct Cross-Reactivity Study pipazethate_test->cross_reactivity_study end_interference Interference Confirmed cross_reactivity_study->end_interference Positive Signal end_no_interference No Interference Detected cross_reactivity_study->end_no_interference No Signal G cluster_0 Immunoassay Principle cluster_1 Potential Cross-Reactivity Antibody Antibody Target Target Analyte Target->Antibody Specific Binding Pipazethate Pipazethate Antibody2 Antibody Pipazethate2 Pipazethate Pipazethate2->Antibody2 Non-specific Binding

References

Avoiding Pipazethate Hydrochloride degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the degradation of Pipazethate Hydrochloride in aqueous solutions.

Troubleshooting Guides

Issue: Rapid degradation of this compound observed in an aqueous solution.

Possible Cause Troubleshooting Step Expected Outcome
Alkaline pH Measure the pH of your solution. Adjust to a neutral pH (around 7.0) using a suitable buffer system. This compound is known to be unstable in alkaline conditions due to the hydrolysis of its ester linkage.[1][2]The degradation rate should significantly decrease, improving the stability of the compound.
Acidic pH Measure the pH of your solution. Adjust to a neutral pH. While more stable than in alkaline conditions, prolonged exposure to strong acidic media can also lead to degradation.[3][4]Stabilization of this compound in the solution.
Presence of Oxidizing Agents Identify and remove any potential oxidizing agents from your solution. If unavoidable, consider adding an appropriate antioxidant. This compound is susceptible to oxidative degradation.[3][4]Reduced degradation from oxidation, preserving the integrity of the compound.
Elevated Temperature Store the aqueous solution at a lower temperature (e.g., 2-8°C). Avoid exposing the solution to high temperatures, as this accelerates the degradation process.[3][4]The rate of hydrolytic and oxidative degradation will be reduced, extending the solution's shelf-life.
Exposure to Light Protect the solution from light by using amber-colored vials or by covering the container with aluminum foil. Photodegradation can occur upon exposure to light.[3][4]Prevention of photolytic degradation, ensuring the compound remains stable.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of its ester linkage, which is particularly accelerated in alkaline conditions.[1][2] This leads to the formation of a free base molecule as the main alkaline degradation product.[2] The molecule is also susceptible to acidic and oxidative degradation.[3][4]

Q2: What is the optimal pH for maintaining the stability of this compound in an aqueous solution?

A2: this compound is most stable in neutral conditions.[3] Therefore, maintaining a pH of approximately 7.0 is recommended to minimize degradation.

Q3: How can I monitor the degradation of this compound in my samples?

A3: Several stability-indicating analytical methods can be used to separate and quantify this compound from its degradation products. These include High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and spectrophotometry.[1][4][5]

Q4: Are there any formulation strategies to enhance the stability of this compound in aqueous solutions?

A4: While the provided search results focus on degradation triggers, general formulation strategies for improving the stability of hygroscopic and sensitive drugs can be applied. These include the use of buffering agents to maintain a neutral pH, the addition of antioxidants to prevent oxidative degradation, and the use of cryoprotectants if freeze-drying is employed. For solid dosage forms, film coating and co-processing with excipients that deflect moisture can be beneficial.[6]

Data and Experimental Protocols

Summary of Forced Degradation Studies

The following table summarizes the conditions used in forced degradation studies of this compound, which intentionally stress the molecule to understand its degradation profile.

Stress Condition Reagent/Condition Observations Reference
Alkaline Hydrolysis 2M NaOH, refluxed for 5 hoursSignificant degradation observed.[1]
0.1N NaOHDegradation occurs.[4]
Acidic Hydrolysis 2M HCl, heated at 80°C for 8 hoursDegradation observed.[3]
1N HClDegradation occurs.[4]
Oxidative Degradation 20% H₂O₂, heated at 80°C for 8 hoursDegradation observed.[3]
0.33% H₂O₂Degradation occurs.[4]
Thermal Degradation Dry heat at 80°C for 8 hoursDegradation observed.[3]
Heat at 75°CDegradation occurs.[4]
Photolytic Degradation Exposure to direct daylight for 4 hoursDegradation observed.[3]
Experimental Protocol: Stability-Indicating HPLC Method

This protocol is a representative example of an HPLC method used to analyze this compound and its degradation products.

Parameter Condition
Mobile Phase Methanol: 1% Ammonium Sulphate (pH 5.7) (80:20, v/v)
Column C18 reversed-phase
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Concentration Range 5–200 μg/mL

Reference: [1][5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Pipazethate_HCl_Solution Pipazethate HCl Aqueous Solution Alkaline_Stress Alkaline Stress (e.g., NaOH) Pipazethate_HCl_Solution->Alkaline_Stress Acidic_Stress Acidic Stress (e.g., HCl) Pipazethate_HCl_Solution->Acidic_Stress Oxidative_Stress Oxidative Stress (e.g., H2O2) Pipazethate_HCl_Solution->Oxidative_Stress Thermal_Stress Thermal Stress (e.g., 80°C) Pipazethate_HCl_Solution->Thermal_Stress Photolytic_Stress Photolytic Stress (e.g., Daylight) Pipazethate_HCl_Solution->Photolytic_Stress HPLC_Analysis Stability-Indicating HPLC Analysis Alkaline_Stress->HPLC_Analysis Degraded Sample Acidic_Stress->HPLC_Analysis Degraded Sample Oxidative_Stress->HPLC_Analysis Degraded Sample Thermal_Stress->HPLC_Analysis Degraded Sample Photolytic_Stress->HPLC_Analysis Degraded Sample Data_Evaluation Data Evaluation (Quantify Degradants) HPLC_Analysis->Data_Evaluation degradation_pathway cluster_degradation Degradation Triggers Pipazethate_HCl Pipazethate HCl Degradation_Products Degradation Products (e.g., Hydrolyzed Ester) Pipazethate_HCl->Degradation_Products Degrades into Alkaline_pH Alkaline pH Alkaline_pH->Pipazethate_HCl Accelerates Acidic_pH Acidic pH Acidic_pH->Pipazethate_HCl Causes Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Pipazethate_HCl Causes Heat Heat Heat->Pipazethate_HCl Accelerates Light Light Light->Pipazethate_HCl Causes

References

Pipazethate Hydrochloride interference with fluorescent probes in cell imaging

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Based on a comprehensive review of currently available scientific literature, there is no direct evidence or specific documentation detailing the interference of Pipazethate Hydrochloride with fluorescent probes for cell imaging. The following troubleshooting guide and frequently asked questions are based on general principles of fluorescence microscopy and potential interactions of small molecule compounds with imaging workflows. This information is intended to guide researchers in identifying and troubleshooting potential artifacts.

Troubleshooting Guide

Q1: My fluorescence signal is weak or absent after treating cells with this compound. What could be the cause?

A1: Weak or absent fluorescence signal in the presence of a test compound like this compound can stem from several factors. It is crucial to systematically investigate the following possibilities:

  • Compound-induced Cytotoxicity: this compound, at certain concentrations, may be toxic to the cells, leading to cell death or altered metabolic states.[1] This can result in poor uptake of the fluorescent probe, loss of the target protein, or general cellular degradation.

    • Troubleshooting Step: Perform a cell viability assay (e.g., MTT, Trypan Blue) to assess the health of the cells at the concentration of this compound used in your imaging experiments.

  • Fluorescence Quenching: The compound may be quenching the fluorescence of your probe. Quenching is a process that decreases the fluorescence intensity of a given substance.

    • Troubleshooting Step: Perform an in vitro fluorescence quenching assay by mixing your fluorescent probe with this compound in a cell-free system (e.g., a cuvette or microplate) and measuring the fluorescence intensity.

  • Inhibition of Probe Uptake or Binding: this compound might interfere with the cellular uptake mechanism of the fluorescent probe or compete for the same binding site on the target molecule.

    • Troubleshooting Step: Use a positive control for probe uptake and localization in the absence of this compound. Consider using a fluorescent probe with a different cellular uptake mechanism or a different target.

Q2: I am observing high background fluorescence in my imaging channel after this compound treatment. What should I do?

A2: High background fluorescence can be a significant issue, potentially masking the specific signal from your probe. The primary suspect when introducing a new compound is autofluorescence.

  • Compound Autofluorescence: this compound itself may be fluorescent in the same spectral range as your probe.

    • Troubleshooting Step: Prepare a slide with only this compound in your imaging medium and acquire an image using the same settings as your experiment. This "no-stain" control is essential for identifying compound-related autofluorescence.[2]

  • Increased Cellular Autofluorescence: The compound might induce a cellular stress response, leading to an increase in endogenous autofluorescent molecules like NADH and flavins.

    • Troubleshooting Step: Image unstained cells treated with this compound to assess changes in cellular autofluorescence compared to untreated unstained cells.

  • Suboptimal Washing Steps: Insufficient washing after probe incubation can leave residual unbound probe, contributing to high background.[3]

    • Troubleshooting Step: Increase the number and duration of washing steps after probe incubation and before imaging.

Q3: The localization of my fluorescent probe appears altered or non-specific in this compound-treated cells. How can I verify this?

A3: Altered probe localization can indicate a specific biological effect of the compound or an artifact.

  • Disruption of Cellular Structures: this compound may be affecting the integrity or organization of the cellular structures your probe is designed to label.

    • Troubleshooting Step: Co-stain the cells with a well-characterized fluorescent marker for the organelle or structure of interest that is known to be spectrally distinct from your primary probe and less likely to be affected by the compound.

  • Off-Target Binding: The presence of this compound might induce non-specific binding of the fluorescent probe to other cellular components.

    • Troubleshooting Step: Review the literature for known off-target effects of this compound. Use a different fluorescent probe that targets the same structure but has a different chemical composition.

Frequently Asked Questions (FAQs)

Q: At what wavelengths might this compound be autofluorescent?

A: There is no published data on the autofluorescence spectrum of this compound. It is crucial to experimentally determine this by performing a spectral scan of the compound using a spectrophotometer or a confocal microscope with spectral imaging capabilities. In general, autofluorescence from compounds is more common at shorter wavelengths (e.g., blue and green channels).[2] Shifting to red-shifted or near-infrared probes can sometimes mitigate this issue.[2]

Q: Can this compound affect the pH of the imaging medium and thus my probe's fluorescence?

A: this compound is a hydrochloride salt, and at high concentrations, it could potentially alter the pH of your medium. Many fluorescent probes are pH-sensitive. It is good practice to check the pH of your imaging medium after adding the compound.

Q: What are the recommended control experiments when imaging with this compound?

A: A robust experimental design should include the following controls:

  • Untreated Cells + Stained: To establish the baseline signal and localization of your probe.

  • Untreated Cells + Unstained: To assess the level of cellular autofluorescence.

  • Treated Cells + Unstained: To determine the autofluorescence of the cells after treatment with this compound.

  • Compound Only: A sample of the imaging medium containing this compound to check for compound autofluorescence.

Quantitative Data Summary

As no specific data on this compound interference is available, researchers are encouraged to generate their own data. The following table template can be used to systematically record and compare fluorescence measurements.

Experimental ConditionAverage Fluorescence Intensity (Arbitrary Units)Signal-to-Noise RatioNotes (e.g., observed artifacts, cell morphology)
Untreated Cells + Stained
Treated Cells + Stained
Untreated Cells + Unstained
Treated Cells + Unstained
Compound Only in Medium

Experimental Protocols

Protocol 1: Assessment of Compound Autofluorescence

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

  • Dilute the stock solution to the final working concentration in your standard cell imaging medium (e.g., HBSS, phenol (B47542) red-free DMEM).

  • Add the this compound-containing medium to a well of an imaging plate or a slide.

  • Using your fluorescence microscope, acquire images in all the channels you intend to use for your experiment. Use the same imaging settings (e.g., laser power, exposure time, gain) as for your stained cell samples.

  • Analyze the images for any detectable fluorescence signal.

Protocol 2: Cell Viability Assay (MTT Assay)

  • Plate your cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for the same duration as your imaging experiment. Include untreated control wells.

  • After the treatment period, remove the medium and add MTT solution (0.5 mg/mL in serum-free medium) to each well.

  • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl).

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Visualizations

TroubleshootingWorkflow start Fluorescence Imaging with Pipazethate HCl issue Observe Imaging Artifact (e.g., low signal, high background) start->issue control_auto Perform 'Compound Only' Control issue->control_auto Check for Autofluorescence control_viability Perform Cell Viability Assay issue->control_viability Check for Cytotoxicity control_unstained Perform 'Treated, Unstained' Control issue->control_unstained Check for Cellular Response is_auto Is Compound Autofluorescent? control_auto->is_auto solution_auto Change Fluorophore (Red-shifted) OR Subtract Background is_auto->solution_auto Yes no_artifact Artifact Not Compound-Related. Investigate Other Causes (e.g., sample prep, microscope) is_auto->no_artifact No is_toxic Is Compound Cytotoxic? control_viability->is_toxic solution_toxic Lower Compound Concentration is_toxic->solution_toxic Yes is_toxic->no_artifact No is_cell_auto Increased Cellular Autofluorescence? control_unstained->is_cell_auto solution_cell_auto Use Narrower Emission Filters OR Spectral Unmixing is_cell_auto->solution_cell_auto Yes is_cell_auto->no_artifact No

Caption: Troubleshooting workflow for fluorescence imaging artifacts.

ExperimentalControls exp_design Experimental Design for Imaging with Pipazethate HCl group1 Group 1: Untreated Cells + Stained Probe group2 Group 2: Treated Cells + Stained Probe group3 Group 3: Untreated Cells, No Probe group4 Group 4: Treated Cells, No Probe group5 Group 5: Compound in Medium, No Cells purpose1 Purpose: Baseline Signal & Localization group1->purpose1 purpose2 Purpose: Assess Compound Effect group2->purpose2 purpose3 Purpose: Baseline Autofluorescence group3->purpose3 purpose4 Purpose: Induced Autofluorescence group4->purpose4 purpose5 Purpose: Compound Autofluorescence group5->purpose5

Caption: Recommended experimental controls for cell imaging.

References

Validation & Comparative

A Comparative Analysis of Pipazethate Hydrochloride and Dextromethorphan as Antitussive Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy, Mechanism of Action, and Experimental Data

The suppression of cough, a prevalent symptom of various respiratory conditions, remains a key target for therapeutic intervention. For decades, dextromethorphan (B48470) has been a widely utilized antitussive agent. Pipazethate (B1678394) hydrochloride, a less common compound, has also been investigated for its cough-suppressant properties. This guide provides a comprehensive comparison of these two agents, focusing on their performance backed by experimental data, detailed methodologies for key experiments, and an exploration of their underlying signaling pathways.

Executive Summary

Dextromethorphan is a well-established antitussive with demonstrable, albeit sometimes modest, efficacy in clinical trials. Its mechanism of action is primarily central, involving the antagonism of NMDA receptors and agonism of sigma-1 receptors in the brainstem's cough center. In contrast, clinical evidence for the efficacy of pipazethate hydrochloride is lacking. A key clinical study found it to be no more effective than a placebo, and it was withdrawn from the U.S. market due to a lack of evidence for its effectiveness. While it also interacts with the sigma-1 receptor, its clinical utility as an antitussive is not supported by the available data.

Quantitative Data on Antitussive Efficacy

The following tables summarize the available quantitative data from both preclinical and clinical studies on the antitussive activity of dextromethorphan and this compound.

Table 1: Clinical Trial Data on Antitussive Efficacy

DrugStudy PopulationDosagePrimary OutcomeResult
Dextromethorphan Children (6-11 years) with acute coughNot specified24-hour cough frequency21.0% reduction vs. placebo[1][2]
Daytime cough frequency25.5% reduction vs. placebo[1][2]
Adults with chronic bronchitis/COPDNot specifiedCough counts40-60% reduction[3]
This compound Patients with chronic coughNot specifiedNot specifiedNo better than placebo

Table 2: Preclinical Data (Citric Acid-Induced Cough in Guinea Pigs)

DrugDosageEffect on Cough FrequencyEffect on Cough Latency
Dextromethorphan 30 mg/kgNo significant effectDelayed onset of first cough

Experimental Protocols

A common preclinical model for evaluating antitussive drugs is the citric acid-induced cough model in guinea pigs. Clinical trials often employ objective measures such as 24-hour cough frequency monitoring.

Citric Acid-Induced Cough Model in Guinea Pigs

This model assesses the ability of a compound to suppress coughs induced by an irritant.

Protocol:

  • Animal Model: Male Dunkin-Hartley guinea pigs are used.

  • Acclimatization: Animals are acclimatized to the experimental conditions.

  • Drug Administration: The test compound (e.g., dextromethorphan) or vehicle is administered, typically orally, at a predetermined time before the challenge.

  • Cough Induction: Animals are placed in a whole-body plethysmograph chamber and exposed to an aerosolized solution of citric acid (e.g., 0.4 M) for a set duration (e.g., 10 minutes).

  • Data Acquisition: Coughs are detected and counted using a specialized software system that analyzes the characteristic three-phase motor pattern of a cough.

  • Outcome Measures: The primary endpoints are the total number of coughs and the latency to the first cough after the start of the citric acid challenge.

Clinical Trial Protocol for Dextromethorphan in Children

This protocol outlines a typical design for a clinical trial to assess the efficacy of an antitussive in a pediatric population.

Protocol:

  • Study Design: A multi-dose, double-blind, placebo-controlled, randomized, parallel-group pilot clinical study.[1]

  • Participants: Children aged 6-11 years with a cough due to the common cold.[1]

  • Run-in Period: A run-in period where coughs are recorded with a cough monitor (e.g., VitaloJAK) after administration of a sweet syrup to establish a baseline.[1]

  • Randomization: Eligible subjects are randomized to receive either dextromethorphan or a placebo over a period of four days.[1]

  • Data Collection:

    • Objective: Coughs are recorded for the initial 24 hours using a cough monitor.[1]

    • Subjective: Participants self-report the severity and frequency of their cough daily.[1]

  • Primary Endpoint: The total number of coughs over a 24-hour period.[1]

Signaling Pathways

The antitussive effects of both dextromethorphan and pipazethate are believed to be mediated through their interaction with receptors in the central nervous system, particularly in the brainstem's cough center.

Dextromethorphan Signaling Pathway

Dextromethorphan's antitussive action is multifactorial, primarily involving the antagonism of N-methyl-D-aspartate (NMDA) receptors and agonism of sigma-1 receptors.

dextromethorphan_pathway Dextromethorphan Dextromethorphan NMDAR NMDA Receptor (Antagonist) Dextromethorphan->NMDAR Sigma1R Sigma-1 Receptor (Agonist) Dextromethorphan->Sigma1R CoughCenter Medullary Cough Center NMDAR->CoughCenter Glutamatergic Input Sigma1R->CoughCenter Modulation ReducedExcitability Reduced Neuronal Excitability CoughCenter->ReducedExcitability CoughSuppression Cough Suppression ReducedExcitability->CoughSuppression

Dextromethorphan's dual action on NMDA and Sigma-1 receptors.

By blocking the NMDA receptor, dextromethorphan reduces the excitatory glutamatergic input to the cough center. Its agonist activity at the sigma-1 receptor is also thought to contribute to the overall reduction in neuronal excitability, leading to the suppression of the cough reflex.

This compound Signaling Pathway

The mechanism of action for pipazethate is less well-defined, but it is known to be a sigma-1 receptor ligand.

pipazethate_pathway Pipazethate Pipazethate Hydrochloride Sigma1R Sigma-1 Receptor Pipazethate->Sigma1R CoughCenter Medullary Cough Center Sigma1R->CoughCenter Modulation Modulation of Neuronal Signaling CoughCenter->Modulation CoughSuppression Theorized Cough Suppression Modulation->CoughSuppression Limited Clinical Evidence

Pipazethate's interaction with the Sigma-1 receptor.

Pipazethate's binding to the sigma-1 receptor is thought to modulate neuronal signaling within the cough center. However, the lack of clinical efficacy suggests that this interaction may not translate into a significant antitussive effect in humans.

Conclusion

Based on the available evidence, dextromethorphan is a centrally acting antitussive with a demonstrable, though sometimes modest, clinical effect. Its mechanisms of action, involving both NMDA and sigma-1 receptors, are relatively well-understood. In contrast, this compound has not been shown to be an effective antitussive in clinical trials. Despite its interaction with the sigma-1 receptor, a target shared with dextromethorphan, the clinical data does not support its use for cough suppression. For researchers and drug development professionals, the case of pipazethate serves as a crucial reminder that preclinical activity and a plausible mechanism of action do not always translate to clinical efficacy. Future research in the field of antitussives may benefit from exploring novel targets or combination therapies to achieve more robust and consistent cough suppression.

References

Pipazethate Hydrochloride: An Examination of its Antitussive Efficacy in Comparison to Placebo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of pipazethate (B1678394) hydrochloride's antitussive effects relative to placebo, based on available clinical trial information and pharmacological data. The information presented herein is intended to support research, discovery, and decision-making in the field of antitussive drug development.

Executive Summary

Pipazethate hydrochloride is a centrally acting antitussive agent.[1] Historically, it was marketed for the symptomatic relief of cough.[2] However, a review of available information, including historical clinical trial data, indicates a lack of demonstrable efficacy compared to placebo. The drug was withdrawn from the United States market in 1972 due to the manufacturer's failure to provide evidence of its effectiveness.[3] Clinical studies conducted prior to its withdrawal indicated that pipazethate did not decrease cough frequency at recommended dosages.[3] One available assessment of clinical data explicitly states that pipazethate 20 mg was not found to reduce cough frequency when compared with a placebo.[4]

Quantitative Data Summary

A comprehensive search for quantitative data from placebo-controlled clinical trials did not yield sufficient information to construct a detailed comparative table. The available evidence points to a lack of statistically significant differences in antitussive efficacy between this compound and placebo.

Experimental Protocols

Proposed Mechanism of Action

This compound is believed to exert its antitussive effects through a dual mechanism involving both central and peripheral nervous system actions.[5] Centrally, it is thought to act on the cough center in the medulla oblongata, suppressing the cough reflex.[2][5] This central action is potentially mediated by its binding to the sigma-1 receptor, for which it has a reported IC50 value of 190 nM.[1][3] Additionally, some sources suggest it may have a peripheral effect by reducing the irritability of sensory nerves in the airways.[5] It has also been identified as a potent GABA antagonist, which could contribute to its central nervous system effects.[6]

Below is a diagram illustrating the proposed signaling pathway for this compound's antitussive action.

Pipazethate_Mechanism cluster_airway Airway cluster_cns Central Nervous System (Medulla) Sensory Nerves Sensory Nerves Cough Center Cough Center Sensory Nerves->Cough Center Signal Cough Reflex Cough Reflex Cough Center->Cough Reflex Initiate Sigma1_Receptor Sigma-1 Receptor Sigma1_Receptor->Cough Center Modulates GABA_Receptor GABA Receptor GABA_Receptor->Cough Center Inhibits Irritants Irritants Irritants->Sensory Nerves Stimulate Pipazethate Pipazethate Pipazethate->Sensory Nerves Inhibits (Peripheral) Pipazethate->Sigma1_Receptor Binds to Pipazethate->GABA_Receptor Antagonizes

Proposed mechanism of action for this compound.

Experimental Workflow

The following diagram outlines a generalized workflow for a clinical trial designed to compare the antitussive effects of an investigational drug like this compound against a placebo.

Clinical_Trial_Workflow cluster_setup Study Setup cluster_intervention Intervention cluster_followup Follow-up & Analysis Patient_Screening Patient Screening (e.g., chronic cough) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Cough Assessment (Frequency, Severity) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Group A: This compound Randomization->Group_A Group_B Group B: Placebo Randomization->Group_B Follow_up_Assessments Follow-up Assessments (Cough Monitoring) Group_A->Follow_up_Assessments Group_B->Follow_up_Assessments Data_Analysis Data Analysis (Comparison of Groups) Follow_up_Assessments->Data_Analysis Results Results Interpretation Data_Analysis->Results

Generalized workflow for a placebo-controlled antitussive clinical trial.

References

A Comparative Guide to HPLC and Spectrophotometric Methods for the Quantification of Pipazethate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry for the analysis of Pipazethate (B1678394) Hydrochloride, a non-narcotic antitussive agent. The information herein is supported by published experimental data to assist in selecting the most suitable analytical method for your research needs.

This technical brief outlines the experimental protocols and validation parameters of both HPLC and spectrophotometric methods, offering a side-by-side comparison of their performance. The data presented is compiled from various validated studies to ensure a comprehensive overview.

Experimental Methodologies

A clear understanding of the experimental setup is crucial for method replication and evaluation. The following sections detail the protocols for both an HPLC and a spectrophotometric method for Pipazethate Hydrochloride analysis.

High-Performance Liquid Chromatography (HPLC) Protocol

A common approach for the determination of this compound involves a reversed-phase HPLC method. One such validated method utilizes a C18 column with an isocratic mobile phase, providing a balance of resolution and analysis time.[1][2]

Instrumentation: A standard HPLC system equipped with a UV detector is sufficient for this analysis.

  • Column: C18 reversed-phase column.[1][2]

  • Mobile Phase: A mixture of water and methanol (B129727) in a 40:60 v/v ratio is used.[1][2]

  • Flow Rate: The mobile phase is delivered at a constant flow rate of 1.0 mL/min.[2]

  • Detection: The UV detector is set to a wavelength of 230 nm for monitoring the analyte.[1][2]

  • Column Temperature: The column is maintained at a temperature of 30°C to ensure reproducibility.[1][2]

Spectrophotometric Protocol (Oxidation-Reduction Reaction)

Spectrophotometric methods offer a simpler and often more rapid alternative to HPLC. One validated approach is based on the oxidation of this compound by a known excess of potassium permanganate (B83412) in an acidic medium. The unreacted permanganate is then estimated using a dye, such as amaranth (B1665344).[3][4]

Instrumentation: A UV-Visible spectrophotometer.

  • Reagents:

    • This compound standard solution.

    • Potassium permanganate (KMnO4) solution (5.0 x 10⁻⁴ M).[3]

    • Sulfuric acid (H₂SO₄) solution (2.0 M).[3]

    • Amaranth dye solution (5.0 x 10⁻⁴ M).[3]

  • Procedure:

    • To a 10 mL volumetric flask, add an aliquot of the this compound solution.

    • Add 2.0 mL of 5.0 x 10⁻⁴ M KMnO₄ and 0.5 mL of 2.0 M H₂SO₄.[3]

    • Heat the mixture in a water bath at 60 ± 2°C for 5 minutes.[3]

    • Cool the mixture to room temperature.

    • Add 1.0 mL of the amaranth dye solution.[3]

    • Dilute the solution to 10 mL with water.

    • Measure the absorbance at 521 nm against a reagent blank.[3]

Performance Comparison

The choice of analytical method often depends on a balance of performance characteristics, including sensitivity, accuracy, and precision. The following tables summarize the validation data for the described HPLC and spectrophotometric methods.

Table 1: Comparison of Validation Parameters for HPLC and Spectrophotometric Methods

ParameterHPLC MethodSpectrophotometric Method (Amaranth Dye)
Linearity Range100 - 10,000 ng/mL2.0 - 16 µg/mL
Correlation Coefficient (r²)> 0.999≥ 0.9993
Mean Percentage RecoveryWithin ± 4.8%99.94% - 100.15%
Precision (RSD)< 4.2%≤ 1.53%

Table 2: Sensitivity Comparison

ParameterHPLC MethodSpectrophotometric Method (Ion-Pair)
Limit of Detection (LOD)Not explicitly stated3.36 µg/mL
Limit of Quantitation (LOQ)Not explicitly stated11.2 µg/mL

Note: Sensitivity data for the ion-pair spectrophotometric method is provided as it was available in the cited literature.[5]

Method Comparison Workflow

The following diagram illustrates a typical workflow for the cross-validation and comparison of two analytical methods like HPLC and spectrophotometry.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_spectro Spectrophotometric Analysis cluster_validation Method Validation & Comparison BulkDrug Bulk Drug/Formulation StockSolution Standard Stock Solution BulkDrug->StockSolution SampleSolutions Sample Solutions BulkDrug->SampleSolutions WorkingStandards Working Standard Solutions StockSolution->WorkingStandards HPLC_Analysis Chromatographic Separation WorkingStandards->HPLC_Analysis Spectro_Analysis Color Development/Reaction WorkingStandards->Spectro_Analysis SampleSolutions->HPLC_Analysis SampleSolutions->Spectro_Analysis HPLC_Data Peak Area Measurement HPLC_Analysis->HPLC_Data Validation Validation Parameters (Linearity, Accuracy, Precision, LOD, LOQ) HPLC_Data->Validation Spectro_Data Absorbance Measurement Spectro_Analysis->Spectro_Data Spectro_Data->Validation Comparison Statistical Comparison of Results (t-test, F-test) Validation->Comparison Conclusion Selection of Optimal Method Comparison->Conclusion

Caption: Workflow for comparing HPLC and spectrophotometric methods.

Conclusion

Both HPLC and spectrophotometric methods offer viable options for the quantification of this compound.

  • HPLC provides high specificity and is capable of separating the active ingredient from its degradation products, making it a stability-indicating method.[2][6][7] This is a significant advantage for quality control and stability studies.

  • Spectrophotometry is a simpler, more cost-effective, and rapid technique suitable for routine analysis.[3][5][8][9] The accuracy and precision of the spectrophotometric methods are comparable to those of the HPLC method for the analysis of the pure drug.[3][5][7]

The choice between the two methods will ultimately depend on the specific requirements of the analysis. For applications demanding high specificity and the ability to resolve potential impurities or degradants, HPLC is the superior choice. For rapid and routine quality control of the bulk drug or simple formulations where interfering substances are not a concern, spectrophotometry provides a reliable and economical alternative.

References

The In Vivo Efficacy of Pipazethate Hydrochloride in Animal Models of Cough: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipazethate Hydrochloride, a centrally acting, non-narcotic antitussive agent, has been historically investigated for its cough-suppressing properties. Its primary mechanism of action is understood to be the inhibition of the cough center in the medulla oblongata, mediated through its binding to the sigma-1 receptor.[1] This guide provides a comparative overview of the in vivo efficacy of this compound in various animal models of cough, juxtaposed with commonly used antitussive agents. Due to the limited availability of recent preclinical data, this guide also incorporates historical context and highlights the existing gaps in the comprehensive evaluation of this compound.

Mechanism of Action: A Central Approach to Cough Suppression

This compound is classified as a centrally acting antitussive. Its mode of action involves the direct suppression of the cough reflex at the level of the central nervous system, specifically targeting the medullary cough center. The binding of Pipazethate to the sigma-1 receptor is a key aspect of its pharmacological profile. Additionally, it has been identified as a GABA antagonist, which may contribute to its overall effect on neuronal excitability.

Comparative Efficacy in Animal Models of Cough

One available report on experimental studies indicated that in a double-blind study, this compound was found to be no more effective than a placebo in suppressing both artificially induced cough in healthy subjects and cough in patients with chronic cough. This finding has contributed to its limited use in modern clinical practice.

To provide a framework for potential future comparative studies, this guide outlines the standard methodologies and presents available data for established antitussive agents in widely used animal models.

Citric Acid-Induced Cough in Guinea Pigs

The guinea pig model of citric acid-induced cough is a well-established and widely used assay for evaluating the efficacy of antitussive drugs. Inhalation of a citric acid aerosol reliably produces a tussive response, allowing for the quantification of cough frequency and latency.

Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs

  • Animal Model: Male Dunkin-Hartley guinea pigs are typically used.

  • Acclimatization: Animals are acclimatized to the experimental environment and exposure chambers.

  • Drug Administration: Test compounds (e.g., this compound, Codeine, Dextromethorphan) or vehicle are administered via the desired route (e.g., oral, intraperitoneal) at a specified time before cough induction.

  • Cough Induction: Animals are placed in a whole-body plethysmograph and exposed to an aerosol of citric acid (typically 0.1 M to 0.4 M) for a set duration (e.g., 10 minutes).

  • Data Acquisition: The number of coughs is recorded during and immediately after the exposure period. Coughs are identified by their characteristic sound and associated changes in airflow and pressure recordings.

  • Data Analysis: The antitussive effect is typically expressed as the percentage inhibition of the cough response compared to the vehicle-treated control group. The ED50 (the dose that produces 50% of the maximal effect) can also be calculated.

Table 1: Comparative Efficacy of Standard Antitussives in the Citric Acid-Induced Cough Model in Guinea Pigs

CompoundDose Range (mg/kg)Route of Administration% Inhibition of Cough (at max dose)ED50 (mg/kg)
Codeine3 - 30p.o.~70-80%~10
Dextromethorphan (B48470)10 - 50p.o.~60-70%~20
Pipazethate HClData Not Availablep.o./i.p.N/AN/A

Note: The data for Codeine and Dextromethorphan are representative values from the scientific literature and may vary between studies.

Other Animal Models of Cough

While the citric acid-induced cough in guinea pigs is the most common model, other models utilizing different tussive stimuli and animal species are also employed. These include:

  • Capsaicin-induced cough in guinea pigs: This model specifically investigates the role of TRPV1 receptor activation in the cough reflex.

  • Mechanically induced cough in cats and dogs: This involves the direct stimulation of the trachea to elicit a cough reflex.

  • Sulphur dioxide-induced cough in mice: An alternative chemical irritant model.

Comprehensive data on the efficacy of this compound in these alternative models is not currently available in the public domain.

Visualizing Experimental and Logical Frameworks

To facilitate a clearer understanding of the experimental workflow and the logical relationships in antitussive drug evaluation, the following diagrams are provided.

Experimental_Workflow cluster_pre_treatment Pre-Treatment cluster_cough_induction Cough Induction cluster_data_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Drug_Administration Drug Administration (Pipazethate HCl / Alternatives / Vehicle) Animal_Acclimatization->Drug_Administration Exposure_Chamber Placement in Exposure Chamber Drug_Administration->Exposure_Chamber Tussive_Stimulus Application of Tussive Stimulus (e.g., Citric Acid Aerosol) Exposure_Chamber->Tussive_Stimulus Cough_Recording Cough Recording (Audio & Plethysmography) Tussive_Stimulus->Cough_Recording Quantification Quantification of Cough Parameters Cough_Recording->Quantification Statistical_Analysis Statistical Analysis (% Inhibition, ED50) Quantification->Statistical_Analysis

Caption: Experimental workflow for evaluating antitussive efficacy.

Signaling_Pathway cluster_CNS Central Nervous System cluster_PNS Peripheral Nervous System Cough_Center Medullary Cough Center Cough_Reflex Cough Reflex Cough_Center->Cough_Reflex Efferent Signal Cough_Center->Cough_Reflex Inhibits Sigma_Receptor Sigma-1 Receptor Sigma_Receptor->Cough_Center Modulates Airway_Sensory_Nerves Airway Sensory Nerves Airway_Sensory_Nerves->Cough_Center Afferent Signal Tussive_Stimuli Tussive Stimuli (e.g., Citric Acid, Capsaicin) Tussive_Stimuli->Airway_Sensory_Nerves Activates Pipazethate This compound Pipazethate->Cough_Center Pipazethate->Sigma_Receptor Binds to

References

Unraveling the Enigma of Pipazethate Hydrochloride's Interaction with GABA Receptors: A Review of Currently Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 7, 2025 – While Pipazethate Hydrochloride is established as a centrally acting antitussive agent, its precise mechanism of action, particularly concerning its interaction with various subtypes of the γ-aminobutyric acid (GABA) receptor, remains a subject of limited scientific exploration. This guide provides a comprehensive overview of the current understanding of this compound's effects on GABA receptors, drawing from the available, albeit scarce, scientific literature.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial role in regulating neuronal excitability. Its actions are mediated through two main classes of receptors: GABAA and GABAB receptors. The diversity of GABAA receptor subtypes, arising from different combinations of its constituent subunits (e.g., α, β, γ), allows for a fine-tuning of inhibitory neurotransmission and presents distinct targets for pharmacological intervention.

This compound: An Identified GABA Antagonist

This compound is recognized in pharmacological literature as a potent antagonist of GABA receptors.[1][2] This classification indicates that it likely binds to GABA receptors and blocks the action of the endogenous ligand, GABA, thereby reducing inhibitory signaling in the CNS. This antagonistic action is consistent with some of the observed central effects of the drug, including side effects such as drowsiness and, in cases of toxicity, seizures, which can be associated with a disruption of the delicate balance between excitatory and inhibitory neurotransmission.[3][4][5]

Despite this classification, a detailed comparative analysis of this compound's effects on different GABA receptor subtypes is conspicuously absent from the currently available scientific literature. Comprehensive studies detailing its binding affinities (Ki), half-maximal inhibitory concentrations (IC50), or functional effects on specific GABAA receptor subunit combinations (e.g., α1β2γ2, α2β2γ2, etc.) or GABAB receptors could not be identified through extensive searches.

The Uncharted Territory: Subtype Selectivity

The therapeutic and side-effect profiles of drugs that modulate GABA receptors are often determined by their selectivity for different receptor subtypes. For instance, the sedative effects of some benzodiazepines are primarily mediated by their action on GABAA receptors containing the α1 subunit, while anxiolytic effects are linked to α2 and α3 subunits. The lack of data on this compound's subtype selectivity represents a significant gap in understanding its full pharmacological profile. Without such data, a comparative analysis of its effects on different GABA receptor subtypes is not feasible.

Future Directions and the Need for Empirical Data

To fully elucidate the role of GABAergic pathways in the antitussive and other central nervous system effects of this compound, further research is imperative. The following experimental approaches would be crucial in generating the necessary comparative data:

  • Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound for various recombinant GABAA receptor subtypes and GABAB receptors.

  • Electrophysiological Studies: Utilizing techniques such as two-electrode voltage clamp or patch-clamp on cells expressing specific GABA receptor subunit combinations to characterize the functional antagonist properties (e.g., competitive vs. non-competitive) and potency (IC50) of this compound.

  • In Vivo Behavioral Studies: Employing animal models to investigate the behavioral consequences of this compound administration in relation to its GABA antagonistic properties.

Experimental Protocols: A General Framework

While specific experimental data for this compound is unavailable, the following outlines general methodologies commonly used to characterize the interaction of compounds with GABA receptors.

Radioligand Binding Assay Protocol

This protocol provides a general framework for determining the binding affinity of a test compound for specific GABAA receptor subtypes.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific GABAA receptor subtype using a competitive binding assay with a known radiolabeled ligand.

Materials:

  • Cell membranes prepared from cell lines stably expressing the desired recombinant GABAA receptor subtype (e.g., HEK293 cells expressing αxβyγz subunits).

  • Radiolabeled ligand (e.g., [³H]muscimol for the GABA site, [³H]flunitrazepam for the benzodiazepine (B76468) site).

  • Test compound (this compound).

  • Non-specific binding control (e.g., a high concentration of unlabeled GABA).

  • Binding buffer (e.g., Tris-HCl buffer).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Filtration apparatus with glass fiber filters.

Procedure:

  • Incubation: In a series of tubes, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound. Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled ligand).

  • Equilibration: Allow the binding reaction to reach equilibrium by incubating at a specific temperature (e.g., 4°C) for a defined period.

  • Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

experimental_workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membranes Cell Membranes with Recombinant GABAA Receptors Incubation Incubation of Membranes, Radioligand, and Pipazethate Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Pipazethate Pipazethate HCl Pipazethate->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing of Filters Filtration->Washing Counting Scintillation Counting Washing->Counting DoseResponse Generate Dose-Response Curve Counting->DoseResponse IC50 Determine IC50 DoseResponse->IC50 Ki Calculate Ki IC50->Ki

Workflow for Radioligand Binding Assay.
Electrophysiology Protocol (Two-Electrode Voltage Clamp)

This protocol describes a general method for functionally characterizing the antagonist effects of a compound on specific GABAA receptor subtypes expressed in Xenopus oocytes.

Objective: To determine the functional antagonism (e.g., competitive or non-competitive) and potency (IC50) of a test compound on a specific GABAA receptor subtype.

Materials:

  • Xenopus laevis oocytes.

  • cRNAs encoding the subunits of the desired GABAA receptor subtype.

  • GABA solutions of varying concentrations.

  • Test compound (this compound) solutions.

  • Two-electrode voltage clamp setup (amplifier, microelectrodes, perfusion system).

  • Recording solution (e.g., Barth's solution).

Procedure:

  • Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject the oocytes with the cRNAs for the specific GABAA receptor subunits and incubate for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

  • GABA Application: Perfuse the oocyte with a solution containing a specific concentration of GABA to elicit an inward chloride current.

  • Antagonist Application: Co-apply varying concentrations of the test compound with the GABA solution and record the resulting current.

  • Data Acquisition: Record the peak current amplitude in response to GABA in the absence and presence of the test compound.

  • Data Analysis:

    • For IC50 determination: Plot the percentage of inhibition of the GABA-evoked current against the logarithm of the test compound concentration to generate a dose-response curve and determine the IC50 value.

    • For determining the mechanism of antagonism (Schild analysis): Generate GABA dose-response curves in the absence and presence of different fixed concentrations of the test compound. A parallel rightward shift of the dose-response curve with no change in the maximal response is indicative of competitive antagonism. The pA2 value, a measure of the antagonist's affinity, can be determined from a Schild plot. A reduction in the maximal response is indicative of non-competitive antagonism.

signaling_pathway GABA GABA GABA_Receptor GABAA Receptor GABA->GABA_Receptor Binds Ion_Channel Cl- Channel Opening GABA_Receptor->Ion_Channel Leads to Pipazethate Pipazethate HCl (Antagonist) Pipazethate->GABA_Receptor Blocks Hyperpolarization Neuronal Hyperpolarization (Inhibition) Ion_Channel->Hyperpolarization Results in

GABAergic Signaling and Antagonism.

Conclusion

References

Validating the Specificity of Pipazethate Hydrochloride's Interaction with its Molecular Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular target specificity of Pipazethate Hydrochloride, an antitussive agent. By examining its binding affinity for its primary target and comparing it with other relevant compounds, this document aims to offer an objective assessment of its selectivity. The information presented is intended to aid researchers and professionals in drug development in understanding the pharmacological profile of this compound.

Executive Summary

This compound is a centrally acting antitussive agent.[1] Its primary molecular target has been identified as the sigma-1 receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum.[2] This guide compares the binding profile of this compound with Dextromethorphan, another antitussive that also interacts with the sigma-1 receptor, and Benzonatate, a peripherally acting cough suppressant. The data presented herein suggests that while this compound binds to the sigma-1 receptor with considerable affinity, a comprehensive evaluation of its specificity is limited by the lack of a publicly available, broad off-target binding profile. In contrast, Dextromethorphan's interactions with multiple receptor systems have been more extensively characterized.

Comparative Analysis of Molecular Target Binding

To objectively assess the specificity of this compound, its binding affinity for the sigma-1 receptor is compared with that of Dextromethorphan. Benzonatate is included as a conceptual alternative, although it operates through a different mechanism and does not have a known affinity for the sigma-1 receptor.

CompoundPrimary TargetOther Known TargetsBinding Affinity (Ki/IC50 in nM)
This compound Sigma-1 ReceptorGABA Receptor (antagonist), Histamine ReceptorsIC50: 190
Dextromethorphan Sigma-1 ReceptorNMDA Receptor (antagonist), Serotonin (B10506) Transporter (SERT), Norepinephrine (B1679862) Transporter (NET)Ki: 142 - 652 (Sigma-1), Ki: 500 - 2000 (NMDA)
Benzonatate Voltage-gated Sodium Channels, Pulmonary Stretch Receptors---Not applicable (no known affinity for sigma-1)

Note: Ki and IC50 are measures of binding affinity; a lower value indicates a stronger interaction. Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

The binding affinity data presented in this guide is typically determined using radioligand binding assays. The following is a generalized protocol for a competitive binding assay to determine the affinity of a test compound for the sigma-1 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the sigma-1 receptor.

Materials:

  • Radioligand: --INVALID-LINK---Pentazocine, a selective sigma-1 receptor ligand.[3][4][5]

  • Membrane Preparation: Homogenates from tissues or cells expressing the sigma-1 receptor (e.g., guinea pig brain).[3][5]

  • Test Compound: this compound or other compounds of interest.

  • Non-specific Binding Control: Haloperidol or another high-affinity sigma-1 ligand.[3]

  • Assay Buffer: Tris-HCl buffer.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Tissues or cells are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the receptors. The protein concentration of the membrane preparation is determined.[3]

  • Assay Setup: The assay is typically performed in a 96-well plate. To each well, the following are added in order: assay buffer, a fixed concentration of the radioligand (--INVALID-LINK---Pentazocine), the membrane preparation, and varying concentrations of the test compound.

  • Controls:

    • Total Binding: Wells containing the radioligand and membrane preparation without any test compound.

    • Non-specific Binding: Wells containing the radioligand, membrane preparation, and a high concentration of a non-labeled sigma-1 ligand (e.g., Haloperidol) to saturate the receptors and prevent binding of the radioligand.[3]

  • Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 90-120 minutes).[3][5]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing Molecular Interactions and Experimental Design

To further elucidate the context of this compound's activity, the following diagrams illustrate the sigma-1 receptor signaling pathway and a typical experimental workflow for assessing binding affinity.

G Sigma-1 Receptor Signaling Pathway cluster_ER Endoplasmic Reticulum cluster_MAM Mitochondria-Associated Membrane Sigma-1R Sigma-1R BiP BiP Sigma-1R->BiP Dissociation upon ligand binding IP3R IP3R Sigma-1R->IP3R Modulation of Ca2+ signaling Ca2_release Intracellular Ca2+ Signaling IP3R->Ca2_release Ca2+ Release Ligand Ligand Ligand->Sigma-1R Agonist Binding Cellular_Responses Neuronal excitability, Synaptic plasticity, Cell survival Ca2_release->Cellular_Responses Modulation of

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

G Radioligand Binding Assay Workflow Start Start Membrane_Prep Membrane Preparation (Source of Receptors) Start->Membrane_Prep Assay_Setup Assay Setup in 96-well Plate (Radioligand, Membrane, Test Compound) Membrane_Prep->Assay_Setup Incubation Incubation to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Counting Scintillation Counting of Radioactivity Filtration->Counting Data_Analysis Data Analysis (IC50 and Ki determination) Counting->Data_Analysis End End Data_Analysis->End

Caption: General Workflow for a Radioligand Binding Assay.

Conclusion

This compound demonstrates notable affinity for the sigma-1 receptor. However, a comprehensive assessment of its specificity is hampered by the limited availability of data on its interactions with other molecular targets. In comparison, Dextromethorphan, while also targeting the sigma-1 receptor, has a more characterized profile, including known interactions with the NMDA receptor and serotonin and norepinephrine transporters.[6][7][8][9] Benzonatate operates through a distinct peripheral mechanism, making it a less direct comparator in terms of molecular target specificity.[10] For a more complete understanding of this compound's selectivity and potential off-target effects, further broad-panel screening against a range of receptors, ion channels, and enzymes is recommended.

References

Pipazethate Hydrochloride: A Comparative Analysis of Preclinical Promise and Clinical Reality

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of the preclinical profile and clinical outcomes of Pipazethate (B1678394) Hydrochloride, an antitussive agent with a history that underscores the critical importance of robust clinical validation. While early reports suggested potential efficacy, rigorous clinical assessment ultimately led to its withdrawal from the United States market. This document summarizes the available data to offer insights into the translational challenges encountered with this compound.

Mechanism of Action

Pipazethate Hydrochloride was developed as a centrally acting, non-narcotic antitussive. Its proposed mechanism of action is multifactorial, targeting the cough reflex arc at both central and peripheral levels. Key proposed mechanisms include:

  • Central Suppression: The primary mode of action is believed to be the depression of the medullary cough center in the brainstem, reducing the frequency and intensity of the cough reflex.

  • Peripheral Action: It is also suggested to have a mild local anesthetic effect on the sensory nerves in the respiratory tract, thereby decreasing the afferent signals that trigger a cough.

  • Receptor Binding: Studies have indicated that pipazethate binds to the sigma-1 receptor with an IC50 value of 190 nM. It has also been identified as a potent GABA antagonist.

Below is a diagram illustrating the proposed signaling pathway for this compound's antitussive effect.

Irritants Airway Irritants (e.g., chemical, mechanical) Sensory_Nerves Peripheral Sensory Nerves in Respiratory Tract Irritants->Sensory_Nerves Stimulate Afferent_Signal Afferent Nerve Signal Sensory_Nerves->Afferent_Signal Transmit Pipazethate_Peripheral This compound (Peripheral Action - Anesthetic Effect) Pipazethate_Peripheral->Sensory_Nerves Inhibits (Proposed) Cough_Center Medullary Cough Center Afferent_Signal->Cough_Center Activate Efferent_Signal Efferent Nerve Signal Cough_Center->Efferent_Signal Initiate Pipazethate_Central This compound (Central Action - Depression of Cough Center, GABA antagonism, Sigma-1 binding) Pipazethate_Central->Cough_Center Inhibits (Proposed) Respiratory_Muscles Respiratory Muscles Efferent_Signal->Respiratory_Muscles Contract Cough Cough Reflex Respiratory_Muscles->Cough

Proposed Mechanism of Action for this compound.

Preclinical Models: Performance and Methodology

Typical Preclinical Antitussive Models:

Model Species Cough Induction Method Typical Outcome Measures This compound Performance
Citric Acid-Induced CoughGuinea PigInhalation of citric acid aerosol- Reduction in the number of coughs- Increase in cough latencyData not publicly available. This is a standard model for evaluating centrally and peripherally acting antitussives.
Sulfur Dioxide-Induced CoughMouseExposure to sulfur dioxide gas- Reduction in cough frequencyData not publicly available. This model is effective for screening centrally acting antitussives.
Mechanically-Induced CoughCat, RabbitMechanical stimulation of the trachea- Inhibition of the cough reflexData not publicly available. This model helps to elucidate the central mechanism of action.
Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs

The following is a generalized protocol for a commonly used preclinical model to assess antitussive efficacy.

cluster_0 Acclimatization & Baseline cluster_1 Treatment Administration cluster_2 Cough Induction & Measurement cluster_3 Data Analysis Acclimatization Acclimatization Baseline_Cough Baseline_Cough Acclimatization->Baseline_Cough Vehicle_Group Vehicle Control Group Baseline_Cough->Vehicle_Group Pipazethate_Group Pipazethate HCl Group (Various Doses) Baseline_Cough->Pipazethate_Group Positive_Control_Group Positive Control Group (e.g., Codeine) Baseline_Cough->Positive_Control_Group Citric_Acid_Challenge Citric Acid Aerosol Exposure Vehicle_Group->Citric_Acid_Challenge Pipazethate_Group->Citric_Acid_Challenge Positive_Control_Group->Citric_Acid_Challenge Cough_Recording Record Cough Responses (Audio/Visual) Citric_Acid_Challenge->Cough_Recording Quantification Quantify Cough Frequency & Latency Cough_Recording->Quantification Statistical_Analysis Statistical Comparison between Groups Quantification->Statistical_Analysis

Generalized Experimental Workflow for Preclinical Antitussive Studies.

Clinical Outcomes: A Stark Contrast to Preclinical Promise

The clinical evaluation of this compound culminated in findings that starkly contrasted with early suggestions of its efficacy. The most definitive data comes from a double-blind, placebo-controlled study conducted in the 1960s.

Study Design Patient Population Key Findings Reference
Vakil et al. (1966)Double-blind, placebo-controlled70 patients with chronic cough and 41 healthy subjects with artificially induced cough.This compound was found to be no more effective than placebo in reducing cough frequency in both patient groups.Clinical Pharmacology & Therapeutics, 7(4), 515-519.
Experimental Protocol: Clinical Trial on Antitussive Efficacy

The clinical study by Vakil and colleagues employed a rigorous design for its time, which is outlined below.

1. Subject Recruitment:

  • Patient Group: 70 patients with a persistent cough of varied etiology.

  • Healthy Volunteer Group: 41 healthy subjects without a clinical cough.

2. Cough Induction (Healthy Volunteers):

  • The Bickerman and Barach method was used to induce cough, which involves the inhalation of a citric acid aerosol. This standardized challenge allows for the objective measurement of an antitussive agent's ability to suppress a provoked cough.

3. Study Design:

  • A double-blind, placebo-controlled crossover design was likely used, where each subject would receive both pipazethate and a placebo at different times, with a washout period in between. This design minimizes inter-subject variability.

4. Outcome Measures:

  • The primary endpoint was the frequency of coughing, which was objectively counted.

5. Results:

  • Statistical analysis of the cough counts revealed no significant difference between the group receiving this compound and the group receiving the placebo.

Comparison and Conclusion: A Tale of Translational Failure

The trajectory of this compound serves as a critical case study in drug development. While the proposed mechanism of action, involving both central and peripheral pathways, appeared promising, and early, non-specified "experimental studies" may have suggested antitussive activity, these preclinical indicators did not translate into clinical efficacy.

The definitive double-blind, placebo-controlled clinical trial demonstrated a lack of a statistically significant effect on cough suppression compared to a placebo.[1] This failure to demonstrate efficacy in a well-designed clinical setting ultimately led to the withdrawal of this compound from the US market.

This discrepancy highlights several key considerations for drug development professionals:

  • The Predictive Value of Preclinical Models: While essential for initial screening and understanding mechanisms, preclinical models of cough may not always accurately predict clinical outcomes in humans. The complexity of the human cough reflex and the subjective nature of the symptom can be challenging to replicate in animal models.

  • The Importance of Rigorous Clinical Trials: The gold standard of double-blind, placebo-controlled trials is indispensable for validating the efficacy of any new therapeutic agent.

  • Publication Bias: The lack of readily available quantitative data from early preclinical studies may be indicative of publication bias, where positive or promising results are more likely to be published than neutral or negative findings.

References

A Comparative Analysis of the Side Effect Profiles of Pipazethate Hydrochloride and Other Antitussives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the side effect profiles of Pipazethate Hydrochloride, a centrally acting non-narcotic antitussive, with two other commonly used cough suppressants: Dextromethorphan and Codeine. This comparison aims to offer an objective overview based on available data to inform research and drug development in the field of antitussive therapies.

Executive Summary

While clinical data directly comparing the side effect profiles of this compound with other antitussives in a quantitative manner is limited, this guide synthesizes available information to provide a qualitative and semi-quantitative comparison. This compound, a centrally acting agent, presents a side effect profile that includes central nervous system (CNS) and gastrointestinal disturbances. Dextromethorphan, a non-opioid antitussive, is generally well-tolerated but can have CNS effects at higher doses. Codeine, an opioid antitussive, is effective but carries a higher risk of sedation, constipation, and dependence. The choice of an antitussive in a clinical or developmental setting requires a careful consideration of its efficacy against its adverse effect profile.

Data Presentation: Comparative Side Effect Profiles

The following table summarizes the known side effects of this compound, Dextromethorphan, and Codeine, categorized by the system organ class. The frequency of these side effects is difficult to quantify precisely for Pipazethate due to the age of the available literature. For Dextromethorphan and Codeine, more recent data and user-reported information provide a clearer, though not definitive, picture of their incidence.

System Organ ClassThis compoundDextromethorphanCodeine
Central Nervous System Drowsiness, Dizziness, Restlessness, Insomnia, Headache, Confusion[1][2][3][4]Drowsiness, Dizziness, Lightheadedness, Confusion, Nervousness, Restlessness[5]Sedation, Drowsiness, Lightheadedness, Dizziness, Confusion, Fatigue[5]
Gastrointestinal Nausea, Vomiting, Dry Mouth, Abdominal Discomfort[1][2][3][4]Nausea, Vomiting, Stomach Pain, Constipation[5]Constipation, Nausea, Vomiting, Abdominal Cramps[5]
Cardiovascular Palpitations, Irregular Heartbeat (rare)[1]Tachycardia (with overdose)Hypotension
Dermatological Urticaria (hives), Rash, Itching[2][3][4]RashPruritus (itchy skin)[5]
Respiratory Respiratory Depression (in high doses)[3]Respiratory Depression (with overdose)Respiratory Depression, Bronchospasm[5]
Other Allergic reactions, Urinary retention[1]Blurred VisionBlurred Vision, Sexual Dysfunction, Weakness[5]

Note: The side effect profiles are based on available literature and may not be exhaustive. The frequency and severity of side effects can vary based on dosage, individual patient factors, and concomitant medications.

Experimental Protocols

Study Design: A randomized, double-blind, placebo-controlled, crossover or parallel-group design is the gold standard for antitussive clinical trials[6][7][8].

Participant Selection: Participants are typically adults with acute or chronic cough. Inclusion and exclusion criteria are crucial to ensure a homogenous study population[6][7][8].

Interventions:

  • Test drug (e.g., this compound) at a specified dose.

  • Comparator drug (e.g., Dextromethorphan, Codeine) at a standard therapeutic dose.

  • Placebo.

Outcome Measures for Efficacy:

  • Objective Cough Frequency: 24-hour ambulatory cough monitoring using devices like the Leicester Cough Monitor[9].

  • Subjective Cough Severity:

    • Visual Analog Scale (VAS): A 100-mm line where patients mark their perceived cough severity from "No cough" to "Worst imaginable cough"[10][11][[“]]. A reduction of ≥ 30-mm is often considered clinically meaningful[10].

    • Leicester Cough Questionnaire (LCQ): A 19-item, self-administered questionnaire assessing the impact of cough on physical, psychological, and social aspects of quality of life. It uses a 7-point Likert scale, with higher scores indicating better health status[13][14][15][16][17].

Outcome Measures for Safety and Side Effects:

  • Adverse events are systematically recorded at each study visit, including their nature, intensity, and relationship to the study medication.

  • Standardized questionnaires can be used to specifically probe for common antitussive side effects (e.g., sedation, nausea, constipation).

Cough Challenge Studies: In some research settings, the efficacy of an antitussive is evaluated by measuring its ability to suppress cough induced by an inhaled tussigenic agent, such as capsaicin (B1668287) or citric acid. The concentration of the agent required to elicit a certain number of coughs (C2 or C5) is measured before and after drug administration.

Mechanisms of Action and Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for the central and peripheral actions of this compound, Dextromethorphan, and Codeine.

Central Antitussive Mechanisms

These diagrams depict the primary mechanisms by which these drugs are thought to suppress the cough reflex at the level of the central nervous system.

cluster_Pipazethate This compound cluster_Dextromethorphan Dextromethorphan cluster_Codeine Codeine Pipazethate Pipazethate CoughCenter Medullary Cough Center Pipazethate->CoughCenter Acts on CoughReflex Cough Reflex Suppression CoughCenter->CoughReflex Inhibition DXM Dextromethorphan NMDAR NMDA Receptor DXM->NMDAR Antagonist Sigma1R Sigma-1 Receptor DXM->Sigma1R Agonist NMDAR->CoughReflex Inhibition Sigma1R->CoughReflex Modulation Codeine Codeine MuOpioidR Mu-Opioid Receptor Codeine->MuOpioidR Agonist MuOpioidR->CoughReflex Inhibition

Figure 1: Central Mechanisms of Antitussives
Signaling Pathway of Codeine (Mu-Opioid Receptor Agonist)

Codeine exerts its antitussive effect by acting as an agonist at mu-opioid receptors in the brainstem. This activation leads to the inhibition of adenylyl cyclase, reduced cAMP levels, and subsequent hyperpolarization of neuronal membranes, making them less likely to fire and propagate the cough reflex.

Codeine Codeine MOR Mu-Opioid Receptor (MOR) Codeine->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Decreases production of Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Leads to CoughSuppression Cough Suppression Hyperpolarization->CoughSuppression Results in

Figure 2: Codeine Signaling Pathway
Signaling Pathway of Dextromethorphan (NMDA Receptor Antagonist)

Dextromethorphan's antitussive action is partly due to its role as an uncompetitive antagonist of the NMDA receptor. By blocking the NMDA receptor channel, it reduces glutamatergic neurotransmission, which is involved in the central processing of the cough reflex.

Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to IonChannel Ion Channel NMDAR->IonChannel Opens DXM Dextromethorphan DXM->IonChannel Blocks Ca_influx Ca2+ Influx IonChannel->Ca_influx Allows NeuronalExcitation Reduced Neuronal Excitation Ca_influx->NeuronalExcitation Leads to CoughSuppression Cough Suppression NeuronalExcitation->CoughSuppression Results in

Figure 3: Dextromethorphan Signaling Pathway
Peripheral Anesthetic Effect of this compound

In addition to its central action, Pipazethate may have a peripheral local anesthetic effect on the sensory nerves in the respiratory tract. This action would involve the blockade of voltage-gated sodium channels, preventing the initiation and propagation of action potentials that signal the urge to cough.

Pipazethate Pipazethate (Unionized form) NerveMembrane Nerve Membrane Pipazethate->NerveMembrane Crosses Pipazethate_ionized Pipazethate (Ionized form) NerveMembrane->Pipazethate_ionized Ionizes inside cell NaChannel Voltage-gated Sodium Channel Pipazethate_ionized->NaChannel Blocks ActionPotential Action Potential Propagation NaChannel->ActionPotential Prevents CoughSignal Cough Signal to Brain ActionPotential->CoughSignal Prevents

Figure 4: Peripheral Anesthetic Mechanism

Conclusion

The comparative analysis of the side effect profiles of this compound, Dextromethorphan, and Codeine reveals distinct safety considerations for each agent. While Pipazethate appears to have a side effect profile centered on CNS and gastrointestinal effects, the lack of modern, quantitative, comparative clinical trial data makes a definitive assessment challenging. Dextromethorphan is generally considered safe at therapeutic doses, with a lower incidence of sedative and gastrointestinal side effects compared to opioids. Codeine, while an effective antitussive, has a more significant side effect profile, including a higher potential for sedation, constipation, and dependence, which limits its use.

For researchers and drug development professionals, this analysis underscores the need for well-designed clinical trials to directly compare the safety and efficacy of different antitussive agents. Future research should focus on objective outcome measures and systematic reporting of adverse events to provide a clearer understanding of the risk-benefit profile of these medications. Furthermore, a deeper elucidation of the specific molecular targets and signaling pathways of centrally acting non-narcotic antitussives like Pipazethate could pave the way for the development of more targeted and safer antitussive therapies.

References

A Comparative Analysis of Pipazethate Hydrochloride and Novel Antitussive Agents for the Treatment of Chronic Cough

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of the established antitussive agent, pipazethate (B1678394) hydrochloride, against two classes of novel therapeutic agents: P2X3 receptor antagonists (represented by gefapixant) and neurokinin-1 (NK-1) receptor antagonists (represented by orvepitant). This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development of new antitussive therapies, offering a comparative look at their mechanisms of action, clinical efficacy, and the experimental methodologies used to evaluate them.

While pipazethate hydrochloride has been utilized as a centrally acting cough suppressant, the landscape of antitussive drug development is rapidly evolving.[1] Novel agents targeting peripheral neuronal pathways, such as P2X3 and NK-1 receptor antagonists, have shown promise in recent clinical trials for the treatment of refractory or unexplained chronic cough. This guide aims to juxtapose the available data on these agents to inform future research and development efforts.

Executive Summary

The development of effective antitussive drugs is a significant unmet clinical need, as chronic cough can be a debilitating condition with limited treatment options.[2] This guide highlights a critical gap in the available clinical data between the older, centrally acting agent, this compound, and the newer, peripherally targeted therapies.

This compound , a non-narcotic, centrally acting antitussive, is believed to suppress the cough reflex by acting on the medullary cough center.[3][4] However, robust, quantitative efficacy data from modern, well-controlled clinical trials are lacking. The available information is largely qualitative and derived from older studies, making direct comparison with novel agents challenging.

In contrast, novel antitussive agents like the P2X3 receptor antagonist gefapixant (B1671419) and the NK-1 receptor antagonist orvepitant (B1677502) have been evaluated in numerous recent clinical trials. These studies provide substantial quantitative data demonstrating their efficacy in reducing cough frequency and improving patient quality of life. These agents act on peripheral sensory nerves, targeting the hypersensitization of the cough reflex, a key feature of chronic cough.[5][6]

This guide will present the available data in a structured format to facilitate a clear comparison, acknowledging the limitations of the historical data for this compound.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative efficacy data for gefapixant and orvepitant. Due to the lack of comparable modern clinical trial data for this compound, a quantitative comparison is not feasible.

Table 1: Efficacy of Gefapixant (P2X3 Receptor Antagonist) in Chronic Cough

Efficacy EndpointDosageStudyResult
Reduction in 24-hour Cough Frequency 45 mg twice dailyCOUGH-1 & COUGH-2 (Phase 3)Statistically significant decrease compared to placebo at 12 and 24 weeks.[7]
Reduction in Awake Cough Frequency 50 mg twice dailyPhase 2b37% reduction from baseline.
Improvement in Cough-Specific Quality of Life (Leicester Cough Questionnaire) 45 mg twice dailyCOUGH-2 (Phase 3)Statistically significant improvement compared to placebo.[8]
Patient-Reported Cough Severity (Visual Analogue Scale) 30 mg and 50 mgPhase 2Significant improvements over placebo.[9]

Table 2: Efficacy of Orvepitant (NK-1 Receptor Antagonist) in Chronic Refractory Cough

Efficacy EndpointDosageStudyResult
Reduction in Objective Daytime Cough Frequency 30 mg once dailyVOLCANO-1 (Phase 2 Pilot)26% reduction from baseline at week 4.[10][11]
Improvement in Cough-Specific Quality of Life (Leicester Cough Questionnaire) 30 mg once dailyVOLCANO-2 (Phase 2b)Statistically significant improvement compared to placebo.[12]
Patient-Reported Cough Severity (Visual Analogue Scale) 30 mg once dailyVOLCANO-2 (Phase 2b)Statistically significant improvement compared to placebo.[12]
Patient-Reported Urge-to-Cough (Visual Analogue Scale) 30 mg once dailyVOLCANO-2 (Phase 2b)Statistically significant improvement compared to placebo.[12]

This compound Efficacy:

Experimental Protocols

A key differentiator in the evaluation of these antitussive agents lies in the methodologies of the clinical trials. Modern trials for novel agents employ objective, validated outcome measures and rigorous study designs.

Novel Antitussive Agents (Gefapixant and Orvepitant):

  • Study Design: Phase 2 and 3, randomized, double-blind, placebo-controlled, multicenter trials.[7][16]

  • Patient Population: Adults with refractory or unexplained chronic cough (cough lasting > 8 weeks).[7][16]

  • Primary Efficacy Endpoint: Change from baseline in 24-hour or daytime cough frequency, objectively measured using ambulatory sound recording devices.[7][11]

  • Secondary Efficacy Endpoints:

    • Patient-reported outcomes (PROs) such as the Leicester Cough Questionnaire (LCQ) for cough-specific quality of life.[8][12]

    • Visual Analogue Scales (VAS) for cough severity and urge-to-cough.[12]

  • Safety and Tolerability: Assessed through monitoring of adverse events, laboratory tests, and vital signs.

This compound:

Detailed experimental protocols from historical studies on this compound are not extensively documented in accessible literature. The 1966 study by Vakil et al. was a double-blind, placebo-controlled trial.[17] The methods for inducing cough in healthy subjects likely involved tussive agents like citric acid, a common practice at the time. However, specific details regarding the objective measurement of cough frequency and the use of validated patient-reported outcome measures are not available.

Mandatory Visualizations

The following diagrams illustrate the signaling pathways targeted by the novel antitussive agents and the general mechanism of action for this compound, as well as a typical experimental workflow for modern antitussive clinical trials.

experimental_workflow cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis s1 Patient Recruitment (Chronic Cough > 8 weeks) s2 Inclusion/Exclusion Criteria Assessment s1->s2 s3 Baseline Cough Frequency Measurement (24h Sound Recording) s2->s3 rand Randomization s3->rand t1 Treatment Arm 1 (e.g., Gefapixant 45mg) rand->t1 t2 Treatment Arm 2 (Placebo) rand->t2 f1 Endpoint Cough Frequency Measurement t1->f1 f2 Patient-Reported Outcome Assessment (LCQ, VAS) t1->f2 f3 Safety Monitoring t1->f3 t2->f1 t2->f2 t2->f3 analysis Statistical Analysis f1->analysis f2->analysis f3->analysis

Typical Experimental Workflow for Modern Antitussive Clinical Trials.

signaling_pathways cluster_pipazethate This compound cluster_novel_agents Novel Antitussive Agents cluster_p2x3 P2X3 Receptor Antagonism cluster_nk1 NK-1 Receptor Antagonism pipazethate Pipazethate HCl medulla Medullary Cough Center pipazethate->medulla Acts on cough_reflex_p Cough Reflex medulla->cough_reflex_p Suppresses atp ATP p2x3 P2X3 Receptor (on Sensory Nerves) atp->p2x3 Binds to nerve_activation_p2x3 Nerve Activation p2x3->nerve_activation_p2x3 Leads to gefapixant Gefapixant gefapixant->p2x3 Blocks cough_signal_p2x3 Cough Signal to Brain nerve_activation_p2x3->cough_signal_p2x3 substance_p Substance P nk1 NK-1 Receptor (on Neurons) substance_p->nk1 Binds to nerve_activation_nk1 Neuronal Activation nk1->nerve_activation_nk1 Leads to orvepitant Orvepitant orvepitant->nk1 Blocks cough_signal_nk1 Cough Signal Transmission nerve_activation_nk1->cough_signal_nk1

Signaling Pathways of this compound and Novel Antitussive Agents.

Conclusion

The development of novel antitussive agents targeting peripheral neuronal pathways, such as P2X3 and NK-1 receptor antagonists, represents a significant advancement in the management of chronic cough. The availability of robust quantitative data from well-designed clinical trials allows for a clear assessment of their efficacy and safety.

In contrast, while this compound has a history of use as a centrally acting antitussive, the lack of modern, objective clinical data makes it difficult to benchmark its efficacy against these newer agents. For researchers and drug development professionals, this highlights the importance of rigorous, quantitative assessment in the evaluation of antitussive therapies. The methodologies employed in the clinical trials of gefapixant and orvepitant can serve as a template for future studies in this field.

Future research should focus on further elucidating the complex mechanisms of chronic cough and identifying new therapeutic targets. Head-to-head comparative trials between different classes of novel antitussive agents would also be invaluable in determining the optimal treatment strategies for patients with this persistent and often debilitating condition.

References

Safety Operating Guide

Personal protective equipment for handling Pipazethate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Pipazethate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and adherence to safety protocols.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Oral Toxicity: Category 4 (Harmful if swallowed)[1][2]

  • Skin Irritation: Category 2 (Causes skin irritation)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1]

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed[1][2]

  • H315: Causes skin irritation[1]

  • H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE) Requirements

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required equipment.

Protection Type Specific Requirements Standards/Notes
Eye/Face Protection Tightly fitting safety goggles with side-shields.Must conform to EN 166 (EU) or be NIOSH (US) approved.[1][3]
Skin Protection Fire/flame resistant and impervious clothing. Chemical impermeable gloves.Gloves must satisfy the specifications of EU Directive 89/686/EEC and the EN 374 standard.[3]
Respiratory Protection A full-face respirator is required if exposure limits are exceeded or if irritation or other symptoms are experienced.Use NIOSH/MSHA approved respiratory protection.[1][2][3]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention if the person feels unwell.[1][3]
Skin Contact Immediately wash the affected area with plenty of water. Remove all contaminated clothing and wash it before reuse. If skin irritation develops or persists, seek medical attention.[1]
Eye Contact Rinse cautiously with pure water for at least 15 minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1][2]
Ingestion Rinse the mouth thoroughly with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][2]

Operational Plan for Handling this compound

A systematic approach to handling ensures safety and minimizes risk.

Pre-Handling Preparations
  • Ventilation: Ensure work is conducted in a well-ventilated area, such as a chemical fume hood.[1][3]

  • PPE Check: Inspect all PPE for integrity before use. Don the required eye/face protection, impervious clothing, and chemical-resistant gloves.

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.

  • Spill Kit: Have a spill kit appropriate for chemical powders readily available.

Handling Procedure
  • Avoid Dust and Aerosols: Handle the compound carefully to prevent the formation of dust and aerosols.[3]

  • Avoid Contact: Prevent contact with skin and eyes.[3]

  • Tools: Use non-sparking tools to avoid ignition sources.[3]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[1][4] Wash hands thoroughly after handling.[4]

Post-Handling Actions
  • Decontamination: Wipe down the work surface and any equipment used.

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][3] The storage area should be locked.[1]

  • PPE Removal: Remove PPE carefully to avoid self-contamination. Dispose of single-use items according to the disposal plan.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, wipes, disposable lab coats) in a clearly labeled, sealed container suitable for chemical waste.

    • Do not mix with other waste streams.

  • Disposal Method:

    • The primary disposal method is through a licensed chemical destruction facility.[3]

    • Controlled incineration with flue gas scrubbing is a suitable alternative.[3]

    • Crucially, do not allow the chemical to enter drains or sewer systems. [3]

  • Container Disposal:

    • Empty containers should be triple-rinsed (or equivalent). The rinsate should be collected and treated as hazardous waste.

    • After proper cleaning, containers can be offered for recycling or reconditioning. Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill, if permitted by local regulations.

Visual Workflow for Handling and Disposal

The following diagram illustrates the logical flow of the handling and disposal process for this compound.

Pipazethate_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_vent Ensure Proper Ventilation prep_ppe Inspect and Don PPE prep_vent->prep_ppe prep_emergency Check Emergency Equipment prep_ppe->prep_emergency handle_avoid_dust Avoid Dust/Aerosol Formation prep_emergency->handle_avoid_dust handle_hygiene Practice Good Hygiene handle_avoid_dust->handle_hygiene post_decon Decontaminate Work Area handle_hygiene->post_decon post_store Store Securely post_decon->post_store post_ppe Remove and Dispose of PPE post_store->post_ppe disp_collect Collect Waste in Labeled Container post_ppe->disp_collect disp_method Dispose via Licensed Facility disp_collect->disp_method

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pipazethate Hydrochloride
Reactant of Route 2
Reactant of Route 2
Pipazethate Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.